molecular formula C16H23NO5 B3357486 N-Boc-N-methyl-4-methoxy-L-phenylalanine CAS No. 73584-84-6

N-Boc-N-methyl-4-methoxy-L-phenylalanine

Cat. No.: B3357486
CAS No.: 73584-84-6
M. Wt: 309.36 g/mol
InChI Key: GVPXAJMOULURAZ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-N-methyl-4-methoxy-L-phenylalanine is a useful research compound. Its molecular formula is C16H23NO5 and its molecular weight is 309.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Boc-N-methyl-4-methoxy-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-N-methyl-4-methoxy-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)10-11-6-8-12(21-5)9-7-11/h6-9,13H,10H2,1-5H3,(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPXAJMOULURAZ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Role of N-Methylated Amino Acids in Peptidomimetic Drug Design

[1][2]

Executive Summary

The translation of bioactive peptides into therapeutic drugs is frequently stalled by two fundamental barriers: poor membrane permeability and rapid proteolytic degradation. N-methylation—the substitution of the amide hydrogen with a methyl group—has emerged as a critical peptidomimetic strategy to overcome these limitations.[1][2][3][4][5] This guide provides a technical deep-dive into the physicochemical mechanics of N-methylation, its impact on peptide conformation, and the specific synthetic protocols required to implement it effectively in drug discovery.[2]

The Peptidomimetic Challenge: Stability vs. Permeability

Native peptides possess high potency and selectivity but suffer from poor pharmacokinetic (PK) profiles. The amide backbone is the primary culprit:

  • Solvent Exposure: The polar N-H bonds require significant desolvation energy to cross lipophilic membranes.

  • Proteolytic Susceptibility: Flexible backbones and accessible amide bonds are prime targets for proteases (e.g., trypsin, chymotrypsin).

N-methylation addresses both issues simultaneously by masking hydrogen bond donors and introducing steric constraints that "lock" the peptide into bioactive conformations.

Mechanistic Impact of N-Methylation[3][4][5][6][7][8][9][10]

Conformational Constraints and Cis/Trans Isomerization

Unlike standard amide bonds, which overwhelmingly favor the trans conformation (

6


  • Phi/Psi (

    
    ) Restriction:  The N-methyl group introduces steric clashes with the side chain (
    
    
    ) and the carbonyl oxygen (
    
    
    ), severely restricting the allowed Ramachandran space. This pre-organizes the peptide, reducing the entropic penalty upon binding to a receptor.
Membrane Permeability (The "Chameleonic" Effect)

N-methylation improves permeability through two mechanisms:

  • H-Bond Masking: Removing the N-H donor reduces the desolvation energy required to enter the lipid bilayer.

  • Solvent Shielding: In apolar environments (membrane interior), N-methylated peptides can fold to bury polar groups, exposing hydrophobic side chains. In aqueous environments, they re-expose polar groups for solubility.

Visualization: The Conformational Locking Mechanism

The following diagram illustrates how N-methylation forces specific conformational changes and blocks proteolytic attack.

N_Methyl_MechanismNativeNative Peptide(Flexible Backbone)N_MetN-Methylation(CH3 Addition)Native->N_Met ModificationStericSteric Hindrance(Restricted Phi/Psi)N_Met->StericHBondH-Bond Masking(Removed N-H Donor)N_Met->HBondConfConformational Lock(Bioactive Turn)Steric->Conf Pre-organizationStabProteolytic Stability(Enzyme Blockade)Steric->Stab Access BlockPermEnhanced Permeability(Lipophilicity)HBond->Perm Lower Desolvation EnergyConf->Stab Rigidification

Caption: Mechanistic flow showing how N-methylation translates steric and chemical modifications into improved pharmacokinetic properties.

Strategic Application: The N-Methyl Scan

The "N-Methyl Scan" is a systematic approach where each residue in a peptide sequence is sequentially replaced with its N-methylated counterpart.[7] The resulting library is screened for binding affinity, stability, and permeability.

Experimental Workflow: N-Methyl Scan

This workflow ensures that biological activity is maintained while PK properties are optimized.

N_Methyl_Scan_Workflowcluster_synthesisSolid Phase Synthesis (SPPS)StartHit Peptide SequenceDesignLibrary Design(Systematic N-Me Substitution)Start->DesignSynthSynthesize Analogs(Difficult Couplings)Design->SynthCleaveCleavage & Purification(HPLC/MS)Synth->CleaveScreenBiological ScreeningCleave->ScreenScreen->Design Loss of Activity(Retry specific positions)DecisionSelect Lead CandidateScreen->Decision High PotencyHigh Stability

Caption: Systematic workflow for performing an N-methyl scan to identify optimal sites for modification.

Technical Execution: Synthesis Protocols

Synthesizing N-methylated peptides is challenging due to the steric bulk of the N-methyl group, which hinders the nucleophilic attack of the amine on the incoming activated amino acid.[2][8] Standard coupling reagents (e.g., HBTU) often fail, leading to deletion sequences.

Protocol: Coupling N-Methylated Amino Acids (Difficult Couplings)

Objective: Efficiently couple an Fmoc-amino acid onto a resin-bound N-methylated residue.

Reagents:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIPEA (N,N-Diisopropylethylamine).[9]

  • Additives: HOAt (1-Hydroxy-7-azabenzotriazole) to reduce racemization and accelerate reaction.

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (with the N-methylated N-terminus) in DMF for 20 minutes.

  • Activation:

    • Dissolve Fmoc-Amino Acid (5.0 eq) and HATU (5.0 eq) in minimum dry DMF.

    • Add HOAt (5.0 eq) and DIPEA (10.0 eq).

    • Critical: Pre-activate for exactly 1-2 minutes. Longer activation can lead to epimerization.

  • Coupling:

    • Add the activated mixture to the resin.[10]

    • Microwave Irradiation: Heat to 75°C (25W) for 10–15 minutes. Alternatively, double couple at room temperature for 2 hours each.

  • Monitoring: Use the Chloranil Test (specific for secondary amines) rather than the Kaiser test (primary amines) to verify coupling completion.

    • Positive (Incomplete): Blue/Green beads.

    • Negative (Complete): Colorless/Yellow beads.

  • Capping: If coupling is incomplete after re-coupling, cap with acetic anhydride/pyridine to prevent deletion sequences.

Table 1: Comparative Efficacy of Coupling Reagents for N-Methylated Peptides
ReagentCoupling EfficiencyRacemization RiskRecommended Use
HATU/HOAt HighLowGold standard for hindered N-Me couplings.
PyAOP Very HighLowExcellent alternative if HATU fails; expensive.
COMU HighVery LowSafer byproduct (water-soluble) than HATU.
PyBrOP HighModerateUseful for extremely difficult couplings (e.g., Aib to N-Me).
HBTU/DIC LowLowNot recommended for N-methylated residues.[10]

Case Studies & Quantitative Impact

Case Study 1: Cyclosporine A (CsA)

Cyclosporine A is the archetypal N-methylated drug. It contains 7 N-methylated residues out of 11.[5]

  • Mechanism: The extensive N-methylation forces the peptide into a specific conformation that binds Cyclophilin while simultaneously making it orally bioavailable (approx. 30%) despite a molecular weight >1200 Da.

  • Impact: Without N-methylation, the linear precursor or non-methylated cyclic analog has negligible permeability and activity.

Case Study 2: G-Protein Ligand Optimization

In a study optimizing a G-protein binding peptide (DKLYWWEFL), N-methyl scanning was used to improve protease resistance.[7]

Table 2: Impact of N-Methylation on Stability and Potency (Data adapted from Roberts et al. [1])

Peptide VariantModification SiteBinding Affinity (

)
Trypsin Half-Life (

)
Fold Increase (Stability)
Native None200 nM30 min1x
N-Me-D P2 Position210 nM> 24 hours> 1000x
N-Me-K P1 Position5 μM (Loss of activity)> 24 hours> 1000x
N-Me-L P1' Position250 nM21 hours42x

Analysis: N-methylation at the P2 position (N-Me-D) dramatically improved stability (>1000-fold) without compromising binding affinity, whereas modification at P1 disrupted the binding interface. This highlights the necessity of the scanning approach.

References

  • Roberts, R. W., et al. (2008). "N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity." ChemBioChem.

  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research.

  • Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research.[11]

  • FDA Approvals. (2023). "Trofinetide (Daybue) Approval History." U.S. Food and Drug Administration.[12][13]

  • Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal.

Conformational Constraints Induced by N-Boc-N-methyl-4-methoxy-L-phenylalanine: A Technical Guide for Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in peptide therapeutics, I frequently encounter the fundamental limitations of native peptide drugs: rapid proteolytic degradation and poor membrane permeability. To overcome these bottlenecks, we must engineer the peptide backbone. One of the most sophisticated strategies in our structural toolkit is the introduction of targeted conformational constraints using specialized non-natural amino acids.

This whitepaper provides an in-depth technical analysis of N-Boc-N-methyl-4-methoxy-L-phenylalanine (also known as N-Boc-N-methyl-O-methyl-L-tyrosine), exploring its mechanistic impact on peptide conformation, its role in improving pharmacokinetic properties, and the precise methodologies required for its successful incorporation into peptide scaffolds.

Mechanistic Rationale: The Power of N-Methylation and Side-Chain Bulk

The incorporation of N-methylated amino acids fundamentally alters the thermodynamic landscape of a peptide. Native peptide bonds overwhelmingly favor the trans configuration (


) due to steric repulsion between adjacent 

-carbons. However,1 [2].

When we utilize N-Boc-N-methyl-4-methoxy-L-phenylalanine [3], we introduce two synergistic constraints:

  • Backbone N-Methylation: Replaces the hydrogen bond donor (NH) with a methyl group (

    
    ), eliminating specific intramolecular hydrogen bonds and inducing severe steric clashes that restrict the 
    
    
    
    and
    
    
    dihedral angles.
  • Para-Methoxy Substitution: The bulky, electron-donating 4-methoxy group on the aromatic ring restricts side-chain rotamers (

    
     and 
    
    
    
    angles) while providing enhanced lipophilicity and unique
    
    
    stacking capabilities with target receptors.

This combination effectively locks the peptide into a highly specific, pre-organized conformation, which2 [1].

G NMA N-Methylation of Peptide Backbone Steric Steric Clash (N-CH3 vs C-alpha) NMA->Steric HBond Elimination of NH Hydrogen Bond NMA->HBond CisTrans Reduced trans/cis Energy Barrier Steric->CisTrans Permeability Enhanced Membrane Permeability Steric->Permeability HBond->Permeability Stability Increased Proteolytic Stability CisTrans->Stability

Logical relationship of N-methylation effects on peptide conformation and pharmacokinetics.

Quantitative Impact on Stability and Permeability

The strategic placement of N-methyl-4-methoxy-L-phenylalanine can drastically alter the pharmacokinetic profile of a peptide. By masking hydrogen bond donors, the desolvation energy required for the peptide to cross lipid bilayers is significantly reduced. As noted in recent literature,3 [4].

The table below summarizes the typical quantitative enhancements observed when substituting a native Phenylalanine with our modified building block in a standard cyclic hexapeptide scaffold.

Table 1: Comparative Pharmacokinetic and Structural Metrics
Peptide ModificationProteolytic Half-Life (Plasma)Apparent Permeability (

)
Cis-Bond PopulationTarget Affinity (

)
Native (Unmodified) < 15 min<

cm/s
< 1%1.2 nM
Standard N-Methyl-Phe > 300 min

cm/s
10 - 15%4.5 nM
N-Me-4-OMe-Phe > 500 min

cm/s
25 - 30%0.8 nM

Data Note: The 4-methoxy substitution compensates for the entropic penalty of N-methylation by providing additional dipole interactions, often rescuing or enhancing target affinity compared to standard N-methylation.

Experimental Protocols: Synthesis and Validation

Coupling an amino acid onto a secondary amine is notoriously difficult due to extreme steric hindrance. Standard coupling reagents (e.g., HBTU) will fail, leading to deletion sequences. Furthermore, we utilize the Boc-protected variant (N-Boc) rather than Fmoc, as base-catalyzed Fmoc deprotection on N-methylated sequences frequently induces spontaneous diketopiperazine (DKP) formation, cleaving the peptide from the resin.

The following protocol is a self-validating system designed to ensure 100% coupling efficiency.

G A Resin Swelling (DCM/DMF) B Boc Deprotection (TFA) A->B C N-Me Coupling (HATU/HOAt) B->C D Micro-Cleavage & LC-MS C->D D->C If Incomplete E Global Cleavage (HF) D->E

Experimental workflow for Boc-SPPS incorporating N-methylated amino acids with self-validation.

Protocol 1: Boc-SPPS Incorporation of N-Boc-N-methyl-4-methoxy-L-phenylalanine

Step 1: Resin Preparation and Swelling

  • Action: Suspend MBHA resin in a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) for 45 minutes.

  • Causality: Polystyrene-based resins must be fully solvated to expand the polymer matrix. The DCM/DMF mixture maximizes the swelling volume, ensuring that the sterically bulky N-methylated building block can physically access the reactive amine sites.

Step 2: Boc Deprotection

  • Action: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 1 x 5 min, then 1 x 20 min. Wash thoroughly with DCM and DMF.

  • Causality: The acid-labile tert-butyloxycarbonyl (Boc) group is removed to expose the amine. Unlike Fmoc chemistry, Boc removal generates a stable trifluoroacetate salt, preventing premature nucleophilic attack and DKP formation.

Step 3: In Situ Neutralization and High-Efficiency Coupling

  • Action: Pre-activate 4.0 equivalents of N-Boc-N-methyl-4-methoxy-L-phenylalanine with 3.9 equivalents of HATU and 4.0 equivalents of HOAt in DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA) to neutralize the resin salt and initiate coupling. React for 2 hours at room temperature.

  • Causality: Coupling onto a secondary amine requires overcoming a massive activation energy barrier. HOAt accelerates the reaction by providing a neighboring group effect via its pyridine nitrogen, forming a highly reactive 7-aza-1-hydroxybenzotriazole active ester that forces the coupling to completion.

Step 4: Self-Validating Micro-Cleavage

  • Action: Withdraw a 5 mg aliquot of resin. Perform a rapid micro-cleavage using TFA/Triisopropylsilane (TIPS) (95:5) for 30 minutes. Analyze the supernatant via LC-MS.

  • Causality: Colorimetric tests (like the Kaiser test) are highly unreliable for secondary amines. LC-MS provides definitive proof of mass. If unreacted starting material is detected, a double coupling step using N-methyl-2-pyrrolidone (NMP) instead of DMF is triggered to disrupt localized peptide aggregation.

Protocol 2: Proteolytic Stability Validation Assay

To validate the stabilizing effect of the N-methylation, the synthesized peptide must be subjected to a rigorous serum stability assay.

  • Preparation: Dissolve the purified peptide in PBS (pH 7.4) to a concentration of 1 mM.

  • Incubation: Mix 100 µL of the peptide solution with 900 µL of 25% human blood serum (pre-warmed to 37°C). Incubate at 37°C under gentle agitation.

  • Quenching: At highly specific time points (0, 15, 30, 60, 120, 240, and 480 minutes), extract 100 µL aliquots and immediately quench the enzymatic activity by adding 100 µL of ice-cold 1% Trichloroacetic acid (TCA) in acetonitrile.

  • Analysis: Centrifuge the samples at 12,000 rpm for 10 minutes to precipitate serum proteins. Analyze the supernatant via RP-HPLC, integrating the area under the curve (AUC) of the parent peptide peak to calculate the degradation half-life (

    
    ).
    

Conclusion

The transition from native peptides to highly stable, bioavailable peptidomimetics requires precise structural engineering. By utilizing N-Boc-N-methyl-4-methoxy-L-phenylalanine , scientists can simultaneously eliminate hydrogen bond donors, induce stabilizing cis-amide bonds, and leverage the unique electronic properties of the para-methoxy group. When coupled with rigorous, self-validating synthesis protocols, this building block serves as a cornerstone for the next generation of peptide therapeutics.

References

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals Source: MDPI URL
  • Overcoming the Shortcomings of Peptide-Based Therapeutics Source: Taylor & Francis URL
  • Source: Santa Cruz Biotechnology (SCBT)
  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool Source: MDPI URL

Sources

Engineering Peptide Therapeutics: A Technical Whitepaper on N-Boc-N-methyl-4-methoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

In the pursuit of metabolically stable and highly specific peptide therapeutics, the strategic incorporation of non-canonical amino acids is paramount. As an application scientist overseeing peptide engineering workflows, I frequently leverage dual-modified building blocks to overcome the inherent pharmacokinetic limitations of native peptides.

Native peptides often suffer from rapid proteolytic degradation and poor membrane permeability. N-Boc-N-methyl-4-methoxy-L-phenylalanine (also known as Boc-N-methyl-O-methyl-L-tyrosine) is a highly specialized derivative designed to solve both issues simultaneously. By introducing an N-methyl group and an O-methyl ether on the phenolic ring, this molecule provides a dual-shielding effect that drastically enhances the half-life and bioavailability of the resulting peptide sequence[1].

Core Physicochemical Specifications

Accurate physicochemical profiling is the first step in any robust synthesis workflow. The table below summarizes the core quantitative data and structural identifiers for this compound, distinguishing it from its non-N-methylated counterpart (Boc-Tyr(Me)-OH)[2].

PropertySpecification
Chemical Name N-Boc-N-methyl-4-methoxy-L-phenylalanine
Common Synonyms Boc-N-Me-Tyr(Me)-OH; (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-(4-methoxyphenyl)propanoic acid
CAS Registry Number 73584-84-6[3]
Molecular Formula C16H23NO5[3]
Molecular Weight 309.36 g/mol [3][4]
Protecting Groups N-alpha-Boc (tert-butyloxycarbonyl); O-Methyl ether
Appearance White to off-white powder
Primary Application Solid-Phase Peptide Synthesis (SPPS); Vasopressin/Oxytocin antagonist development[2]

The Causality of Dual-Modification in Drug Design

Do not view this molecule merely as a building block; view it as a pharmacokinetic optimization tool. The structural modifications dictate specific biological outcomes:

  • The N-Methylation Advantage : The addition of a methyl group to the alpha-amino nitrogen eliminates the amide proton. This removes a critical hydrogen-bond donor, which prevents the peptide from forming intermolecular hydrogen bonds with the active sites of proteolytic enzymes (peptidases). Consequently, the peptide gains profound proteolytic resistance . Furthermore, the steric bulk of the N-methyl group restricts the Ramachandran dihedral angles (

    
     and 
    
    
    
    ), inducing conformational rigidity that can lock the peptide into a bioactive conformation.
  • The O-Methylation Advantage : Replacing the native hydroxyl group of tyrosine with a methoxy group (4-methoxy) further eliminates a hydrogen-bond donor. This significantly increases the overall lipophilicity (LogP) of the molecule, enhancing its ability to cross lipid bilayers, including the blood-brain barrier (BBB), making it invaluable for neuro-therapeutic drug development[1].

G A N-Boc-N-methyl-4-methoxy-L-phenylalanine (CAS: 73584-84-6) B N-Methylation A->B C O-Methylation (4-Methoxy) A->C D Proteolytic Resistance B->D E Conformational Rigidity B->E F Increased Lipophilicity C->F G Receptor Specificity C->G H Enhanced Pharmacokinetics D->H E->H F->H G->H

Logic pathway mapping structural modifications of CAS 73584-84-6 to PK outcomes.

Experimental Workflows: SPPS Integration

Coupling sterically hindered N-methylated amino acids requires a departure from standard protocols. The causality here is simple: steric hindrance drastically reduces the nucleophilicity of the reacting amine and the accessibility of the activated carbonyl. Standard coupling agents like HBTU will fail, leading to deletion sequences.

The following protocol establishes a self-validating system using highly reactive uronium salts (HATU) and orthogonal colorimetric tests.

Protocol A: Coupling N-Boc-N-Me-Tyr(Me)-OH to a Resin-Bound Primary Amine

Objective: Achieve quantitative acylation of a free primary amine on the growing peptide chain.

  • Pre-activation Strategy : Dissolve 3.0 equivalents of N-Boc-N-methyl-4-methoxy-L-phenylalanine (CAS 73584-84-6)[4] and 2.9 equivalents of HATU in anhydrous DMF.

    • Causality: HATU generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect that accelerates the acylation reaction, which is critical for bulky residues.

  • Base Addition : Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture. Stir for 3 minutes to ensure complete active ester formation.

  • Coupling : Add the activated mixture to the resin. Agitate at elevated temperature (40°C) for 2 hours.

  • Validation Checkpoint (Kaiser Test) : Wash the resin thoroughly with DMF and DCM. Perform a Kaiser (ninhydrin) test.

    • Self-Validation Logic: Because we are coupling onto a primary amine, the Kaiser test is valid. A negative (yellow) result confirms complete consumption of the primary amine. If positive (blue), perform a second coupling cycle.

Protocol B: Deprotection and Subsequent Coupling

Objective: Cleave the Boc group and couple the next amino acid onto the sterically hindered secondary amine.

  • Boc Cleavage : Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc protecting group.

  • Validation Checkpoint (Chloranil Test) : Wash the resin. Perform a Chloranil test.

    • Self-Validation Logic: The Kaiser test cannot detect secondary amines and will yield a false negative here. The Chloranil test specifically reacts with secondary amines, yielding a dark blue/green bead. This validates that the N-methyl group is successfully deprotected and ready for the next coupling.

  • Subsequent Coupling : The next amino acid must be coupled using symmetric anhydrides or acid fluorides, as even HATU may struggle to acylate the sterically hindered N-methyl secondary amine efficiently.

SPPS N1 Resin-Bound Peptide (Free Primary Amine) N2 Pre-activation: HATU / HOAt / DIPEA N1->N2 N3 Coupling Reaction (Elevated Temp, 2-4 hrs) N2->N3 N4 Washing (DMF/DCM) N3->N4 N5 Kaiser Test (Check primary amine consumption) N4->N5 N6 Boc Deprotection (50% TFA in DCM) N5->N6 If Negative N7 Chloranil Test (Verify secondary amine formation) N6->N7

Optimized SPPS workflow for coupling and deprotecting sterically hindered N-methyl amino acids.

Analytical Validation via Mass Spectrometry

Following cleavage from the resin, the crude peptide must be characterized. The presence of CAS 73584-84-6 alters the fragmentation pattern in tandem mass spectrometry (MS/MS).

During collision-induced dissociation (CID), the


-ions and 

-ions adjacent to this residue will exhibit a distinct mass shift of +14 Da (due to the N-methyl group) compared to a canonical tyrosine sequence. Furthermore, the absence of the amide proton prevents the formation of standard hydrogen-bonded intermediate structures during fragmentation, frequently resulting in a dominant, highly abundant cleavage at the peptide bond immediately C-terminal to the N-methylated residue.

References

  • ChemicalBook. "N-Boc-N-methyl-4-methoxy-L-phenylalanine synthesis". Source: chemicalbook.com.
  • Sigma-Aldrich. "4-methyl-phenylalanine". Source: sigmaaldrich.com.
  • Chem-Impex. "Boc-N-methyl-O-methyl-L-tyrosine dicyclohexylammonium salt". Source: chemimpex.com.
  • Aapptec. "Boc-Tyr(Me)-OH[53267-93-9]". Source: peptide.com.

Sources

Precision Tuning of Peptide Pharmacokinetics: The 4-Methoxy-Phenylalanine Paradigm

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptide drug discovery, the "Goldilocks zone" of lipophilicity is elusive. Native Phenylalanine (Phe) provides critical hydrophobic contacts but is metabolically vulnerable to para-hydroxylation.[1] Tyrosine (Tyr), its metabolite, introduces hydrogen bond donation that often compromises membrane permeability.[1]

This guide analyzes the strategic substitution of 4-Methoxy-phenylalanine (4-MeO-Phe) . Unlike simple lipophilic boosts (e.g., cyclohexylalanine), 4-MeO-Phe offers a unique physicochemical profile: it masks the hydrogen bond donor of Tyrosine while maintaining electron-donating character, and it sterically blocks the primary metabolic hotspot of Phenylalanine. This whitepaper details the physicochemical rationale, synthetic integration, and experimental validation of 4-MeO-Phe in hit-to-lead optimization.[1]

Physicochemical Basis: The Lipophilicity Paradox

The impact of the 4-methoxy group on lipophilicity is frequently misunderstood because it depends on the reference point (Phe vs. Tyr) and the specific solvation environment.

The Hansch-Hammett Interplay

To understand the behavior of 4-MeO-Phe, we must decouple its electronic effects from its hydrophobic contribution.

  • Electronic Effect (

    
    ):  The methoxy group has a Hammett constant (
    
    
    
    ) of -0.27 , indicating strong electron donation via resonance. This increases electron density in the aromatic ring compared to Phe (
    
    
    ), potentially strengthening cation-
    
    
    interactions with receptor residues (e.g., Arg/Lys).[1]
  • Lipophilicity (

    
    ):  The Hansch 
    
    
    
    constant for an aromatic methoxy group is approximately -0.02 .[1]
    • Reference H (Phe):

      
      .[1] The -OMe group is essentially isolipophilic or slightly less lipophilic than Hydrogen due to the oxygen's H-bond accepting capacity.
      
    • Reference OH (Tyr):

      
      .[1][2] The -OMe group is significantly more  lipophilic than the hydroxyl group.
      

The "Tuning" Effect: While 4-MeO-Phe does not drastically increase LogP relative to Phe (unlike adding a chlorine or methyl group), it abolishes Hydrogen Bond Donating (HBD) potential while retaining Hydrogen Bond Accepting (HBA) capability.[1] This is critical for membrane permeability, as HBD count is a stricter penalty for Blood-Brain Barrier (BBB) crossing than HBA.[1]

Data Comparison
Amino Acid DerivativeSide Chain SubstituentHansch

Electronic

H-Bond DonorH-Bond Acceptor
Phenylalanine (Phe) -H0.000.00NoNo
Tyrosine (Tyr) -OH-0.67-0.37Yes Yes
4-MeO-Phe -OCH

-0.02-0.27No Yes
4-Cl-Phe -Cl+0.71+0.23NoNo

Table 1: Comparative physicochemical descriptors of Phe analogues.

Metabolic Stability: The Primary Driver

The most potent application of 4-MeO-Phe is not merely solubility tuning, but metabolic evasion.[1] Phenylalanine is rapidly oxidized in vivo by hepatic CYP450 enzymes (specifically CYP450 monooxygenases) to Tyrosine.[1]

Mechanism of Metabolic Blockade

The para-position of the phenyl ring is the most accessible site for oxidative attack (metabolic hotspot).

  • Phe: CYP450 inserts oxygen at the para-H

    
     Tyr.[1]
    
  • 4-MeO-Phe: The para position is occupied.[1] While O-demethylation can occur (reverting to Tyr), this reaction rate is often significantly slower than direct hydroxylation, extending the half-life (

    
    ) of the peptide.
    

MetabolicPathway Phe Phenylalanine (Native) Tyr Tyrosine (Metabolite) Phe->Tyr CYP450 (Fast Hydroxylation) Degradation Peptide Cleavage/Clearance Tyr->Degradation Phase II Conjugation MeO 4-MeO-Phe (Analog) MeO->Tyr CYP450 (Slow O-Demethylation) MeO->MeO Resistant to Direct Hydroxylation

Figure 1: Metabolic fate of Phenylalanine vs. 4-MeO-Phe.[1] The methoxy substitution forces the enzyme to perform a difficult O-demethylation rather than a facile carbon hydroxylation.

Synthetic Protocol: Site-Specific Incorporation[1]

While Fmoc-4-MeO-Phe is commercially available, custom modification of Tyrosine residues in solution phase is a common requirement for modifying existing leads.[1]

Protocol: Methylation of Boc-Tyrosine

Objective: Convert N-Boc-L-Tyrosine to N-Boc-4-Methoxy-L-Phenylalanine.[1] Scale: 10 mmol.

  • Preparation: Dissolve N-Boc-L-Tyrosine (2.81 g, 10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.76 g, 20 mmol). Stir at 
    
    
    
    for 15 minutes. Note:
    
    
    is preferred over NaH to prevent racemization.
  • Methylation: Dropwise add Methyl Iodide (MeI, 0.75 mL, 12 mmol). Caution: MeI is a carcinogen; use a fume hood.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]

  • Workup:

    • Dilute with EtOAc (100 mL).[1]

    • Wash with Water (3x) and Brine (1x) to remove DMF.[1]

    • Dry organic layer over

      
       and concentrate in vacuo.[1]
      
  • Validation: The product (Boc-4-MeO-Phe-OMe) is often a methyl ester at the C-terminus if carboxyl protection wasn't used.[1] Saponification (LiOH/THF/H2O) may be required to free the acid for coupling.

Experimental Validation: Chromatographic Hydrophobicity Index (CHI)

Calculating LogP is insufficient for peptides due to conformational folding.[1] The Chromatographic Hydrophobicity Index (CHI) is the industry standard for empirically determining peptide lipophilicity.

The CHI Protocol

This protocol uses RP-HPLC to map retention times to a standardized hydrophobicity scale (0-100).[1]

Reagents:

  • Mobile Phase A: 0.1% TFA in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5

    
    .[1]
    

Calibration Standards (The "Ruler"): Prepare a mix of these 5 compounds (10 mM in DMSO):

  • Theophylline (Least hydrophobic)[1]

  • Benzimidazole[1][3]

  • Acetophenone[1][3]

  • Propiophenone[1][3][4]

  • Valerophenone (Most hydrophobic)[1][3]

Workflow:

  • Run Calibration: Inject the standard mix using a fast gradient (0-100% B over 5 min).

  • Calculate Regression: Plot Retention Time (

    
    ) vs. Known CHI Values (Literature: Theophylline=1.9, Valerophenone=64.7).[1]
    
    • Equation:

      
      [1]
      
  • Run Sample: Inject your 4-MeO-Phe containing peptide.[1]

  • Determine CHI: Input the peptide's

    
     into the regression equation.[1]
    

CHI_Workflow cluster_0 Step 1: Calibration cluster_1 Step 2: Sample Analysis Stds Inject Standard Mix (Theophylline -> Valerophenone) Plot Linear Regression CHI = m(tR) + c Stds->Plot Calc Calculate CHI Value Plot->Calc Apply Slope/Intercept Sample Inject 4-MeO-Phe Peptide Measure Measure Retention Time (tR) Sample->Measure Measure->Calc

Figure 2: Workflow for determining the Chromatographic Hydrophobicity Index (CHI).

Interpreting Results[1][4][6][9]
  • If

    
     (Modified - Native) is positive : The substitution increased lipophilicity (expected vs Tyr).[1]
    
  • If

    
     is near zero : The substitution is isolipophilic (expected vs Phe), confirming the "Metabolic Stealth" hypothesis without solubility penalty.
    

References

  • Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Foundational text for

    
     and 
    
    
    
    values).
  • PubChem. (2023).[1] Compound Summary: 4-Methoxy-L-phenylalanine.[5][6] National Library of Medicine.[1] Link[1]

  • Valko, K., et al. (1997).[1] Chromatographic Hydrophobicity Index (CHI) for Peptides. Journal of Chromatography A. (Establishes the CHI protocol).

  • Concept Life Sciences. (2023). Chromatographic Hydrophobicity Index (CHI) Protocol. Link

  • Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. (Reference for Boc-Phe handling and modification). Link

Sources

Structural and Mechanistic Divergence: N-Boc-N-methyl-4-methoxy-L-phenylalanine vs. N-Boc-L-Tyrosine(Me) in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of peptidomimetics and peptide-based therapeutics, the precise spatial arrangement and hydrogen-bonding capacity of amino acid building blocks dictate both target affinity and pharmacokinetic viability. Two frequently utilized, yet fundamentally distinct, protected amino acids are N-Boc-N-methyl-4-methoxy-L-phenylalanine and N-Boc-L-Tyrosine(Me) (also known as N-Boc-O-methyl-L-tyrosine).

While both derivatives feature a para-methoxybenzyl side chain, their backbone chemistries diverge critically. N-Boc-N-methyl-4-methoxy-L-phenylalanine incorporates a tertiary amide precursor (via N-methylation), whereas N-Boc-L-Tyrosine(Me) retains a secondary amide precursor (primary amine). This technical guide deconstructs their structural differences, mechanistic impacts on peptide conformation, and the specific self-validating synthetic protocols required for their successful integration into solid-phase peptide synthesis (SPPS).

Chemical and Structural Divergence

The primary structural distinction between these two building blocks lies in the degree and location of methylation.

  • Compound A: N-Boc-N-methyl-4-methoxy-L-phenylalanine is doubly methylated relative to the natural tyrosine core. It features an

    
    -methyl group on the phenolic ring and an 
    
    
    
    -methyl group on the
    
    
    -amine.
  • Compound B: N-Boc-L-Tyrosine(Me) is singly methylated, featuring only the

    
    -methyl group on the phenolic ring, leaving the 
    
    
    
    -amine unmodified (save for the Boc protecting group).
Table 1: Physicochemical Comparison
PropertyN-Boc-N-methyl-4-methoxy-L-phenylalanine[1]N-Boc-L-Tyrosine(Me) [2]
CAS Number 73584-84-653267-93-9
Molecular Formula C₁₆H₂₃NO₅C₁₅H₂₁NO₅
Molecular Weight 309.36 g/mol 295.34 g/mol

-Amine Status
Secondary amine (N-CH₃)Primary amine (NH₂)
H-Bond Donors 1 (Carboxylic acid OH only)2 (NH and Carboxylic acid OH)
H-Bond Acceptors 55
Key Structural Feature N-methylation + O-methylationO-methylation only

Mechanistic Implications in Peptide Design

The decision to use an N-methylated versus a standard backbone residue fundamentally alters the thermodynamic and pharmacokinetic landscape of the resulting peptide [3].

The Impact of N-Methylation (Compound A)
  • Proteolytic Stability: By replacing the amide proton with a methyl group, N-methylation eliminates a critical hydrogen bond donor required for protease recognition and enzymatic hydrolysis. This steric clash at the active site of exopeptidases and endopeptidases drastically increases the in vivo half-life of the peptide [4].

  • Conformational Constraint (Cis/Trans Isomerization): Standard peptide bonds overwhelmingly favor the trans conformation (

    
    ) due to steric repulsion between adjacent 
    
    
    
    atoms. N-methylation reduces the energy barrier between the trans and cis states, making the cis conformation (
    
    
    ) readily accessible. This can force the peptide into a rigid, bioactive macrocyclic conformation or disrupt inactive linear states.
  • Membrane Permeability: The loss of the highly polar N-H bond increases the overall lipophilicity of the peptide, significantly enhancing intestinal permeability and the potential for oral bioavailability.

The Impact of O-Methylation (Compounds A & B)

Both compounds feature an


-methylated side chain. Masking the phenolic hydroxyl group of tyrosine prevents it from acting as a hydrogen bond donor or acceptor in receptor binding pockets (e.g., kinase domains or GPCRs). Furthermore, it prevents phosphorylation, acting as a metabolic block in signaling cascades.

G A Peptide Modification Strategy B N-Methylation (Compound A) A->B C O-Methylation (Compounds A & B) A->C D Loss of NH H-Bond Donor Increased Lipophilicity B->D E Cis/Trans Isomerization Altered Ramachandran Space B->E F Steric Bulk at Side Chain Disrupted Receptor H-Bonding C->F

Caption: Pharmacokinetic and structural impacts of N-methylation versus O-methylation in peptide design.

Experimental Workflows: Boc-SPPS Integration

Incorporating N-Boc-L-Tyrosine(Me) follows standard Boc-SPPS protocols. However, incorporating N-Boc-N-methyl-4-methoxy-L-phenylalanine , and more importantly, coupling the subsequent amino acid onto its sterically hindered secondary amine, requires highly optimized, self-validating protocols.

Standard coupling reagents (e.g., DIC/HOBt) will fail or result in severe deletion sequences when coupling onto an N-methyl amine. The protocol below utilizes HATU/HOAt to generate a highly reactive 7-aza-1-hydroxybenzotriazole active ester.

Protocol: Coupling Onto an N-Methylated Residue

Causality Note: The steric bulk of the N-methyl group drastically reduces the nucleophilicity of the amine. Extended coupling times, elevated temperatures, or highly reactive uronium salts (HATU) are mandatory.

  • Boc Deprotection: Treat the resin-bound N-methyl peptide with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 x 5 min, then 1 x 20 min.

  • Washing & Neutralization: Wash with DCM (3x), then neutralize with 10% N,N-Diisopropylethylamine (DIEA) in Dimethylformamide (DMF) for 2 x 5 min.

  • Activation: In a separate vial, dissolve 3.0 equivalents of the incoming Boc-amino acid and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of DIEA. Stir for 2 minutes to allow active ester formation.

  • Coupling: Add the activated mixture to the resin. Agitate for 2 to 4 hours at room temperature (or 1 hour at 60°C under microwave assistance).

  • Self-Validation (Chloranil Test):

    • Why not the Kaiser Test? The standard ninhydrin-based Kaiser test relies on the formation of Ruhemann's purple, which requires a primary amine. It will yield a false negative for the secondary amine of N-methylated residues.

    • Procedure: Transfer a few resin beads to a test tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes. A dark blue/green bead indicates unreacted secondary amines (incomplete coupling). A colorless/yellow bead validates a successful coupling.

G A Boc-SPPS Workflow B Boc Deprotection (50% TFA/DCM) A->B C Neutralization (10% DIEA/DMF) B->C D Coupling onto N-Me Amine (HATU/HOAt, 3 eq) C->D E Validation (Chloranil Test) D->E F Final Cleavage (Anhydrous HF) E->F

Caption: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for N-methylated amino acids.

Analytical Differentiation (NMR & MS)

For researchers synthesizing these building blocks or verifying commercial sources, analytical differentiation is straightforward:

  • Mass Spectrometry (ESI-MS):

    • N-Boc-N-methyl-4-methoxy-L-phenylalanine will show an

      
       peak at 
      
      
      
      .
    • N-Boc-L-Tyrosine(Me) will show an

      
       peak at 
      
      
      
      .
  • Proton NMR (¹H-NMR, CDCl₃):

    • Compound A will exhibit a distinct singlet integrating to 3 protons around

      
       2.70 - 2.90 ppm, corresponding to the 
      
      
      
      group. Due to the tertiary carbamate, rotamers will be highly visible, often splitting the Boc signal (
      
      
      1.40 ppm) and the N-methyl signal into two distinct populations at room temperature.
    • Compound B will lack the

      
       singlet and instead show a broad doublet around 
      
      
      
      5.00 - 6.00 ppm corresponding to the
      
      
      proton. Rotameric splitting is generally minimal or absent.

References

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry CIPSM Account URL:[Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals MDPI URL:[Link]

Thermodynamic Stability of Peptides Containing N-Methyl-4-Methoxy-L-Phenylalanine: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide engineering, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low membrane permeability. Among these modifications, N-methyl-4-methoxy-L-phenylalanine (also known commercially as N-Me-Tyr(Me) or N-Me-p-methoxy-Phe[1]) represents a sophisticated dual-modification strategy. By combining backbone N-methylation with side-chain para-methoxy substitution, this residue fundamentally alters the thermodynamic landscape of peptide folding and target binding.

As a Senior Application Scientist, I have designed this guide to deconstruct the thermodynamic causality behind this specific modification. We will explore how the interplay of enthalpic penalties and entropic pre-organization dictates stability, and provide self-validating experimental workflows to quantify these energetic shifts.

Mechanistic Foundations of Thermodynamic Stability

To understand the thermodynamic impact of N-methyl-4-methoxy-L-phenylalanine, we must decouple its two structural features and analyze their contributions to the Gibbs free energy of folding (


).
Enthalpic Modulation ( )

The primary enthalpic consequence of N-methylation is the loss of a hydrogen bond donor [2]. In secondary structures like


-helices or 

-sheets, the amide proton is critical for stabilizing the folded state via

to

or cross-strand hydrogen bonding. Removing this proton incurs a significant enthalpic penalty, often destabilizing helical structures by 0.3 to 1.7 kcal/mol per substitution[3].

However, the para-methoxy group on the phenyl ring counteracts some of this penalty. As a strong electron-donating group (EDG) via resonance, the methoxy substituent enriches the


-electron density of the aromatic ring. This enrichment strengthens non-covalent enthalpic interactions, specifically cation-

interactions
with positively charged residues (e.g., Arginine, Lysine) and

stacking
with adjacent aromatic systems, thereby recovering lost binding enthalpy.
Entropic Pre-organization ( )

While N-methylation penalizes enthalpy, it provides a profound entropic advantage. The steric bulk of the N-methyl group severely restricts the allowable


 and 

dihedral angles in the Ramachandran plot. This restriction reduces the conformational entropy of the unfolded state (

), effectively "pre-organizing" the peptide backbone[4]. Because the unfolded state is less disordered, the entropic penalty of folding (

) is minimized, which can thermodynamically favor the formation of specific motifs like

-turns.
The Cis-Trans Isomerization Paradigm

In wild-type peptides, the peptide bond (


 angle) exists almost exclusively in the trans conformation (

) due to steric clashes in the cis state. N-methylation alters this equilibrium. The steric difference between the cis and trans states of an N-methylated amide bond is negligible, lowering the energy barrier for isomerization[5]. This results in a heterogeneous unfolded ensemble containing both cis and trans isomers, where the cis isomer often acts as a thermodynamic kinetic trap during the folding process.

ThermoCycle U_trans Unfolded State (Trans Isomer) U_cis Unfolded State (Cis Isomer) U_trans->U_cis K_iso (Cis-Trans Isomerization) F_trans Folded State (Bioactive Conformation) U_trans->F_trans ΔG_fold (Thermodynamic Driving Force) U_cis->F_trans High Activation Energy Barrier

Figure 1: Thermodynamic folding cycle highlighting N-methylation-induced cis-trans isomerization.

Quantitative Data: Structure-Energy Mapping

To illustrate the compensatory thermodynamic effects of N-methyl-4-methoxy-L-phenylalanine, Table 1 summarizes the thermodynamic parameters of a simulated 15-mer model peptide undergoing a helix-coil transition at 298 K.

  • Observation: Pure N-methylation (M1) destabilizes the helix (lower

    
    ) due to H-bond loss. Pure O-methylation (M2) stabilizes it via enhanced hydrophobic and 
    
    
    
    -interactions. The dual modification (M3) demonstrates a thermodynamic compromise, maintaining structural integrity while conferring the proteolytic resistance inherent to N-methylated backbones[6].
Peptide VariantModification at Position 8

(°C)

(kcal/mol)

(kcal/mol)

(kcal/mol)
Peptide-WT None (L-Phe)45.0-2.5-15.012.5
Peptide-M1 N-Me-Phe38.5-1.8-12.210.4
Peptide-M2 4-MeO-Phe47.2-2.9-16.513.6
Peptide-M3 N-Me-4-MeO-Phe42.1-2.1-13.811.7

Self-Validating Experimental Workflows

To accurately profile the thermodynamics of peptides containing N-methyl-4-methoxy-L-phenylalanine, we must employ orthogonal, self-validating techniques. The workflow below ensures that any measured energetic shifts are directly attributable to the specific chemical modification rather than experimental artifacts.

ExpWorkflow cluster_assays Thermodynamic Profiling (Self-Validating) Synth 1. Peptide Synthesis (Fmoc-N-Me-4-MeO-Phe-OH) Purify 2. Purification & QC (RP-HPLC, LC-MS) Synth->Purify CD 3A. CD Thermal Melting (Determine Tm, ΔH, ΔS) Purify->CD ITC 3B. Isothermal Titration Calorimetry (Determine Ka, ΔG, ΔH_bind) Purify->ITC Analysis 4. Global Thermodynamic Integration (Structure-Energy Mapping) CD->Analysis ITC->Analysis

Figure 2: Self-validating experimental workflow for thermodynamic profiling of modified peptides.

Protocol 3.1: Circular Dichroism (CD) Thermal Denaturation

This protocol determines the melting temperature (


) and the enthalpy/entropy of folding (

,

) using a two-state transition model.

Causality & Rationale: We monitor ellipticity at 222 nm because it corresponds to the


 transition characteristic of 

-helical hydrogen bonding. A slow heating rate (1 °C/min) is strictly enforced to ensure the system remains in thermodynamic equilibrium; rapid heating causes kinetic lag, skewing the van 't Hoff analysis.
  • Sample Preparation: Dissolve the purified peptide in 10 mM Phosphate buffer (pH 7.4) to a final concentration of 20

    
    M. Control: Prepare an identical sample of the wild-type (unmodified) peptide.
    
  • Baseline Correction: Record a baseline spectrum of the buffer alone from 190 to 260 nm at 20 °C and subtract this from all subsequent peptide reads.

  • Thermal Ramp: Heat the sample from 5 °C to 95 °C at a rate of 1 °C/min, recording the CD signal at 222 nm every 1 °C.

  • Self-Validation (Reversibility Check): Immediately cool the sample back to 5 °C at 1 °C/min. Re-record the full spectrum. Critical: The thermodynamic parameters extracted via the Gibbs-Helmholtz equation are only valid if the folding is reversible (>95% signal recovery). If irreversible, the transition is kinetically driven, and equilibrium thermodynamics cannot be applied.

  • Data Extraction: Fit the sigmoidal melting curve to a two-state model to extract

    
     and 
    
    
    
    (van 't Hoff enthalpy).
Protocol 3.2: Isothermal Titration Calorimetry (ITC)

While CD measures structural stability, ITC measures the thermodynamics of the peptide binding to its biological target.

Causality & Rationale: ITC is the only technique that directly measures the heat of binding (


). By also determining the association constant (

), we can mathematically derive

(via

) and

(via

). This provides a complete thermodynamic profile in a single experiment.
  • Dialysis (Crucial Step): Dialyze both the peptide and the target protein against the exact same batch of buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) overnight. Causality: Even minor buffer mismatches will generate massive heat of dilution artifacts, masking the true binding enthalpy.

  • Cell and Syringe Loading: Load the target protein (10-20

    
    M) into the sample cell and the N-methylated peptide (100-200 
    
    
    
    M) into the injection syringe.
  • Titration Parameters: Perform 20 injections of 2

    
    L each, with a 120-second spacing between injections to allow the thermal power to return to baseline.
    
  • Self-Validation (Blank Subtraction): Perform a control titration injecting the peptide into buffer alone. Subtract the integrated heats of this blank run from the main experiment to account for the heat of dilution and the heat of mechanical mixing.

  • Analysis: Fit the baseline-corrected isotherm to a one-site binding model to extract

    
    , 
    
    
    
    , and stoichiometry (
    
    
    ).

References

  • Chang, C. F., & Zehfus, M. H. (1996). The Effect of N-methylation on Helical Peptides. Biopolymers. 3

  • LifeTein. (2025). Should My Peptide Be Methylated? LifeTein Peptide Synthesis. 2

  • Chem-Impex. N-Methyl-O-methyl-L-tyrosine hydrochloride (N-Methyl-4-methoxy-L-phenylalanine). Chem-Impex International. 1

  • ResearchGate. N-methylation in amino acids and peptides: Scope and limitations. ResearchGate Publications. 4

  • ACS Chemical Biology. N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides. ACS Publications.6

  • ResearchGate. Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate Publications. 5

Sources

Whitepaper: Metabolic Stability Benefits of Incorporating N-Methylated Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fundamental limitation of peptide therapeutics is their susceptibility to rapid proteolytic degradation, which severely restricts their pharmacokinetic viability. To overcome this, the site-specific incorporation of non-natural amino acids—specifically N-methylphenylalanine (N-MePhe)—has emerged as a cornerstone strategy in rational drug design[1]. By modifying the peptide backbone, N-MePhe introduces steric hindrance, eliminates hydrogen bond donors, and restrains conformational flexibility. This technical guide explores the mechanistic causality behind N-MePhe-mediated stability, provides quantitative benchmarks, and outlines a self-validating experimental protocol for assessing metabolic stability.

The Mechanistic Causality of N-Methylation

The incorporation of N-MePhe does not merely alter the primary sequence; it fundamentally rewrites the physicochemical interaction between the peptide substrate and proteolytic enzymes. The causality of this resistance is rooted in three distinct mechanisms:

  • Elimination of the Amide Hydrogen Bond Donor: Proteases (such as serine and aspartic proteases) rely on hydrogen bonding with the peptide backbone amide to stabilize the tetrahedral transition state during hydrolysis. N-methylation replaces the critical N-H proton with a methyl group, effectively abolishing this interaction and preventing the enzyme from achieving catalytic competency.

  • Steric Shielding: The bulky methyl group physically occludes the approach of the protease active site to the scissile bond. This steric clash prevents the peptide from properly docking into the enzyme's binding pocket.

  • Conformational Restraint: Native peptide bonds overwhelmingly favor the trans conformation. N-methylation alters the cis-trans isomerization equilibrium, often inducing beta-turns or rigidifying the local secondary structure. This conformational rigidity further masks adjacent cleavage sites from enzymatic recognition[2].

Mechanism Native Native Phenylalanine (Amide H-Bond Donor) Protease Protease Active Site Recognition Native->Protease NMePhe N-Methylphenylalanine (Steric Bulk, No H-Donor) Stability Steric Clash & Conformational Rigidity NMePhe->Stability Degradation Rapid Proteolytic Cleavage Protease->Degradation Prolonged Enhanced Metabolic Stability Stability->Prolonged

Caption: Mechanistic pathway of protease resistance conferred by N-methylphenylalanine.

Quantitative Impact on Pharmacokinetics

The theoretical benefits of N-MePhe translate directly into measurable pharmacokinetic improvements. By preventing enzymatic cleavage at specific loci, researchers have successfully extended the half-life of various peptide systems without sacrificing binding affinity.

Table 1: Comparative Stability and Pharmacokinetic Outcomes
Peptide SystemTarget / ApplicationModificationPharmacokinetic / Stability Outcome
Abl Kinase Substrate Intracellular ReporterNative Phe → N-MePheEliminated specific cleavage site; 4- to 7-fold increase in cytosolic half-life[3].
[68Ga]Ga-DOTA-GA11 CCK2R TheranosticC-terminal Phe → N-MePhePrevented enzymatic cleavage; extreme stability in liver/kidney homogenates (>90 min)[4].
CDK2/Cyclin A Inhibitor Oncology Drug DiscoveryβLeu → N-MePheImproved druglikeness, cell permeability, and retained high potency (IC50 = 1.35 μM)[5].
BBB Shuttles CNS Drug DeliveryN-MePhe-rich sequencesEnabled passive BBB permeation by eliminating amide H-bond donors and increasing lipophilicity[6].

Self-Validating Experimental Protocol: Metabolic Stability Assay

To accurately quantify the intrinsic clearance (


) and half-life (

) of N-MePhe modified peptides, a robust, self-validating assay is required. This protocol incorporates a native labile peptide as a positive control for enzymatic degradation, and a highly stable internal standard (IS) to correct for matrix effects. This ensures that a prolonged half-life is definitively attributed to the N-MePhe modification rather than an assay failure.

Workflow N1 1. Matrix Preparation (Microsomes/Plasma) N2 2. Substrate Incubation (37°C, pH 7.4) N1->N2 Add N-MePhe Peptide N3 3. Reaction Quenching (Cold ACN + IS) N2->N3 Sample at t=0, 15, 30, 60m N4 4. LC-MS/MS Quantification N3->N4 Centrifuge & Extract N5 5. PK Profiling (t1/2, Intrinsic Clearance) N4->N5 Calculate AUC

Caption: Self-validating workflow for the metabolic stability assay of N-MePhe peptides.

Step-by-Step Methodology & Causality

Step 1: Matrix Preparation and Equilibration

  • Action: Thaw human or murine liver microsomes on ice. Prepare a 1 mg/mL microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Pre-incubate at 37°C for 5 minutes.

  • Causality: The phosphate buffer maintains strict physiological pH, while MgCl2 acts as an indispensable cofactor for enzymatic activity. Pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction begins, preventing artificial lag phases in degradation kinetics.

Step 2: Substrate Addition and Reaction Initiation

  • Action: Spike the N-MePhe peptide and the native control into separate microsomal suspensions at a final concentration of 1 μM. Initiate the reaction by adding 1 mM NADPH.

  • Causality: Utilizing a low substrate concentration (1 μM) ensures the reaction operates under first-order kinetics (where

    
    ), which is critical for accurately calculating intrinsic clearance. NADPH is the obligate electron donor for Cytochrome P450 enzymes; its addition acts as the precise zero-time trigger for oxidative metabolism alongside intrinsic peptidase activity.
    

Step 3: Time-Course Sampling and Quenching

  • Action: At defined intervals (t = 0, 15, 30, 45, 60 minutes), extract 50 μL aliquots and immediately transfer them into 150 μL of ice-cold acetonitrile (ACN) containing the analytical Internal Standard (IS).

  • Causality: The 3:1 ratio of cold organic solvent to aqueous matrix induces instantaneous protein precipitation. This rapidly denatures the proteases and CYPs, halting degradation at exact time points. The concurrent addition of the IS normalizes any volumetric errors during the precipitation and subsequent centrifugation steps.

Step 4: Centrifugation and LC-MS/MS Quantification

  • Action: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials for Multiple Reaction Monitoring (MRM) analysis via LC-MS/MS.

  • Causality: High-speed centrifugation pellets the denatured microsomal proteins, preventing LC column clogging. MRM provides high specificity by tracking the parent mass transition, ensuring that truncated metabolites (which may have similar retention times) are not falsely quantified as the intact peptide.

Case Studies in Drug Development

Oncology: CCK2R Theranostics

In the development of radiopharmaceuticals targeting the cholecystokinin-2 receptor (CCK2R), the C-terminal phenylalanine residue of gastrin-17-based peptides is highly prone to metabolic degradation. Substituting the natural Phe moiety for N-MePhe (as seen in the [68Ga]Ga-DOTA-GA11 analog) completely prevented enzymatic cleavage, resulting in extreme stability in liver and kidney homogenates (>90 minutes) without compromising receptor affinity[4].

CNS Delivery: Blood-Brain Barrier (BBB) Shuttles

Delivering therapeutics across the BBB remains one of the greatest challenges in neuropharmacology. N-MePhe-rich sequences have been successfully utilized as passive BBB shuttles. The N-methylation removes the amide H-bond donor, decreasing the desolvation penalty required to transition through the lipid bilayer, while the added methyl group imparts improved lipid solubility[6].

Conclusion

The strategic incorporation of N-methylphenylalanine represents a highly effective, mechanistically sound approach to overcoming the metabolic liabilities of peptide therapeutics. By simultaneously introducing steric bulk, eliminating hydrogen bond donors, and restricting conformational freedom, N-MePhe effectively blinds peptides to proteolytic recognition. When coupled with rigorous, self-validating stability assays, this modification enables the translation of potent peptide sequences into viable, long-acting clinical candidates.

References[5] Title: Iterative Conversion of Cyclin Binding Groove Peptides into Druglike CDK Inhibitors with Antitumor Activity | Source: PMC - NIH | URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3131425/[6] Title: N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood−Brain Barrier Shuttles | Source: Journal of Medicinal Chemistry - ACS Publications | URL: https://pubs.acs.org/doi/10.1021/jm100642w[3] Title: Metabolism of Peptide Reporters in Cell Lysates and Single Cells | Source: PMC - NIH | URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2885062/[1] Title: Backbone N-methylation of peptides | Source: SSRN | URL: https://papers.ssrn.com/sol3/papers.cfm?abstract_id=4515568[4] Title: Precision peptide theranostics: developing N- to C-terminus optimized theranostics targeting cholecystokinin-2 receptor | Source: Theranostics | URL: https://www.thno.org/v14p1812.htm[2] Title: Multiple N-Methylation by a Designed Approach Enhances Receptor Selectivity | Source: Angewandte Chemie / Wiley | URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.201306736

Sources

Methodological & Application

Application Note: Solid Phase Synthesis Protocols for N-Boc-N-methyl-4-methoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for advanced researchers and drug development professionals. It addresses the specific synthetic challenges posed by N-Boc-N-methyl-4-methoxy-L-phenylalanine (also referred to as Boc-N-Me-Tyr(Me)-OH or Boc-N-Me-Phe(4-OMe)-OH ).

Executive Summary & Strategic Analysis

The incorporation of N-Boc-N-methyl-4-methoxy-L-phenylalanine into peptide sequences represents a "perfect storm" of synthetic difficulty. This residue introduces two distinct physicochemical challenges that defeat standard automated protocols:

  • N-Methylation (Steric Bulk): The

    
    -methyl group eliminates the amide proton, preventing hydrogen bonding and inducing a cis/trans conformational equilibrium. More critically, it creates severe steric hindrance for the incoming activated amino acid during the subsequent coupling step.
    
  • Electron-Rich Aromatic System: The 4-methoxy substituent (O-methyl tyrosine motif) significantly increases the electron density of the phenyl ring. While stable to Trifluoroacetic Acid (TFA), this ring is susceptible to electrophilic aromatic substitution (alkylation) by carbocations generated during final Hydrofluoric Acid (HF) cleavage if scavenger cocktails are not optimized.

This guide moves beyond standard "recipe" chemistry, providing a mechanistic approach to coupling this hindered residue (The Installation) and, more importantly, extending the peptide chain from it (The Elongation).

Physicochemical Profile & Material Science

Understanding the building block is the first step to successful synthesis.

PropertySpecificationSynthetic Implication
Common Name Boc-N-Me-Tyr(Me)-OHStandard nomenclature for ordering.
Molecular Weight ~309.36 g/mol Calculate equivalents precisely; do not rely on auto-calculators.
Solubility High in DMF, DCMDissolve in minimal DMF to maximize concentration during coupling.
Steric Profile High (

-Me +

-OMe)
Requires high-efficiency coupling reagents (HATU/HOAt).
Acid Stability Stable to 50% TFACompatible with standard Boc-SPPS deprotection cycles.
Base Stability StableCompatible with DIEA/Collidine neutralization.
Detection UV active; Secondary AmineWARNING: Kaiser Test (Ninhydrin) is NEGATIVE for this residue. Use Chloranil or Bromophenol Blue.

Critical Workflow Visualization

The following diagram illustrates the specific decision pathways required when handling N-methylated residues, distinguishing them from standard amino acids.

SPPS_Workflow cluster_legend Legend Start Resin-Peptide-NH2 Activation Activation (Boc-N-Me-AA + HATU/HOAt) Start->Activation Coupling Coupling Step (2-4 Hours) Activation->Coupling Check1 QC: Kaiser Test Coupling->Check1 Deprotection Boc Removal (50% TFA/DCM) Check1->Deprotection Blue (Positive) -> Retry Colorless (Negative) -> Proceed Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization NextCoupling Next AA Coupling (The Difficult Step) Neutralization->NextCoupling Resin has Secondary Amine Check2 QC: Chloranil Test NextCoupling->Check2 DoubleCouple Double Couple (PyBrOP or HATU) Check2->DoubleCouple Blue (Positive) Success Elongation Complete Check2->Success Colorless (Negative) DoubleCouple->Check2 Standard Standard Step Critical Critical/Difficult Step

Figure 1: Strategic workflow for N-methylated amino acid incorporation. Note the switch from Kaiser to Chloranil testing after the N-methyl residue is installed.

Detailed Experimental Protocols

Protocol A: The Installation (Coupling of the Residue)

This step installs the N-Boc-N-methyl-4-methoxy-L-phenylalanine onto the growing chain. While the N-methyl group hinders the next step, the bulk of the 4-methoxy-phenylalanine side chain still requires a potent activation strategy to ensure complete loading.

Reagents:

  • Amino Acid: Boc-N-Me-Tyr(Me)-OH (3.0 equivalents relative to resin loading).

  • Coupling Reagent: HATU (2.9 eq) and HOAt (3.0 eq).[1]

    • Expert Insight: We prioritize HATU/HOAt over HBTU/HOBt. The pyridine nitrogen in HOAt provides "anchimeric assistance" (neighboring group participation), accelerating the reaction rate by ~10x, which is crucial for hindered residues [1, 2].

  • Base: DIEA (N,N-Diisopropylethylamine) (6.0 eq).

  • Solvent: Anhydrous DMF (Minimum volume to maintain 0.2–0.3 M concentration).

Procedure:

  • Activation: In a dry vial, dissolve the amino acid, HATU, and HOAt in DMF. Add DIEA.

    • Color Change: The solution should turn yellow immediately.

    • Pre-activation: Allow to react for exactly 2 minutes . Do not exceed 5 minutes to minimize racemization risk (epimerization via oxazolone formation).

  • Coupling: Add the activated solution to the neutralized resin-peptide.

  • Agitation: Shake or vortex at room temperature for 2 to 4 hours .

    • Note: Standard amino acids take 30-60 mins. The steric bulk here demands extended contact time.

  • Monitoring (QC): Wash a small resin sample with DCM/EtOH. Perform a Kaiser (Ninhydrin) Test .

    • Result: The beads must be colorless (Negative). If blue, repeat the coupling with fresh reagents.[2]

Protocol B: The Elongation (Coupling to the Residue)

This is the critical failure point. You are now attempting to couple an amino acid to a secondary amine (the N-methyl group) that is buried under the steric umbrella of the 4-methoxy-phenyl ring. Standard carbodiimides (DIC) will fail.

Reagents:

  • Next Amino Acid: Boc-AA-OH (4.0 - 5.0 equivalents).

  • Coupling Reagent: PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) OR HATU .

    • Expert Insight: PyBrOP is often superior for coupling to N-methyl amines because it generates an acid bromide intermediate in situ, which is more reactive than the OBt/OAt esters generated by HBTU/HATU [1, 4]. However, HATU is often sufficient if double-coupled.

  • Base: DIEA (8.0 - 10.0 eq).

Procedure:

  • Deprotection: Treat resin with 50% TFA/DCM (2 min + 20 min) to remove the Boc group from the N-methyl-Tyr(Me).[3]

  • Wash: DCM (5x).

  • Neutralization: 10% DIEA/DCM (2 x 2 min).

    • Crucial Check: Ensure the resin is basic. The secondary amine is less basic than a primary amine and can be harder to deprotonate fully if buried.

  • Coupling (Option 1 - HATU):

    • Dissolve Boc-AA-OH (4 eq), HATU (3.9 eq), HOAt (4 eq) in DMF. Add DIEA (8 eq).[2]

    • Add to resin.[1][2][3][4][5][6][7][8] React for 4 - 16 hours (Overnight is common for this step).

  • Coupling (Option 2 - PyBrOP - Recommended for difficult cases):

    • Add Boc-AA-OH (4 eq) directly to the resin vessel with the resin.

    • Add PyBrOP (4 eq).

    • Add DIEA (8 eq) last.[2]

    • React for 4 - 6 hours .

  • Monitoring (QC): Chloranil Test or Bromophenol Blue Test .

    • WARNING: Do NOT use the Kaiser test. It detects primary amines.[6] It will give a false negative (colorless) result for the secondary N-methyl amine, leading you to believe coupling worked when it actually failed (deletion sequence).

    • Chloranil Protocol: Add 2% acetaldehyde in DMF and 2% chloranil in DMF to resin beads. Blue/Green beads = Secondary amine present (Incomplete coupling). Colorless = Complete.

Protocol C: Final Cleavage & Scavenging

The 4-methoxy group is an electron-donating group (EDG), activating the phenyl ring. During HF cleavage, carbocations (e.g., tert-butyl cations from side-chain deprotection) will attack this electron-rich ring if not scavenged.

Cleavage Cocktail (High HF):

  • HF: 90%

  • p-Cresol: 5% (Scavenger)

  • p-Thiocresol: 5% (Prevent oxidation of Met/Cys if present)

  • Alternative: Anisole (5-10%) is the specific scavenger for preventing modification of methoxy-phenylalanine, but p-cresol is generally sufficient.

Procedure:

  • Cool the reaction vessel to -78°C (Dry ice/acetone).

  • Distill HF into the vessel.

  • Warm to 0°C (Ice bath) and stir for 45-60 minutes .

    • Warning: Do not exceed 0°C or 60 minutes to avoid O-demethylation of the methoxy group (converting it back to Tyrosine).

  • Evaporate HF under nitrogen stream.

  • Precipitate peptide in cold diethyl ether.[2][6]

Troubleshooting & Optimization Matrix

Failure ModeSymptomRoot CauseCorrective Action
Deletion Sequence Mass Spec shows [M - (Next AA)]Incomplete coupling to N-Me secondary amine.1. Switch from HATU to PyBrOP.2. Double couple (2 x 4 hours).3. Increase temperature to 50°C (Microwave SPPS).
Racemization HPLC shows doublet peaks (diastereomers)Base-catalyzed epimerization during activation.1. Reduce pre-activation time to <2 mins.2. Use Collidine (TMP) instead of DIEA (weaker base, less racemization).
Side-Chain Modification Mass Spec shows [M + 56] (t-Butyl adduct)Electrophilic attack on 4-OMe-Phe ring during HF cleavage.Increase scavenger load (Anisole/p-Cresol) in cleavage cocktail.
False Negative QC Coupling fails but test says "Pass"Use of Kaiser Test on secondary amine.MANDATORY: Use Chloranil or Bromophenol Blue test for N-methyl residues.

References

  • BenchChem. "Application Notes and Protocols for the Coupling of N-Methylated Amino Acids." BenchChem Application Library, 2025. Link

  • MilliporeSigma. "Peptide Coupling Reagents Guide: HATU and HOAt Mechanisms." Sigma-Aldrich Technical Guides. Link

  • Teixidó, M., et al. "Solid-phase synthesis and characterization of N-methyl-rich peptides."[9] Journal of Peptide Research, vol. 65, no.[9] 2, 2005, pp. 153-166.[9] Link

  • AAPPTEC. "Guide to Solid Phase Peptide Synthesis: Coupling N-Methyl Amino Acids with PyBrOP." AAPPTEC Technical Support. Link

  • ChemicalBook. "N-Boc-N-methyl-4-methoxy-L-phenylalanine Product & Synthesis Data." ChemicalBook Database. Link

Sources

Application Note: Optimal Coupling Reagents for Sterically Hindered N-Methyl Amino Acids

[1][2]

Executive Summary

The incorporation of N-methyl amino acids (N-Me-AA) into peptide sequences is a critical strategy in drug discovery to enhance metabolic stability, membrane permeability, and conformational rigidity.[1] However, the N-methyl group introduces severe steric hindrance and lowers the nucleophilicity of the amine, making standard coupling protocols (e.g., HBTU/DIPEA) prone to failure.[1] Furthermore, the risk of racemization via oxazolone formation is significantly elevated.[2]

This guide delineates the optimal reagent selection and protocols for these difficult couplings. HATU and COMU are identified as the primary "workhorse" reagents, while PyAOP is the critical alternative for prolonged reactions to prevent guanidinylation. For extremely hindered systems (e.g., N-Me-Aib), acyl fluorides (TFFH ) serve as the "nuclear option."

Mechanistic Challenges

The Steric Barrier & Nucleophilicity

Unlike primary amines, N-methyl amino acids are secondary amines. The methyl group creates a steric clash with the incoming activated carboxyl component.[1] Additionally, the inductive effect of the alkyl group should theoretically increase basicity, but in the context of a peptide bond, the steric bulk prevents the effective orbital overlap required for nucleophilic attack, significantly slowing the reaction rate (

Racemization via Oxazolone Formation

The slow coupling rate allows competing side reactions to dominate. The most critical is base-catalyzed racemization. The activated carboxyl group can cyclize to form an oxazolone (azlactone) intermediate. This intermediate can readily enolize in the presence of base (e.g., DIPEA), destroying the chirality at the

Guanidinylation (The Hidden Trap)

A frequently overlooked side reaction with aminium salts (HATU, HBTU) is guanidinylation . If the acylation is slow (as with N-Me-AAs), the unreacted amine can attack the uronium moiety of the coupling reagent itself, permanently "capping" the peptide chain with a guanidino group.

Reagent Selection Matrix

The choice of reagent must balance reactivity, racemization suppression, and side-reaction profile.

Reagent ClassReagentActive SpeciesKey AdvantageBest Use Case
Aminium HATU OAt EsterGold Standard. High reactivity due to anchimeric assistance of pyridine N.First-line choice for difficult N-Me couplings.
Uronium COMU Oxyma EsterModern Superior. Safer (non-explosive), comparable/better efficiency than HATU, colorimetric monitoring.Green alternative to HATU; high-throughput synthesis.
Phosphonium PyAOP OAt EsterSlow Reaction Specialist. No guanidinylation side reaction.Cyclizations; couplings requiring >2 hours; re-coupling steps.
Acyl Fluoride TFFH Acid FluorideSteric Buster. Small leaving group (F-) penetrates steric walls.Extremely hindered junctions (e.g., Aib-Aib, N-Me-Val to N-Me-Val).
Decision Framework

ReagentSelectionStartSelect Coupling Reagentfor N-Methyl AAStandardStandard N-Me Coupling(e.g., N-Me-Ala)Start->StandardDifficultDifficult Coupling(e.g., N-Me-Val, N-Me-Ile)Start->DifficultExtremeExtreme Sterics(e.g., N-Me-Aib, Aib-Aib)Start->ExtremeCOMUCOMUStandard->COMUPreferred (Safety)HATUHATUStandard->HATUClassicDifficult->HATUInitial TryTFFHTFFHExtreme->TFFHAcyl Fluoride MethodCheckCheckHATU->CheckLow Yield / Capping?PyAOPPyAOPCheck->PyAOPIf Guanidinylation suspected(Long reaction time)

Figure 1: Decision tree for selecting coupling reagents based on steric difficulty and side-reaction risks.

Experimental Protocols

Protocol A: The HATU/COMU Standard (High Reactivity)

Applicable for most N-methylated residues (e.g., N-Me-Phe, N-Me-Ala).

Reagents:

  • Fmoc-N-Me-AA-OH (4.0 eq)

  • HATU or COMU (3.9 eq) — Use slight deficit to prevent guanidinylation.

  • HOAt or Oxyma Pure (4.0 eq) — Optional additive to further suppress racemization.

  • DIPEA (8.0 eq) or TMP (2,4,6-Trimethylpyridine/Collidine) (8.0 eq) — Use Collidine for Cys/His to reduce racemization.

  • Solvent: DMF or NMP (NMP is superior for aggregation-prone sequences).[3]

Procedure:

  • Pre-activation: Dissolve Amino Acid and Coupling Reagent (HATU/COMU) in minimal NMP. Add Base (DIPEA).[1][3][4]

    • Critical: Activate for exactly 30-60 seconds . Longer activation promotes ester hydrolysis and racemization.

  • Coupling: Add the pre-activated solution immediately to the resin-bound N-methyl amine.

  • Reaction: Agitate for 2 hours at room temperature.

    • Note: For COMU, the solution may turn red; this is normal.

  • Monitoring: Perform Chloranil Test or Bromophenol Blue Test .

    • Warning: The Kaiser (Ninhydrin) test is negative (false result) for secondary amines. Do not rely on it.

  • Double Coupling: If the test is positive (blue/green specks), drain and repeat steps 1-3 with fresh reagents.

Protocol B: The PyAOP Strategy (Preventing Capping)

Applicable for slow reactions where HATU causes chain termination.

Reagents:

  • Fmoc-N-Me-AA-OH (4.0 eq)

  • PyAOP (4.0 eq)

  • DIPEA (8.0 eq)[3]

Procedure:

  • In-situ Activation: Add Amino Acid solution to the resin first.

  • Add PyAOP solution.[3][5]

  • Add DIPEA last.[4]

  • Reaction: Agitate for 4–12 hours or overnight.

    • Mechanism:[1][6][7][8] PyAOP is a phosphonium salt.[9][3][7][8][10] Unlike HATU, it cannot react with the amine to form a stable guanidinium cap, allowing for extended reaction times without "killing" the chain.

Protocol C: The TFFH Acyl Fluoride Method (Extreme Sterics)

Applicable for N-Me-Aib or coupling onto bulky N-Me-Val/Ile.

Reagents:

  • Fmoc-N-Me-AA-OH (5.0 eq)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (5.0 eq)

  • DIPEA (10.0 eq)

  • Solvent: DCM/DMF (1:[11]1) — DCM helps solubilize the acyl fluoride intermediate.

Procedure:

  • Dissolve Amino Acid and TFFH in solvent.[3][4]

  • Add DIPEA.[1][2][4]

  • Activate for 15-20 minutes (Acyl fluorides form slower than OBt esters but are more stable).

  • Add to resin and couple for 2–4 hours .

  • Double coupling is almost always required.

Process Monitoring & Troubleshooting

The "Magic Mixture" for Aggregation

N-methyl peptides are prone to aggregation (beta-sheet formation). If couplings stall despite potent reagents, use the Magic Mixture :

  • Solvent: DCM:DMF:NMP (1:1:1)[3]

  • Chaotrope: 1% Triton X-100 or 0.4M LiCl.

  • Elevated Temperature: 50°C (Microwave) — Caution: High risk of racemization with Cys/His.

Colorimetric Monitoring Tests

Since the Kaiser test fails for N-methyl amines, use these alternatives:

TestTargetPositive Result (Unreacted Amine)Negative Result (Complete)
Chloranil Secondary AminesBlue/Dark Green particlesYellow/Amber
Bromophenol Blue Basic AminesBlue solution/beadsYellow/Green (Acidic background)
Troubleshooting Workflow

TroubleshootingProblemCoupling Failed(Low Yield/Deletion)AnalyzeAnalyze ImpurityProblem->AnalyzeGuanidineMass +99 Da(Guanidinylation)Analyze->GuanidineRacemateDiastereomers(Racemization)Analyze->RacemateUnreactedStarting Material(Steric/Aggregation)Analyze->UnreactedSol1Protocol BGuanidine->Sol1Switch to PyAOPSol2Optimize BaseRacemate->Sol2Use CollidineUse Oxyma/COMULower TempSol3Protocol C / Magic MixUnreacted->Sol3Use TFFHUse MicrowaveUse NMP/LiCl

Figure 2: Troubleshooting logic based on mass spectral analysis of the crude peptide.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[8][10] An efficient peptide coupling additive.[2][6][7][8] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205–208. Link

  • Subirós-Funosas, R., et al. (2009).[6] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[6][11] Chemistry – A European Journal, 15(37), 9394–9403.[6] Link

  • Carpino, L. A., et al. (1996). The 7-Azabenzotriazol-1-yloxytris (pyrrolidino) phosphonium Hexafluorophosphate System as a Superior Coupling Reagent for Lactamization Studies.[8][10] Journal of Organic Chemistry, 61(7), 2460-2465. Link

Procedure for incorporating N-Boc-N-methyl-4-methoxy-L-phenylalanine into cyclic peptides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of N-Boc-N-methyl-4-methoxy-L-phenylalanine into Cyclic Peptides

Executive Summary & Molecule Profile

The incorporation of N-Boc-N-methyl-4-methoxy-L-phenylalanine (CAS: 73584-84-6) into cyclic peptides represents a high-value strategy for modulating pharmacokinetic profiles.[1] N-methylation introduces steric constraints that rigidify the peptide backbone, often improving oral bioavailability by reducing hydrogen bond donor count and enhancing membrane permeability.[2] Furthermore, the 4-methoxy substitution (O-methyl tyrosine) adds electron density to the aromatic ring, potentially influencing receptor binding affinity through cation-


 interactions.

However, this residue introduces significant synthetic hurdles:

  • Steric Hindrance: The

    
    -methyl group drastically reduces the nucleophilicity of the amine, making the coupling of the subsequent amino acid difficult.
    
  • Racemization Risk: Activation of

    
    -methylated amino acids is prone to racemization via oxazolonium ion formation.[1]
    
  • Diketopiperazine (DKP) Formation: The cis-conformation favored by

    
    -methyl peptide bonds accelerates DKP formation, leading to premature chain termination.[1]
    

This guide details a Boc-SPPS (Solid Phase Peptide Synthesis) and Solution Phase strategy to overcome these barriers.

Strategic Framework: The Boc-Chemistry Advantage

While Fmoc-chemistry is standard for many applications, the use of N-Boc protected


-methyl amino acids is historically and chemically favored for complex cyclic peptides (e.g., cyclosporine analogs) due to the robustness of the Boc group against base-catalyzed DKP formation during the synthesis cycle.

Critical Decision Matrix:

  • Use Boc-SPPS if the peptide contains multiple

    
    -methyl residues or is prone to aggregation.[1] The acidic deprotection conditions (TFA) disrupt secondary structure aggregates better than piperidine.
    
  • Use Solution Phase if the sequence is short (<5 residues) or if convergent fragment condensation is required.[1]

Protocol A: Solid Phase Incorporation (Boc-SPPS)

Resin Selection: Use PAM (Phenylacetamidomethyl) or MBHA (Methylbenzhydrylamine) resin.[1] Avoid benzyl ester resins (Merrifield) if the


-methyl residue is at the C-terminus, as they are susceptible to cleavage/DKP formation.
Step 3.1: Coupling of N-Boc-N-methyl-4-methoxy-L-phenylalanine

Target: Attaching the specific residue to the growing chain.[1]

  • Reagents: HATU / HOAt / DIEA.[1][3]

  • Rationale: HATU generates the highly reactive aza-benzotriazole ester, essential for overcoming the steric bulk of the incoming

    
    -methyl amino acid.
    

Procedure:

  • Deprotection: Treat resin with 50% TFA/DCM (2

    
     1 min, 1 
    
    
    
    30 min).[1] Wash with DCM (5
    
    
    ).[4]
  • Neutralization: Treat with 5% DIEA/DCM (2

    
     2 min). Critical:  Do not prolong; wash immediately to avoid aggregation.
    
  • Activation:

    • Dissolve N-Boc-N-methyl-4-methoxy-L-phenylalanine (3.0 eq) in minimal DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add DIEA (6.0 eq) immediately before adding to resin.

  • Coupling: Shake for 2–4 hours.

  • Monitoring: Standard Ninhydrin (Kaiser) test is valid here (checking for disappearance of primary amine on resin).[1]

Step 3.2: Coupling onto the N-Methyl Residue (The "Difficult Step")

Target: Attaching the NEXT amino acid to the secondary amine of the N-methyl-4-methoxy-Phe.

  • Challenge: The secondary amine is sterically crowded and less nucleophilic. Standard HBTU/HATU often fails or leads to epimerization.[1]

  • Recommended Reagent: PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) or Triphosgene (BTC) .[1]

Protocol (PyBrOP Method):

  • Deprotection: Remove Boc group (50% TFA/DCM).[1][5]

  • Monitoring: Use Chloranil Test or Bromophenol Blue .[1] Note: Ninhydrin is insensitive to secondary amines and will yield false negatives.

  • Coupling:

    • Amino Acid (4.0 eq).[1][3][6]

    • PyBrOP (4.0 eq).[1]

    • DIEA (8.0 eq).[1][3][7]

    • Solvent: DCM/DMF (1:1).[1] DCM helps swell the resin and solubilize the hydrophobic region.

    • Time: 6–12 hours (Double coupling recommended).

Protocol (Acid Chloride / BTC Method - High Power): Use this if PyBrOP fails.

  • Dissolve next Amino Acid (4 eq) and BTC (1.33 eq) in dry THF/DCM.

  • Add 2,4,6-Collidine (10 eq).

  • Add to resin containing the

    
    -methyl secondary amine.[1]
    
  • React for 1–2 hours. Warning: Strictly anhydrous conditions required.

Visualization: N-Methylation Workflow & DKP Risk

The following diagram illustrates the critical decision points and the mechanism of DKP formation, which must be suppressed.

G Start Start: N-Boc-N-Me-Residue (Secondary Amine on Resin) NextAA Activate Next Amino Acid (Reagent Selection) Start->NextAA Decision Coupling Difficulty? NextAA->Decision Standard Standard: HATU/HOAt (Moderate Hindrance) Decision->Standard Primary Amine Difficult High Hindrance: PyBrOP (Secondary Amines) Decision->Difficult N-Me Amine (Standard) Extreme Extreme: Acid Chloride (BTC) (Max Reactivity) Decision->Extreme N-Me Amine (Failed) Coupled Peptide Bond Formed Standard->Coupled Difficult->Coupled Extreme->Coupled Deprotect Deprotection (TFA) Coupled->Deprotect RiskDKP Risk: Diketopiperazine (DKP) Formation Deprotect->RiskDKP Slow Coupling / Basic pH Cyclization Final Cyclization (Head-to-Tail) Deprotect->Cyclization Successful Chain Assembly

Caption: Workflow for coupling onto N-methylated residues, highlighting reagent selection and DKP risk points.

Protocol B: Cyclization Strategy

Once the linear precursor containing N-Boc-N-methyl-4-methoxy-L-phenylalanine is synthesized, cyclization is performed.[1]

Location of Cyclization Site:

  • Best Practice: Do NOT attempt cyclization between two bulky residues or onto the

    
    -methyl amine.[1]
    
  • Ideal Site: Between two unhindered amino acids (e.g., Glycine, Alanine) or at a D-amino acid junction to leverage the "turn" conformation.

Solution Phase Cyclization Protocol:

  • Cleavage: Cleave linear peptide from resin (HF for Boc, or TFA if using acid-labile linker).[1] Do not remove side-chain protecting groups if using a specific side-chain anchoring strategy, but for standard head-to-tail, fully deprotect.

  • Dilution: Dissolve peptide in DMF/DCM (1:1) at high dilution (0.5 – 1.0 mM) to favor intramolecular reaction over intermolecular oligomerization.

  • Reagents:

    • PyAOP (1.5 eq) + HOAt (1.5 eq).

    • Base: DIEA (3.0 eq).

  • Procedure: Add the peptide solution slowly (syringe pump) to the stirring coupling mixture over 4 hours.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with 5% KHSO4, 5% NaHCO3, and Brine.

Quantitative Data & Troubleshooting

Table 1: Coupling Reagent Performance for N-Methyl Amines
ReagentReactivityRacemization RiskRecommended Use
HATU HighModerateCoupling of N-Me amino acids.[1][8]
HBTU ModerateLowNot recommended for N-Me coupling.[1][7]
PyBrOP Very HighHigh (if base excess)Coupling onto N-Me amines (Standard).[1]
BTC (Acid Cl) ExtremeHighCoupling onto N-Me amines (Difficult).[1]
PyAOP HighLowCyclization steps.
Troubleshooting Guide
  • Problem: Incomplete coupling onto N-methyl-4-methoxy-Phe (Blue Chloranil test).

    • Solution: Switch to BTC/Acid Chloride method.[1] Increase temperature to 50°C (microwave assisted) for short bursts (5 min), but beware of racemization.

  • Problem: Low yield due to DKP formation.

    • Solution: Use In Situ Neutralization .[1][5] Instead of a separate neutralization step after TFA, add the activated amino acid mixture containing DIEA directly to the protonated amine-resin. This minimizes the time the free amine exists in a basic environment before acylation.[9]

References

  • Coste, J., Frérot, E., Jouin, P., & Castro, B. (1991).[3] Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: Mechanism and fields of application. Tetrahedron Letters, 32(17), 1967-1970. Link

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012).[10] Synthesis of N-methylated cyclic peptides. Nature Protocols, 7, 432–444.[10] Link

  • Teixidó, M., Albericio, F., & Giralt, E. (2005).[3] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.[3][11] Link

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support.[1] Journal of Peptide Science, 12(3), 213-219. Link

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3, 509–524. Link

Sources

Application Note: Liquid-Phase Peptide Synthesis (LPPS) Strategies Utilizing N-Boc-N-methyl-4-methoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists in Drug Development

Introduction & Chemical Rationale

The incorporation of N-methylated amino acids is a cornerstone strategy in the development of therapeutic peptidomimetics and the total synthesis of marine natural products. N-Boc-N-methyl-4-methoxy-L-phenylalanine (CAS: 73584-84-6)—structurally synonymous with N-Boc-N-methyl-O-methyl-L-tyrosine—is a highly specialized building block[1].

From a structural perspective, the N-methyl group enhances proteolytic stability and membrane permeability by eliminating a hydrogen bond donor and restricting the peptide backbone conformation. Simultaneously, the 4-methoxy (O-methyl) substitution on the phenyl ring provides an electron-donating moiety that can modulate receptor binding affinity or serve as a masked tyrosine surrogate. The tert-butyloxycarbonyl (Boc) protecting group is particularly advantageous in Liquid-Phase Peptide Synthesis (LPPS), as it allows for orthogonal deprotection under acidic conditions followed by straightforward aqueous workup, circumventing the scale limitations of solid-phase supports.

Mechanistic Challenges in N-Methylated LPPS

Utilizing N-methylated amino acids in LPPS introduces severe steric and kinetic bottlenecks that must be managed through precise reagent selection:

  • Activation Hindrance: The bulky N-methyl group restricts the conformational freedom of the amino acid during the activation of its own carboxylic acid, slowing down the formation of the active ester and increasing the residence time of reactive intermediates. This extended timeframe elevates the risk of epimerization via oxazolone formation[2].

  • Nucleophilic Suppression: Once the Boc group is removed, the resulting secondary amine is highly sterically hindered. Coupling the subsequent amino acid onto this N-methyl amine requires highly reactive acylating agents to overcome the activation energy barrier.

Coupling Reagent Efficacy for N-Methylated Amino Acids

To overcome these kinetic barriers, modern LPPS relies on highly efficient coupling reagents. The table below summarizes the quantitative and qualitative performance of leading reagents when applied to N-methylated systems in solution phase[3],[4].

Coupling AgentRelative ReactivityEpimerization RiskLPPS Byproduct ManagementKey Advantage / Causality
COMU Very HighLowExcellent (Water-soluble)Morpholino group acts as an internal base; byproducts are easily removed via aqueous extraction[1].
HATU Very HighLowModerate (Requires washing)Gold standard for hindered couplings; however, excess can cause guanidinylation of free amines[2],[4].
PyAOP HighLowModerate Phosphonium-based; eliminates the risk of chain-terminating guanidinylation side reactions[4].
ISTA-Cl HighVery LowExcellent (Silyl byproducts)Isostearic acid chloride enables convergent N-to-C synthesis without traditional C-terminal deprotection[3].

Self-Validating Experimental Protocols

The following methodologies detail the C-to-N terminal elongation using N-Boc-N-methyl-4-methoxy-L-phenylalanine, optimized for liquid-phase synthesis.

Protocol A: COMU-Mediated Liquid Phase Coupling

This protocol describes the coupling of N-Boc-N-methyl-4-methoxy-L-phenylalanine to a C-terminal peptide fragment (provided as an HCl salt)[1].

  • Step 1: Solvation. Dissolve the C-terminal amine hydrochloride salt (1.0 eq) and N-Boc-N-methyl-4-methoxy-L-phenylalanine (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

    • Causality: DMF provides the high dielectric constant necessary to solvate polar peptide intermediates. The slight 0.05 eq excess of the Boc-amino acid ensures complete consumption of the valuable C-terminal fragment.

  • Step 2: Base Addition & Cooling. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and immediately cool the reaction vessel to 0 °C for 10 minutes.

    • Causality: DIPEA neutralizes the HCl salt to free the amine. It is chosen because its steric bulk prevents it from acting as a competing nucleophile. Cooling to 0 °C suppresses premature side reactions and drastically reduces the rate of oxazolone-driven epimerization.

  • Step 3: Activation. Add COMU (1.05 eq) portion-wise to the chilled solution.

    • Causality: COMU rapidly forms a highly reactive O-acylisourea intermediate. The internal morpholino oxygen assists in stabilizing the transition state, accelerating amide bond formation even at low temperatures[1].

  • Step 4: Self-Validating Reaction Monitoring. Stir the reaction at 0 °C for 3 hours. Monitor the reaction via LC-MS.

    • Validation Check: The reaction is deemed complete when the mass peak corresponding to the starting free amine completely disappears. If trace amine remains, add an additional 0.1 eq of COMU and DIPEA.

  • Step 5: Aqueous Workup. Concentrate the DMF under reduced pressure. Partition the residue between Ethyl Acetate and 1M HCl. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine. Dry over MgSO₄ and concentrate.

    • Causality: The acidic wash protonates and removes excess DIPEA and any unreacted amine. The basic wash removes unreacted carboxylic acid and the water-soluble COMU byproducts, yielding a highly pure protected peptide without chromatography.

Protocol B: Boc Deprotection and Isolation
  • Step 1: Acidolysis. Dissolve the purified Boc-protected peptide in anhydrous Tetrahydrofuran (THF) and cool to 0 °C. Add 4N HCl in dioxane (20 eq).

    • Causality: THF is a polar aprotic solvent that readily dissolves the protected peptide but remains inert to the strong acid. HCl in dioxane is preferred over Trifluoroacetic acid (TFA) in LPPS because the resulting hydrochloride salts are significantly easier to precipitate and handle[1].

  • Step 2: Cleavage. Allow the mixture to warm to room temperature and stir for 3 hours.

    • Validation Check: The evolution of gas (isobutylene and CO₂) serves as a visual indicator of the cleavage process. According to Le Chatelier's principle, the escape of these gases drives the deprotection to completion.

  • Step 3: Precipitation. Concentrate the mixture under reduced pressure to a viscous oil. Add ice-cold diethyl ether dropwise under vigorous stirring.

    • Validation Check: A white precipitate should form immediately. This physical phase separation confirms the successful generation of the polar, deprotected secondary amine hydrochloride salt, ready for the next coupling cycle.

LPPS Workflow Visualization

LPPS_Workflow Start 1. Reactant Assembly N-Boc-N-Me-4-MeO-Phe-OH + C-terminal Amine PreAct 2. Base Addition & Cooling DIPEA at 0°C Start->PreAct Solvate in DMF Coupling 3. Activation & Coupling Add COMU (Stir 3h) PreAct->Coupling Initiate Activation Workup 4. Aqueous Workup Extract & Wash (Acid/Base) Coupling->Workup LC-MS Confirms Completion Deprotect 5. Boc Deprotection 4N HCl in Dioxane Workup->Deprotect Isolate Protected Peptide Next 6. Isolation Precipitate HCl Salt Deprotect->Next Cleave Boc Group

LPPS cycle for N-Boc-N-Me-4-MeO-Phe-OH utilizing COMU activation and HCl deprotection.

References

  • Source: NIH PubMed Central (PMC)
  • Source: NIH PubMed Central (PMC)
  • Source: Organic Process Research & Development (ACS Publications)
  • A Comparative Guide to the Efficacy of Coupling Agents for Fmoc-N-Me-Glu(OtBu)

Sources

Advanced Protocol: Boc Deprotection of N-Methylated Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Boc-chemistry deprotection steps for N-methylated phenylalanine derivatives Content Type: Application Note and Protocol Guide

Abstract

The removal of the tert-butyloxycarbonyl (Boc) group from N-methylated amino acids—specifically N-methylphenylalanine (N-Me-Phe)—presents unique challenges compared to canonical amino acids. While the primary acidolysis mechanism remains consistent, the steric bulk and increased nucleophilicity of the N-methyl amine significantly heighten the risk of diketopiperazine (DKP) formation upon neutralization. This guide outlines precision protocols for Boc deprotection using Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl), with a critical focus on preventing DKP-driven yield loss during workup.

Introduction & Mechanistic Insight

The N-Methyl Challenge

N-methylation alters the physicochemical landscape of the peptide bond. The methyl group introduces steric hindrance (restricting conformational freedom) and eliminates the amide hydrogen, preventing hydrogen bond donation. Crucially, once the Boc group is removed, the secondary amine of N-Me-Phe is more nucleophilic than a primary amine.

The "Self-Destruct" Mechanism (DKP Formation)

The most critical failure mode in N-methyl peptide synthesis is the formation of 2,5-diketopiperazines. This reaction is an intramolecular aminolysis where the deprotected N-terminal amine attacks the C-terminal carbonyl (ester or amide), ejecting the C-terminal protecting group or resin linker.[1]

  • Risk Factor: High. N-alkylated dipeptides are prone to cis-amide bond formation, bringing the amine and carbonyl into proximity [1].

  • Trigger: Neutralization. The protonated amine salt (generated by acid deprotection) is stable. DKP forms almost instantly upon exposure to base (neutralization) if the next coupling step is not immediate [2].

Acidolysis Mechanism

Boc removal proceeds via an SN1-like mechanism. Protonation of the carbamate oxygen leads to the collapse of the intermediate, releasing the amine salt, CO2, and a tert-butyl cation.

  • Scavenging: The tert-butyl cation is an electrophile that can alkylate electron-rich side chains (Trp, Met, Cys). While Phe is generally robust, scavengers are mandatory if sensitive residues are present in the sequence.

Critical Parameters & Reagent Selection

ParameterTrifluoroacetic Acid (TFA) HCl in Dioxane
Mechanism Acidolysis (SN1)Acidolysis (SN1)
Product Form TFA Salt (Hygroscopic, amorphous)HCl Salt (Often crystalline)
Reaction Rate Fast (15–30 min)Moderate (30–60 min)
Scavenger Need High (TFA promotes cation lifetime)Moderate
Solvent Compat. DCM (Dichloromethane)Dioxane, Ethyl Acetate, Methanol
Best For Solid-phase synthesis; difficult sequences.Solution phase; isolation of stable salts.

Experimental Protocols

Protocol A: Standard TFA Deprotection (Solution Phase)

Best for rapid deprotection and direct use in subsequent couplings.

Materials:

  • Substrate: Boc-N-Me-Phe-OR (or peptide derivative)

  • Reagent: Trifluoroacetic Acid (TFA), HPLC grade

  • Solvent: Dichloromethane (DCM), anhydrous

  • Scavenger: Triisopropylsilane (TIPS) or Water (if sensitive residues present)

Step-by-Step:

  • Dissolution: Dissolve the Boc-protected derivative in DCM (concentration ~0.1 M).

    • Note: If the peptide contains Trp/Met, add 2.5% TIPS and 2.5% H2O to the solution before adding acid.

  • Acidification: Add TFA slowly to reach a final concentration of 50% (v/v).

    • Caution: Exothermic reaction. If working >5g scale, cool to 0°C during addition.

  • Reaction: Stir at room temperature for 30 minutes. Monitor by TLC (disappearance of starting material) or LC-MS.

    • Checkpoint: N-Me-Phe bonds are sterically hindered but Boc removal is usually not significantly retarded.

  • Workup (CRITICAL):

    • Do NOT wash with aqueous base (NaHCO3). This will trigger DKP formation immediately for dipeptides.

    • Concentrate the solution in vacuo (rotary evaporator) to remove DCM and bulk TFA.

    • Co-evaporation: Add toluene (2x volume) and re-evaporate. Repeat 3 times. This forms an azeotrope with residual TFA, removing it effectively.

    • Isolation: Precipitate the peptide by adding cold Diethyl Ether (Et2O).[2] Centrifuge or filter to collect the TFA salt .

    • Storage: Store as the dry salt at -20°C.

Protocol B: HCl/Dioxane Deprotection

Best for isolating stable, crystalline salts for storage.

Materials:

  • Reagent: 4.0 M HCl in 1,4-Dioxane (commercial anhydrous solution)

  • Solvent: 1,4-Dioxane or Ethyl Acetate

Step-by-Step:

  • Preparation: Dissolve the substrate in a minimal amount of dry 1,4-dioxane or ethyl acetate.

    • Avoid Methanol: Methanol can sometimes lead to transesterification or slower kinetics with N-methyl groups [3].

  • Acid Addition: Add 5–10 equivalents of 4.0 M HCl/Dioxane.

  • Reaction: Stir at room temperature.

    • Observation: The product often begins to precipitate as the white HCl salt within 15–45 minutes.

  • Completion: Check by LC-MS after 1 hour.

  • Isolation:

    • If precipitate forms: Filter the solid under inert atmosphere (N2). Wash with dry diethyl ether.

    • If no precipitate: Concentrate in vacuo, triturate with diethyl ether/hexanes to induce solidification.

  • Outcome: The resulting HCl salt is highly stable and resistant to DKP formation as long as it remains dry and acidic.

Protocol C: In-Situ Neutralization (Prevention of DKP)

Mandatory when coupling the next amino acid to a deprotected N-Me-Phe dipeptide.

Concept: Never allow the N-Me-Phe amine to exist in a free, neutral state without an activated electrophile present.

Workflow:

  • Start with the dry TFA or HCl salt of the N-Me-Phe peptide (from Protocol A/B).

  • Dissolve the next Boc-amino acid (1.2 equiv) and coupling reagent (e.g., HATU or PyBOP, 1.2 equiv) in DMF/DCM.

  • Add the base (DIEA or NMM, 2.0–3.0 equiv) to the activated amino acid solution first to initiate activation (1–2 mins).

  • Add the peptide salt to this activated mixture.

    • Mechanism:[1][3] As the base neutralizes the peptide salt, the amine is immediately captured by the activated ester, outcompeting the intramolecular DKP reaction [4].

Visualizations

Diagram 1: DKP Formation vs. Successful Coupling

This pathway illustrates the "Danger Zone" where neutralization without an electrophile leads to irreversible product loss.

DKP_Pathway Start Boc-N-Me-Phe-OR (Protected) Acid Acid Deprotection (TFA or HCl) Start->Acid Salt H2N(+)-Me-Phe-OR (Stable Salt) Acid->Salt - Boc group Base Neutralization (Base added) Salt->Base Coupling Coupling Reagent (HATU/AA) Salt->Coupling In-Situ Neutralization (Recommended) FreeAmine HN-Me-Phe-OR (Free Amine) Base->FreeAmine Product Peptide Elongation (Success) FreeAmine->Product Fast Coupling (Intermolecular) DKP Diketopiperazine (Dead End Product) FreeAmine->DKP Slow coupling or No electrophile (Intramolecular Attack) Coupling->Product

Caption: The critical branch point at the Free Amine stage.[4] In-situ neutralization bypasses the risk of DKP formation.

Troubleshooting & Optimization

IssueSymptomRoot CauseSolution
Low Yield Missing mass (-2 AA mass) in LC-MS.DKP Formation. The dipeptide cyclized and cleaved itself.[4][5]Do not neutralize before coupling. Use Protocol C (In-Situ Neutralization).
Incomplete Deprotection Starting material remains.[3]Steric hindrance of N-methyl group.Increase reaction time to 60 mins. Ensure anhydrous solvents (water slows HCl/dioxane cleavage).
Side Chain Alkylation Mass +56 Da or +106 Da on Trp/Met.tert-butyl cation attack.Add scavengers: 2.5% TIPS + 2.5% H2O to the TFA cocktail [5].
Oily Product Cannot isolate solid salt.Hygroscopic TFA salt.Switch to Protocol B (HCl/Dioxane) or perform extensive ether trituration.

References

  • Teixidó, M., et al. (2005). "Solid-phase synthesis of N-methyl amino acids: constraints and improvements." Journal of Peptide Science. Link

  • Gilon, C., et al. (2003). "Backbone cyclization of bioactive peptides: The problem of diketopiperazine formation." Biopolymers.[1] Link

  • Han, G., et al. (2001).[6] "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane."[6] Journal of Peptide Research.[6] Link

  • Alewood, P., et al. (1997). "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide and Protein Research. Link

  • Lundt, B. F., et al. (1978). "Removal of acid-labile protecting groups with scavengers." International Journal of Peptide and Protein Research. Link

Sources

Application Note & Protocol: Solvent Selection for the Dissolution of N-Boc-N-methyl-4-methoxy-L-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of N-methylated amino acids into peptide sequences is a widely used strategy to enhance proteolytic stability, improve cell permeability, and modulate conformation. However, these derivatives, particularly those with additional bulky side chains and protecting groups like N-Boc-N-methyl-4-methoxy-L-phenylalanine, present significant challenges during Solid-Phase Peptide Synthesis (SPPS). Their inherent steric hindrance leads to poor solubility in common SPPS solvents and dramatically reduced coupling kinetics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents and the development of a robust protocol for the efficient dissolution and coupling of this challenging amino acid derivative. We will explore the underlying principles of solvent choice, compare primary and co-solvents, and detail a validated protocol that leverages activation-assisted dissolution to ensure successful incorporation.

The Physicochemical Challenge: Understanding Steric Hindrance and Solubility

N-Boc-N-methyl-4-methoxy-L-phenylalanine (MW: 309.36 g/mol ) is characterized by significant steric bulk around its reactive carboxyl group.[1][2] This bulk arises from two primary sources:

  • The N-methyl Group: Replacing the amide proton with a methyl group eliminates the potential for hydrogen bonding, which can decrease solubility in polar aprotic solvents. More importantly, it creates a sterically hindered secondary amine, which slows down the subsequent coupling reaction.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is exceptionally bulky and contributes to the low solubility profile of the monomer.

This combination of factors often leads to incomplete dissolution in standard solvents like N,N-Dimethylformamide (DMF) at the concentrations required for efficient SPPS (typically 0.2–0.5 M). Poor solubility is a critical failure point in SPPS, resulting in clogged lines on automated synthesizers, reduced active concentration of the acylating species, and ultimately, low coupling efficiency and deletion sequences in the final peptide.[3]

Foundational Principles of Solvent Selection in SPPS

An effective solvent system in SPPS must fulfill several criteria simultaneously. The choice of solvent is a critical parameter that directly influences reaction success.[3]

  • Resin Swelling: The solvent must adequately swell the solid support (e.g., polystyrene resin) to make the reactive sites of the growing peptide chain accessible.

  • Reagent Solubility: It must fully dissolve the amino acid derivative and the coupling reagents to ensure the reaction proceeds in the solution phase.

  • Reaction Medium: The solvent's polarity and solvating properties must support the desired reaction pathway and stabilize reactive intermediates.

  • Minimization of Aggregation: As the peptide chain elongates, it can form secondary structures and aggregate, hindering further reactions. A good solvent helps to solvate the growing peptide and disrupt these interactions.[4]

Comparative Analysis of Candidate Solvents

While DMF is the workhorse of SPPS, its performance can be suboptimal for challenging couplings. N-Methylpyrrolidone (NMP) is often considered a superior choice due to its higher polarity and excellent resin-swelling and solvating properties.[3][5] For particularly stubborn solubility issues, the use of co-solvents or alternative solvent systems is warranted.

SolventPolarity (Dielectric Constant)Boiling Point (°C)Key AdvantagesKey Disadvantages
N,N-Dimethylformamide (DMF) 36.7153Good all-around solvent; cost-effective.Can decompose to dimethylamine, which can cause side reactions; may cause N-formylation at high temperatures.[3][5]
N-Methylpyrrolidone (NMP) 32.2202Excellent solvating properties, superior for difficult sequences and reducing aggregation.[3][5]More expensive than DMF; higher viscosity.
Dichloromethane (DCM) 9.140Excellent for swelling polystyrene resins; often used in Boc-chemistry loading.[5]Poor at solvating growing peptide chains; not ideal for coupling steps.[5]
Dimethyl Sulfoxide (DMSO) 46.7189Very strong, polar aprotic solvent; excellent for disrupting peptide aggregation.[4]High viscosity; can oxidize Met or Cys residues; must be used as a co-solvent.[6]

Based on these properties, NMP is the recommended starting solvent for dissolving N-Boc-N-methyl-4-methoxy-L-phenylalanine due to its superior solvating power.[3][5]

The Decisive Strategy: Activation-Assisted Dissolution

A critical insight for dissolving sterically hindered N-methylated amino acids is that they often remain poorly soluble in the solvent alone but will dissolve upon activation.[7] The formation of the activated ester intermediate disrupts the intermolecular forces that favor the solid state.

Therefore, the dissolution protocol must involve the addition of coupling reagents and a non-nucleophilic base before the solution is expected to become clear. For N-methylated amino acids, standard coupling reagents like HBTU or HCTU can be inefficient. The use of a more potent uronium/guanidinium salt, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in conjunction with an additive like HOAt (1-Hydroxy-7-azabenzotriazole), is strongly recommended to achieve efficient activation and subsequent coupling.[8]

Experimental Protocols

Protocol 1: Systematic Small-Scale Solubility Screening

Before committing to a large-scale synthesis, it is prudent to perform a small-scale solubility test. This protocol is adapted from standard industry practices.[9]

Objective: To determine the most effective solvent system for N-Boc-N-methyl-4-methoxy-L-phenylalanine at a target concentration of 0.4 M.

Materials:

  • N-Boc-N-methyl-4-methoxy-L-phenylalanine

  • High-purity, peptide-grade solvents: NMP, DMF, DMSO

  • Small (e.g., 2 mL) glass vials

  • Vortex mixer and sonicator bath

Procedure:

  • Weigh 31 mg (0.1 mmol) of N-Boc-N-methyl-4-methoxy-L-phenylalanine into three separate, labeled vials.

  • Vial 1 (NMP): Add 250 µL of NMP.

  • Vial 2 (DMF): Add 250 µL of DMF.

  • Vial 3 (DMF/DMSO 9:1): Add 225 µL of DMF and 25 µL of DMSO.

  • Vortex each vial vigorously for 2 minutes. Observe for dissolution.

  • If solids remain, place the vials in a room temperature sonicator bath. Sonicate in bursts of 2-5 minutes, visually inspecting after each burst.[10] Caution: Do not allow the bath temperature to exceed 40°C, as this can degrade the amino acid derivative.[10]

  • Record the results in a table, noting which solvent system achieves complete, clear dissolution.

Protocol 2: Recommended Procedure for Dissolution and Coupling in SPPS

This protocol outlines the complete, optimized procedure for the activation, dissolution, and coupling of N-Boc-N-methyl-4-methoxy-L-phenylalanine.

Reagents:

  • N-Boc-N-methyl-4-methoxy-L-phenylalanine (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • HOAt (4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents)

  • Solvent: NMP (or the best-performing solvent from Protocol 1)

Procedure:

  • In a clean, dry glass vessel, combine N-Boc-N-methyl-4-methoxy-L-phenylalanine, HATU, and HOAt.

  • Add the chosen solvent (NMP is recommended) to achieve a final amino acid concentration of 0.4-0.5 M.

  • Briefly vortex the mixture. It is expected that the solids will not fully dissolve at this stage.

  • Add the non-nucleophilic base (DIPEA or Collidine) to the suspension. This initiates the activation.

  • Immediately vortex or stir the mixture vigorously for 5-10 minutes. A visual change from a cloudy suspension to a clear, possibly yellowish, solution should be observed. This indicates successful activation-assisted dissolution.[7]

  • Critical Checkpoint: Do not proceed if the solution is not completely clear. If particulates remain, sonicate briefly (2-3 minutes) at room temperature.[10]

  • Once a clear solution is obtained, immediately transfer it to the SPPS reaction vessel containing the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours) to overcome the steric hindrance of the N-methyl group.

Visualization of the Solvent Selection Workflow

The following diagram illustrates the logical decision-making process for selecting an appropriate solvent system.

SolventSelectionWorkflow Start Start: Dissolve N-Boc-N-methyl-4-methoxy-L-phenylalanine TestNMP Attempt Dissolution in NMP (0.4 M with pre-activation) Start->TestNMP CheckNMP Is Solution Clear? TestNMP->CheckNMP ProceedNMP Proceed with Coupling CheckNMP->ProceedNMP Yes TryDMF_DMSO Attempt Dissolution in DMF/DMSO (9:1, v/v) (with pre-activation) CheckNMP->TryDMF_DMSO No CheckDMF_DMSO Is Solution Clear? TryDMF_DMSO->CheckDMF_DMSO ProceedDMF_DMSO Proceed with Coupling CheckDMF_DMSO->ProceedDMF_DMSO Yes Troubleshoot Troubleshoot: - Lower Concentration - Gentle Warming (<40°C) - Check Reagent Quality CheckDMF_DMSO->Troubleshoot No

Caption: Decision workflow for solvent selection and troubleshooting.

Concluding Remarks

The successful incorporation of N-Boc-N-methyl-4-methoxy-L-phenylalanine is achievable through a rational and systematic approach. Standard SPPS conditions are often insufficient for this sterically demanding derivative. The keys to success are:

  • Selecting a powerful aprotic polar solvent, with NMP being the primary recommendation.

  • Employing the principle of activation-assisted dissolution , where the amino acid is mixed with potent coupling reagents like HATU/HOAt before expecting complete solubility.

  • Empirically verifying solubility at a small scale before committing to the full synthesis.

By following the protocols and understanding the principles outlined in this note, researchers can effectively overcome the challenges associated with this and other N-methylated amino acids, enabling the synthesis of complex and more drug-like peptides.

References

  • BenchChem. (n.d.). Impact of solvent choice on Boc-His(Boc)-OH coupling efficiency.
  • Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Protein Science, 1(1), 133-141.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS.
  • CymitQuimica. (n.d.). N-BOC-N-METHYL-4-METHOXY-L-PHENYLALANINE.
  • Advanced ChemTech. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AChemBlock. (n.d.). N-Boc-N-methyl-4-methoxy-L-phenylalanine 95%.
  • BenchChem. (n.d.). Overcoming poor solubility of Fmoc-H-DL-Abu-OH.
  • Merck. (n.d.). N-Methylated Amino Acids.
  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides.
  • Royal Society of Chemistry. (n.d.). Supporting information: Green solvent mixture for ultrasound-assistant solid-phase peptide synthesis.

Sources

Application Note: Optimized Coupling of N-Boc-N-methyl-4-methoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Protocols using HATU vs. COMU[1]

Abstract

The steric hindrance imposed by


-methylation, combined with the bulky side chain of 4-methoxy-L-phenylalanine, presents a significant challenge in peptide synthesis.[1] Standard coupling reagents often fail to drive these reactions to completion, leading to deletion sequences and low yields. This guide provides a technical comparison between HATU  (the traditional gold standard) and COMU  (a third-generation Oxyma-based reagent) for coupling N-Boc-N-methyl-4-methoxy-L-phenylalanine .[1] We present detailed protocols, mechanistic insights, and a decision matrix to assist researchers in selecting the optimal reagent for high-fidelity amide bond formation.
The Challenge: Steric Hindrance in -Methylated Amino Acids

Coupling


-methylated amino acids is kinetically disfavored due to two primary factors:
  • Steric Bulk: The methyl group on the nitrogen atom physically obstructs the approach of the activated carboxylate species.[2]

  • Conformational Constraints:

    
    -methylation restricts the rotation around the N-C
    
    
    
    bond, often locking the amino acid in a conformation unfavorable for nucleophilic attack.[1]

For N-Boc-N-methyl-4-methoxy-L-phenylalanine , the challenge is compounded by the para-methoxybenzyl side chain, which adds further steric volume and electronic donation, potentially affecting the electrophilicity of the activated carbonyl.[1]

Mechanistic Comparison: HATU vs. COMU[1][3][4][5][6][7][8]

To make an informed choice, one must understand the activation mechanisms.

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[1]
  • Active Species: Generates an OAt-active ester (7-azabenzotriazole ester).[1][3]

  • Mechanism: The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group participation) via a 7-membered ring transition state.[1] This stabilizes the amine approach and accelerates coupling.

  • Drawbacks:

    • Guanidinylation: In the presence of excess reagent, HATU can react with the amine to form a guanidine byproduct, permanently capping the chain.

    • Safety: Based on benzotriazole, which has explosive properties during scale-up.[1][4]

COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate)[1][4]
  • Active Species: Generates an Oxyma-active ester (ethyl 2-cyano-2-(hydroxyimino)acetate).[1][5][4]

  • Mechanism: The morpholino group acts as an internal base/proton acceptor, and the Oxyma leaving group is highly electron-withdrawing but less sterically demanding than OAt.[1]

  • Advantages:

    • Solubility: Superior solubility in DMF and NMP, allowing for higher concentration reactions (crucial for difficult couplings).[1]

    • No Guanidinylation: The structure prevents the formation of guanidine byproducts.[1]

    • Safety: Non-explosive (Oxyma-based).[1][6][5]

Visualizing the Workflow

The following diagram illustrates the parallel workflows and decision points for these reagents.

CouplingWorkflow Start Substrate: N-Boc-N-methyl-4-methoxy-L-Phe Choice Select Coupling Reagent Start->Choice HATU HATU Reagent Choice->HATU Protocol A COMU COMU Reagent Choice->COMU Protocol B Act_HATU Activation: Forms OAt-Ester (Anchimeric Assistance) HATU->Act_HATU Risk_HATU Risk: Guanidinylation if Excess Used Act_HATU->Risk_HATU Coupling Coupling Reaction (1-24 Hours) Act_HATU->Coupling Act_COMU Activation: Forms Oxyma-Ester (High Solubility) COMU->Act_COMU Benefit_COMU Benefit: No Guanidinylation Safer Byproducts Act_COMU->Benefit_COMU Act_COMU->Coupling Workup Workup & Isolation Coupling->Workup

Figure 1: Comparative workflow for HATU and COMU activation pathways. Note the distinct risk/benefit profiles regarding side reactions.[2]

Experimental Protocols

General Considerations:

  • Solvent: Anhydrous DMF is standard.[1] For extremely difficult couplings, NMP (N-methylpyrrolidone) is recommended due to its higher polarity and ability to disrupt aggregation.[1]

  • Base: DIPEA (Diisopropylethylamine) is preferred.[1][2][6]

  • Stoichiometry: For

    
    -methylated couplings, we typically use a slight excess of the activated acid to drive the reaction.[1]
    
Protocol A: HATU Coupling (The "Power" Method)

Best for: Small-scale synthesis where maximum reactivity is required regardless of cost or minor side-reaction risks.[1]

  • Preparation: Dissolve N-Boc-N-methyl-4-methoxy-L-phenylalanine (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add HATU (1.1 equiv) to the solution.

  • Base Addition: Add DIPEA (2.2 equiv).

    • Critical Step: Allow the mixture to "pre-activate" for exactly 1–2 minutes . Do not exceed 5 minutes, as the OAt ester can hydrolyze or rearrange.

    • Note: The solution typically turns yellow.

  • Coupling: Add the pre-activated mixture immediately to the amine component (1.0 equiv) (resin-bound or free amine in solution).

  • Incubation: Agitate at room temperature for 2–4 hours .

    • Optimization: For extremely hindered amines, microwave irradiation (75°C, 25W) for 10 minutes can drive completion.[1]

  • Monitoring: Monitor via LC-MS or Chloranil test (for secondary amines). Ninhydrin test is ineffective for N-methylated amines.[1]

Protocol B: COMU Coupling (The "Modern" Method)

Best for: High-fidelity synthesis, scale-up, and minimizing racemization.[1]

  • Preparation: Dissolve N-Boc-N-methyl-4-methoxy-L-phenylalanine (1.1 equiv) in anhydrous DMF.

    • Advantage:[1][4][3][7] COMU is highly soluble; you can run this reaction at 0.2–0.3 M to improve kinetics.[1]

  • Activation: Add COMU (1.1 equiv).

  • Base Addition: Add DIPEA (1.1 to 1.5 equiv).

    • Crucial Difference: COMU requires less base than HATU.[1][3][8] Using only 1 equivalent of base prevents base-catalyzed racemization while maintaining high coupling efficiency [1].[1]

    • Observation: The solution may turn red/orange (color of the Oxyma leaving group).[1]

  • Coupling: Add the mixture to the amine component (1.0 equiv).

  • Incubation: Agitate at room temperature for 1–2 hours .

  • Workup: COMU byproducts are water-soluble.[1][2][9][3] A simple aqueous wash (NaHCO3/Citric Acid) removes the Oxyma and urea byproducts efficiently.[1]

Performance Comparison Data

The following table summarizes the expected performance based on aggregated literature data for hindered


-methyl couplings [2][3].
FeatureHATUCOMU
Coupling Efficiency Excellent (95-99%)Excellent (95-99%)
Racemization (DL%) Low (< 2%)Ultra-Low (< 1%)
Base Requirement 2.0 equiv1.0 - 1.2 equiv
Solubility in DMF Moderate (0.5 M)High (> 1.0 M)
Byproduct Removal Difficult (requires chromatography)Easy (Water soluble)
Safety Profile Explosive potential (Benzotriazole)Stable (Oxyma)
Troubleshooting & Expert Tips
  • Incomplete Coupling: If the reaction stalls (common with

    
    -Me-Phe derivatives), perform a double coupling :
    
    • Drain/filter the reaction.

    • Repeat the coupling with fresh reagents (try switching to COMU if HATU failed, or vice versa).

    • Use NMP instead of DMF.[1][4]

  • Racemization: If you observe epimerization (D-isomer formation):

    • Switch to COMU with exactly 1.0 equiv of DIPEA .[1]

    • Add TMP (2,4,6-trimethylpyridine) instead of DIPEA as the base; it is weaker and sterically hindered, reducing proton abstraction at the

      
      -carbon.[1]
      
  • Guanidinylation: If you see a mass shift of +99 Da (HATU adduct), you used too much HATU relative to the acid.[1] Ensure the Acid:HATU ratio is strictly 1:1 or 1:0.95.

Decision Matrix for Reagent Selection

DecisionTree Start Start Coupling Sensitive Is Racemization Critical? Start->Sensitive Scale Reaction Scale? Sensitive->Scale No (Standard) COMU_Path Use COMU (1 eq. DIPEA) Sensitive->COMU_Path Yes (High Risk) Scale->COMU_Path Large (>5g) HATU_Path Use HATU (Standard) Scale->HATU_Path Small (<100mg)

Figure 2: Decision matrix for selecting between HATU and COMU based on sensitivity and scale.

References
  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Luxembourg Bio Technologies. (2009).[1] COMU: A third generation of uronium-type coupling reagents.[1][5][9][4][3] Journal of Peptide Science. [1]

  • BenchChem. (2025).[1][2][6][10][5][11] A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis. BenchChem Technical Notes. [1]

Sources

Application Notes and Protocols for N-methylation Strategies for 4-methoxy-L-phenylalanine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Methylation in Drug Discovery

The strategic incorporation of N-methylated amino acids into peptide-based therapeutics is a cornerstone of modern medicinal chemistry. N-methylation, the substitution of a hydrogen atom on the backbone amide nitrogen with a methyl group, imparts profound changes to the parent molecule's physicochemical and biological properties.[1] This seemingly minor modification can dramatically enhance a peptide's metabolic stability by rendering it resistant to proteolytic degradation.[2][3] Furthermore, N-methylation can modulate the conformational landscape of a peptide, often predisposing it to bioactive conformations and thereby enhancing its potency and cell permeability.[2][3]

4-methoxy-L-phenylalanine and its N-methylated derivative are of particular interest in the development of novel therapeutics due to the unique electronic and steric properties conferred by the methoxy group. This guide provides a comprehensive overview of robust and scalable N-methylation strategies for 4-methoxy-L-phenylalanine precursors, offering detailed protocols and expert insights to aid researchers in this critical synthetic transformation.

Strategic Considerations: Protecting Groups and Racemization

Before delving into specific methylation protocols, it is imperative to consider two critical aspects: the choice of protecting groups and the potential for racemization. The α-amino and carboxylic acid functionalities of the parent amino acid must be appropriately protected to ensure selective N-methylation and prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for the α-amino function due to its stability under many methylation conditions and its facile removal under acidic conditions.[4][5]

Racemization of the chiral center is a significant concern during the N-methylation of amino acids.[6][7] The choice of reagents, base, and reaction conditions can all influence the degree of epimerization.[7][8] The protocols outlined in this guide have been selected to minimize this risk, but it is crucial for the researcher to analytically verify the enantiomeric purity of the final product.

Method 1: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines, including α-amino acids.[9][10][11] This one-pot procedure utilizes an excess of formaldehyde and formic acid to achieve exhaustive methylation to the tertiary amine without the formation of quaternary ammonium salts.[10][12]

Mechanism of Action

The reaction proceeds through a two-step sequence. First, the primary amine of the 4-methoxy-L-phenylalanine precursor condenses with formaldehyde to form a Schiff base (imine). This is followed by a hydride transfer from formic acid to the imine, reducing it to the secondary amine and releasing carbon dioxide. The newly formed secondary amine then reacts with a second equivalent of formaldehyde and is subsequently reduced by formic acid to yield the desired N,N-dimethylated product.[9][10]

Experimental Workflow: Eschweiler-Clarke Reaction

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start 4-methoxy-L-phenylalanine Precursor Mix Mix Start->Mix Add Reagents Formaldehyde Formic Acid Reagents->Mix Add Heat Heat Mix->Heat Heat to Reflux Monitor Monitor Heat->Monitor TLC/LC-MS Quench Quench Monitor->Quench Reaction Complete Extract Extract Quench->Extract Basify & Extract Purify Purify Extract->Purify Column Chromatography Final_Product N,N-dimethyl-4-methoxy-L-phenylalanine Purify->Final_Product Characterize

Caption: Workflow for the Eschweiler-Clarke N-methylation.

Detailed Protocol: Eschweiler-Clarke N-methylation of Boc-4-methoxy-L-phenylalanine
  • Reaction Setup: To a solution of Boc-4-methoxy-L-phenylalanine (1.0 eq) in a suitable solvent such as methanol, add formaldehyde (37% in water, 5.0 eq) and formic acid (98%, 5.0 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N,N-dimethyl-4-methoxy-L-phenylalanine derivative.

ParameterValue
Starting Material Boc-4-methoxy-L-phenylalanine
Reagents Formaldehyde, Formic Acid
Stoichiometry 1 : 5 : 5
Temperature Reflux
Typical Yield 85-95%
Key Advantage No over-methylation to quaternary salt.[10]
Potential Drawback Requires elevated temperatures.

Method 2: Reductive Amination with Sodium Borohydride Derivatives

Reductive amination is a versatile alternative to the Eschweiler-Clarke reaction that often proceeds under milder conditions.[13] This method also involves the initial formation of an imine from the amino acid and an aldehyde (formaldehyde for methylation), which is then reduced in situ by a hydride reducing agent. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used reducing agents for this transformation due to their selectivity and tolerance of various functional groups.[11]

Mechanism of Action

The reaction begins with the condensation of the primary amine of the 4-methoxy-L-phenylalanine precursor with formaldehyde to form an iminium ion. The hydride reagent then selectively reduces the iminium ion to the corresponding secondary amine. For exhaustive methylation to the tertiary amine, the process is repeated with a second equivalent of formaldehyde.

Experimental Workflow: Reductive Amination

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start 4-methoxy-L-phenylalanine Precursor Mix Mix Start->Mix Add Reagents Formaldehyde Reducing Agent (e.g., NaBH(OAc)3) Reagents->Mix Add Stir Stir Mix->Stir Room Temperature Monitor Monitor Stir->Monitor TLC/LC-MS Quench Quench Monitor->Quench Reaction Complete Extract Extract Quench->Extract Aqueous Work-up & Extract Purify Purify Extract->Purify Column Chromatography Final_Product N,N-dimethyl-4-methoxy-L-phenylalanine Purify->Final_Product Characterize

Caption: Workflow for reductive amination N-methylation.

Detailed Protocol: Reductive Amination of Boc-4-methoxy-L-phenylalanine
  • Reaction Setup: Dissolve Boc-4-methoxy-L-phenylalanine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add formaldehyde (37% in water, 2.2 eq) and stir for 10-15 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterValue
Starting Material Boc-4-methoxy-L-phenylalanine
Reagents Formaldehyde, Sodium Triacetoxyborohydride
Stoichiometry 1 : 2.2 : 1.5
Temperature Room Temperature
Typical Yield 90-98%
Key Advantage Mild reaction conditions.
Potential Drawback Stoichiometric use of hydride reagent.

Method 3: Direct N-Methylation with Dimethyl Sulfate

Direct N-methylation using an electrophilic methylating agent such as dimethyl sulfate is another viable strategy.[14][15] This method requires a base to deprotonate the amino group, rendering it nucleophilic for the subsequent attack on the methylating agent. Careful control of stoichiometry is crucial to avoid over-methylation to the quaternary ammonium salt.

Mechanism of Action

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A suitable base, such as sodium hydride or a hindered amine base, deprotonates the nitrogen atom of the protected amino acid. The resulting anion then acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate, displacing the sulfate leaving group.

Experimental Workflow: Direct N-methylation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Protected 4-methoxy-L-phenylalanine Mix Mix Start->Mix Add Reagents Dimethyl Sulfate Base (e.g., NaH) Reagents->Mix Add Stir Stir Mix->Stir Controlled Temperature Monitor Monitor Stir->Monitor TLC/LC-MS Quench Quench Monitor->Quench Reaction Complete Extract Extract Quench->Extract Aqueous Work-up & Extract Purify Purify Extract->Purify Column Chromatography Final_Product N-methyl-4-methoxy-L-phenylalanine Derivative Purify->Final_Product Characterize

Caption: Workflow for direct N-methylation with dimethyl sulfate.

Detailed Protocol: Direct N-methylation of a Suitably Protected 4-methoxy-L-phenylalanine

Note: This protocol requires careful handling of highly reactive and toxic reagents. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a solution of a suitably protected 4-methoxy-L-phenylalanine derivative (e.g., with an N-protecting group amenable to methylation conditions, 1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq) at 0 °C.

  • Methylation: After stirring for 15-20 minutes, add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterValue
Starting Material Protected 4-methoxy-L-phenylalanine
Reagents Dimethyl Sulfate, Sodium Hydride
Stoichiometry 1 : 1.1 : 1.1
Temperature 0 °C to Room Temperature
Typical Yield 70-85%
Key Advantage Direct methylation approach.
Potential Drawback Use of toxic reagents, risk of over-methylation.

Conclusion

The selection of an appropriate N-methylation strategy for 4-methoxy-L-phenylalanine precursors depends on several factors, including the scale of the reaction, the available reagents, and the specific protecting groups employed. The Eschweiler-Clarke reaction offers a robust and high-yielding method for exhaustive N,N-dimethylation. Reductive amination provides a milder alternative with excellent yields, while direct methylation with dimethyl sulfate offers a more direct approach, albeit with the need for more stringent reaction control. By carefully considering the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize N-methylated 4-methoxy-L-phenylalanine derivatives for their drug discovery programs.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - NIH. Available at: [Link]

  • Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. Available at: [Link]

  • Eschweiler-Clarke reaction. YouTube. Available at: [Link]

  • Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PMC. Available at: [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications. Available at: [Link]

  • An efficient and practical N-methylation of amino acid derivatives. PubMed. Available at: [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Request PDF - ResearchGate. Available at: [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. Available at: [Link]

  • Simplified Eschweiler-Clarke Methylation. PDF | Amine | Formaldehyde - Scribd. Available at: [Link]

  • N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. Available at: [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Semantic Scholar. Available at: [Link]

  • N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Science Publishing. Available at: [Link]

  • An Efficient and Practical N-Methylation of Amino Acid Derivatives. ResearchGate. Available at: [Link]

  • N-Methylation of amino acids. Google Patents.
  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Publications - American Chemical Society. Available at: [Link]

  • Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • Mechanistic Investigation of Phenylalanine Ammonia Lyase by Using N‐Methylated Phenylalanines. Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of N-Alkyl Amino Acids. Google Books.
  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses. Available at: [Link]

  • Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Creation.com. Available at: [Link]

  • Synthesis of N-(4-methoxybenzyl)oxycarbonyl-L-phenylalanine. PrepChem.com. Available at: [Link]

  • dimethyl sulfate. Organic Syntheses Procedure. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. PMC. Available at: [Link]

  • Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. MDPI. Available at: [Link]

  • N-[(4-methoxyphenyl)methyl]-4-methylaniline. PubChem. Available at: [Link]

  • Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. NTU > IRep. Available at: [Link]

  • N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response. PMC. Available at: [Link]

  • Chiral Pyridoxamines Featuring Proton-Donating Auxiliary Side Chains for Asymmetric Biomimetic Transamination. ACS.org. Available at: [Link]

  • L-Phenylalanine, N-acetyl-, methyl ester. the NIST WebBook. Available at: [Link]

Sources

Application Note: Scale-Up Synthesis & Coupling of N-Boc-N-methyl-4-methoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of N-methylated amino acids into peptide therapeutics is a critical strategy for enhancing metabolic stability, membrane permeability, and oral bioavailability.[1][2][3] However, the steric hindrance introduced by the N-methyl group presents significant challenges during scale-up, specifically regarding racemization control and coupling efficiency .

This guide details a robust, scalable protocol for the synthesis of N-Boc-N-methyl-4-methoxy-L-phenylalanine (also known as N-Boc-N,O-dimethyl-L-tyrosine ) and provides validated methodologies for its subsequent coupling into peptide backbones. Unlike standard laboratory methods that rely on costly reagents (e.g., HATU) or hazardous alkylations (NaH/MeI), this protocol prioritizes process safety , cost-efficiency , and chiral integrity suitable for multi-gram to kilogram production.

Strategic Route Selection

The Challenge of Direct Methylation

The traditional Benoiton method (NaH/MeI) is widely used for gram-scale synthesis but poses severe risks upon scale-up:

  • Safety: Handling large quantities of NaH and volatile Methyl Iodide (carcinogen) generates significant exotherms.

  • Racemization: The highly basic conditions required for enolization often lead to loss of chiral purity (0.5–5% D-isomer formation).

  • Over-methylation: Risk of forming permanent quaternary ammonium salts.

The Solution: Reductive Methylation via Oxazolidinone

For scale-up, we recommend the Freidinger Lactam (Oxazolidinone) Route . This pathway locks the conformation of the amino acid into a cyclic intermediate, preventing racemization during the methylation step and allowing for the use of milder reducing agents.

Pathway Visualization

SynthesisRoute Start H-Tyr(Me)-OH (O-Methyl-L-Tyrosine) Boc N-Boc-Tyr(Me)-OH Start->Boc Boc2O, NaOH (98% Yield) Oxazo Oxazolidinone Intermediate Boc->Oxazo Paraformaldehyde TsOH, Toluene (Cyclization) Target N-Boc-N-Me-Tyr(Me)-OH (Target Monomer) Oxazo->Target Triethylsilane (TES) TFA (Reductive Ring Opening)

Figure 1: Recommended racemization-free synthesis pathway via oxazolidinone intermediate.

Protocol 1: Monomer Synthesis (Scale-Up)

Phase A: Formation of the Oxazolidinone (Cyclization)

This step simultaneously protects the amine and activates the position for methylation without using strong bases.

Reagents:

  • N-Boc-O-methyl-L-tyrosine (1.0 equiv)

  • Paraformaldehyde (3.0 equiv)

  • p-Toluenesulfonic acid (TsOH) (0.05 equiv)

  • Solvent: Toluene (10 vol)

Procedure:

  • Setup: Charge a reactor with N-Boc-O-methyl-L-tyrosine and toluene. Add paraformaldehyde and catalytic TsOH.

  • Reaction: Heat the suspension to reflux (approx. 110°C) with a Dean-Stark trap to remove water. The reaction is driven by the removal of water.

    • Critical Parameter: Ensure vigorous stirring to keep paraformaldehyde suspended.[4]

  • Monitoring: Reaction is complete when the starting material is consumed (TLC/HPLC, typically 2–4 hours). The solution will become homogeneous.

  • Workup: Cool to room temperature. Wash the organic layer with 5% NaHCO₃ (aq) to remove TsOH.

  • Isolation: Concentrate the toluene layer. The oxazolidinone often crystallizes upon cooling or addition of hexanes.

    • Yield Target: >90%[5][6][7]

    • IPC (In-Process Control): Check for disappearance of N-H stretch in IR.

Phase B: Reductive Ring Opening (Methylation)

This step opens the ring to yield the N-methylated product.

Reagents:

  • Oxazolidinone (from Phase A)[5]

  • Triethylsilane (TES) (3.0 equiv)

  • Trifluoroacetic acid (TFA) (Solvent/Reagent, 10 vol)

Procedure:

  • Dissolution: Dissolve the oxazolidinone in TFA at 0°C.

    • Safety Note: TFA is corrosive. Use proper ventilation.

  • Reduction: Add Triethylsilane slowly to control exotherm. The reaction mixture is stirred at room temperature for 12–16 hours.

  • Mechanism: The acid opens the oxazolidinone to an iminium ion, which is immediately reduced by TES to the N-methyl group.

  • Workup: Evaporate TFA under reduced pressure.

  • Purification: Dissolve the residue in Et₂O or EtOAc and extract into sat. NaHCO₃ (aq).[8] Acidify the aqueous layer to pH 2–3 with HCl and extract back into EtOAc.

  • Crystallization: The final product, N-Boc-N-methyl-4-methoxy-L-phenylalanine , is often an oil but can be crystallized as a Dicyclohexylamine (DCHA) salt for long-term storage and high purity.

Protocol 2: Peptide Coupling (The Challenge)

Coupling an N-methylated amino acid is difficult due to steric hindrance.[9] Standard protocols (EDC/NHS) often fail.

Scenario A: Coupling of the N-Methyl Monomer (Activation)

When N-Boc-N-Me-Tyr(Me)-OH is the carboxylic acid component.

Recommended Reagent: T3P (Propanephosphonic acid anhydride)

  • Why: T3P has low toxicity, high solubility in organic solvents, and drives coupling of hindered acids with minimal epimerization.

  • Conditions: T3P (50% in EtOAc, 1.5 equiv), DIPEA (3.0 equiv), DMF/EtOAc (1:1).

Scenario B: Coupling to the N-Methyl Terminus (Nucleophile)

When the growing peptide chain ends with an N-methyl group (e.g., H-N(Me)-Tyr(Me)-...). This is the "difficult coupling."

Recommended Reagent: BTC (Bis(trichloromethyl)carbonate / Triphosgene)

  • Why: Generates an Acid Chloride in situ. Acid chlorides are highly reactive and small enough to overcome the steric barrier of the N-methyl nucleophile.

  • Protocol:

    • Dissolve Fmoc-Amino Acid (3 equiv) and BTC (1 equiv) in dry THF/DCM.

    • Add Sym-collidine (10 equiv) at 0°C. Stir 5 min to form acid chloride.

    • Add the solution to the N-methylated resin/peptide.

    • Note: This method is superior to HATU for N-methyl-to-N-methyl couplings.

Coupling Decision Matrix

CouplingLogic Start Coupling Step Type Is the Nucleophile N-Methylated? Start->Type No Standard Coupling Type->No No Yes Hindered Coupling Type->Yes Yes Reagent1 DIC / Oxyma or T3P No->Reagent1 Reagent2 BTC (Acid Chloride) or HATU (High Cost) Yes->Reagent2

Figure 2: Decision matrix for selecting coupling reagents based on steric hindrance.

Analytical Specifications & QC

For scale-up validation, the following specifications must be met.

ParameterMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O + 0.1% TFA)≥ 98.0%
Chiral Purity Chiral HPLC (Chiralpak AD-H or IC)≥ 99.5% ee (≤ 0.5% D-isomer)
Identity 1H-NMR (DMSO-d6)Conforms to structure (N-Me singlet ~2.7-2.9 ppm)
Residual Solvent GC-Headspace< 5000 ppm (Toluene/EtOAc)
Water Content Karl Fischer< 1.0%

Troubleshooting Note: N-methylated peptides often exist as cis/trans rotamers on the NMR time scale. This can cause peak broadening or doubling in HPLC/NMR. Heating the NMR tube to 50°C often coalesces the peaks, confirming purity rather than impurities.

References

  • Freidinger, R. M., et al. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. Journal of Organic Chemistry. Link

  • Benoiton, N. L., et al. (1973). N-Methylamino Acids in Peptide Synthesis.[3][6][10][11][12][13] IV. Racemization and Yields. Canadian Journal of Chemistry. Link

  • Teixidó, M., et al. (2005).[1] Solid-Phase Synthesis of N-Methylated Peptides.[10][13] Journal of Peptide Science.[1] Link

  • BenchChem Application Note. (2025). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids.Link

  • Sigma-Aldrich Product Data. Boc-Tyr-OMe Properties and Specifications.[14]Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Boc-N-methyl-4-methoxy-L-phenylalanine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling sterically hindered amino acids, with a particular focus on N-Boc-N-methyl-4-methoxy-L-phenylalanine. Here, we provide in-depth troubleshooting advice, field-proven protocols, and a comprehensive understanding of the underlying chemical principles to ensure the success of your synthesis.

Introduction to Steric Hindrance in Peptide Coupling

The successful formation of a peptide bond relies on the nucleophilic attack of a free amino group on an activated carboxylic acid.[1] However, when bulky substituents are present on either the amino acid backbone or the side chain, they can physically obstruct this interaction, a phenomenon known as steric hindrance.[2][3] N-Boc-N-methyl-4-methoxy-L-phenylalanine is a prime example of a sterically hindered amino acid due to the presence of the N-methyl group, which significantly impedes the approach of the activated carboxyl group.[4][5] This often leads to sluggish or incomplete coupling reactions, resulting in low yields and truncated peptide sequences.[4]

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of N-Boc-N-methyl-4-methoxy-L-phenylalanine so challenging?

A1: The primary challenge arises from the steric bulk introduced by the N-methyl group on the amino acid's nitrogen atom.[4][5] This methyl group restricts the conformational flexibility around the peptide bond, making it difficult for the incoming activated amino acid to achieve the optimal orientation for nucleophilic attack.[6] The bulky 4-methoxy-L-phenylalanine side chain further contributes to this steric clash.

Q2: Are standard coupling reagents like DCC/HOBt suitable for this type of coupling?

A2: While DCC/HOBt are effective for many standard peptide couplings, they are often inefficient when dealing with sterically hindered N-methylated amino acids.[5][7] The activated species they form may not be reactive enough to overcome the significant steric barrier, leading to low yields and incomplete reactions.[4][5]

Q3: What are the most effective coupling reagents for N-Boc-N-methyl-4-methoxy-L-phenylalanine?

A3: For challenging couplings involving sterically hindered amino acids, more potent coupling reagents are necessary.[5][8] Uronium/aminium-based reagents like HATU , HBTU , and COMU , as well as phosphonium-based reagents such as PyAOP and PyBOP , have demonstrated superior performance.[5][9] These reagents rapidly generate highly reactive activated species that can more effectively overcome steric hindrance.[5][9] COMU , in particular, offers coupling efficiencies comparable to HATU with the added benefit of a better safety profile, as it does not produce potentially explosive byproducts.[9][10]

Q4: Can modifying reaction conditions improve coupling efficiency?

A4: Absolutely. Optimizing reaction conditions is a crucial strategy. Key modifications include:

  • Double Coupling: Repeating the coupling step with fresh reagents can drive the reaction to completion.[5]

  • Increased Reaction Time: Extending the coupling time allows more opportunity for the sterically hindered reaction to proceed.[5]

  • Elevated Temperature: Gently heating the reaction (e.g., to 40-50°C) can provide the necessary activation energy to overcome the steric barrier.[5] Microwave-assisted synthesis can be particularly effective in accelerating these difficult couplings.[11]

Q5: How can I monitor the progress of a coupling reaction with an N-methylated amino acid?

A5: The standard Kaiser test is unreliable for monitoring couplings involving N-methylated amino acids because the secondary amine does not react with ninhydrin to produce the characteristic color change.[4] A suitable alternative is the bromophenol blue test .[4][12]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the coupling of N-Boc-N-methyl-4-methoxy-L-phenylalanine.

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Yield / Incomplete Reaction 1. Insufficient reactivity of the coupling reagent: Standard reagents like DCC/HOBt may not be potent enough.[4][5]2. Steric hindrance: The N-methyl group and bulky side chain are impeding the reaction.[4][5]3. Suboptimal reaction conditions: Insufficient time or temperature for the difficult coupling.[5]1. Switch to a more powerful coupling reagent: Use HATU, HCTU, COMU, PyAOP, or PyBOP.[5][9]2. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[5]3. Increase the reaction time: Extend the coupling duration to 4 hours or even overnight.[5]4. Increase the reaction temperature: Heat the reaction to 40-50°C, or utilize microwave-assisted synthesis.[5][11]
Racemization Over-activation of the amino acid: Prolonged exposure to activating agents, especially with highly reactive reagents, can lead to the loss of stereochemical integrity.[7]1. Use a coupling reagent with a racemization-suppressing additive: Reagents containing HOAt (like HATU) or Oxyma Pure (like COMU) are recommended.[5][9]2. Minimize the pre-activation time: Keep the time between activation and addition to the resin as short as possible.[13]
Side Reactions (e.g., Guanidinylation) Reaction of the uronium/aminium reagent with the free amine: This can occur if the carboxylic acid activation is slow or if an excess of the coupling reagent is used.[1]1. Ensure rapid pre-activation of the carboxylic acid. 2. Use phosphonium-based reagents (e.g., PyBOP, PyAOP) if guanidinylation is a persistent issue.
Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Low Coupling Yield Observed reagent Is a high-potency coupling reagent being used? (e.g., HATU, COMU) start->reagent switch_reagent Switch to HATU, COMU, or PyAOP reagent->switch_reagent No conditions Are reaction conditions optimized for steric hindrance? reagent->conditions Yes switch_reagent->conditions double_couple Perform a double coupling conditions->double_couple No monitor Monitor with Bromophenol Blue Test conditions->monitor Yes increase_time_temp Increase reaction time and/or temperature (40-50°C or Microwave) double_couple->increase_time_temp increase_time_temp->monitor success Successful Coupling monitor->success

Caption: Troubleshooting workflow for sterically hindered couplings.

Recommended Experimental Protocol: COMU-Mediated Coupling

This protocol outlines a robust method for the coupling of N-Boc-N-methyl-4-methoxy-L-phenylalanine using COMU, a highly efficient and safer coupling reagent.[9][10][14][15]

Materials:

  • N-Boc-N-methyl-4-methoxy-L-phenylalanine

  • Resin with a free amino group

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)] methanaminium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

Procedure (for Solid-Phase Peptide Synthesis):

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Deprotection: If necessary, remove the N-terminal protecting group of the resin-bound peptide using standard procedures (e.g., 20% piperidine in DMF for Fmoc removal).

  • Washing: Thoroughly wash the resin with DMF (5 times), followed by DCM (3 times), and then DMF again (5 times).[4]

  • Pre-activation:

    • In a separate vial, dissolve N-Boc-N-methyl-4-methoxy-L-phenylalanine (3 equivalents relative to the resin substitution).

    • Add COMU (3 equivalents) to the solution.[14][15]

    • Add DIPEA (6 equivalents).[14][15]

    • Briefly agitate the mixture for 1-2 minutes to pre-activate the amino acid.

  • Coupling:

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. For particularly difficult couplings, the reaction time may need to be extended.[4]

  • Monitoring:

    • Take a small sample of the resin and wash it thoroughly.

    • Perform a bromophenol blue test to check for the presence of free amines.[4][12] A blue or green color indicates an incomplete reaction.

  • (Optional) Double Coupling: If the bromophenol blue test is positive, drain the reaction solution, wash the resin with DMF, and repeat steps 4 and 5.

  • Washing: Once the coupling is complete (bromophenol blue test is yellow), drain the coupling solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (5 times) to remove any residual reagents and byproducts.[4]

Visualizing the COMU Coupling Mechanism

COMU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AminoAcid N-Boc-N-Me-Phe(OMe)-OH ActiveEster Highly Reactive Oxyma-based Active Ester AminoAcid->ActiveEster + COMU COMU COMU->ActiveEster + Base DIPEA Base->ActiveEster + PeptideBond Peptide Bond Formation ActiveEster->PeptideBond Resin H₂N-Peptide-Resin Resin->PeptideBond Nucleophilic Attack FinalProduct Coupled Peptide-Resin PeptideBond->FinalProduct Yields

Sources

Technical Support Center: Minimizing Racemization of N-Boc-N-methyl-4-methoxy-L-phenylalanine During Activation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stereochemical integrity of N-Boc-N-methyl-4-methoxy-L-phenylalanine during peptide synthesis. As an N-methylated amino acid, this building block presents unique challenges, with a heightened susceptibility to racemization during carboxyl group activation. This guide is designed to provide you with the mechanistic understanding and practical protocols necessary to preserve the chiral purity of your final peptide product.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the racemization of N-Boc-N-methyl-4-methoxy-L-phenylalanine and other N-alkylated amino acids.

Q1: Why is N-Boc-N-methyl-4-methoxy-L-phenylalanine particularly prone to racemization compared to its non-methylated analog?

The increased susceptibility to racemization is a direct consequence of the N-methylation. In standard N-protected amino acids (like Boc-L-phenylalanine), the amide proton (N-H) is the most acidic proton. During activation in the presence of a base, this N-H proton is abstracted first, which protects the alpha-carbon's proton (α-C-H) from being removed.

However, in N-Boc-N-methyl-4-methoxy-L-phenylalanine, this protective N-H proton is absent. Consequently, the α-C-H is the most acidic proton available. A base present in the reaction mixture can directly abstract this α-proton from the activated amino acid intermediate, leading to the formation of a planar enolate.[1] Reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of L- and D-isomers—a process observed as racemization.[2]

Q2: What is the primary chemical mechanism driving this racemization?

The racemization of urethane-protected amino acids typically proceeds through one of two pathways: direct enolization (path A) or, more commonly, through the formation of a 5(4H)-oxazolone intermediate (path B).[3] For N-methylated amino acids, the mechanism is believed to involve the formation of a related, highly reactive oxazolium-5-oxide intermediate.[4] The abstraction of the alpha-proton by a base is the critical step that leads to the loss of stereochemical information.

racemization_mechanism cluster_nodes cluster_products L_AA N-Boc-N-Me-L-Phe(4-OMe) Activated_Ester Activated Intermediate (e.g., O-Acylisourea, HOAt-ester) L_AA->Activated_Ester + Coupling Reagent Enolate Planar Enolate Intermediate (Achiral) Activated_Ester->Enolate + Base (- H⁺) p1 Enolate->p1 L_Product L-Product (Desired) D_Product D-Product (Racemized) p1->L_Product Reprotonation p1->D_Product Reprotonation

Caption: Base-catalyzed racemization pathway for N-methylated amino acids.

Q3: Which coupling reagents are most effective at preventing racemization?

The choice of coupling reagent is a critical factor. Reagents should be selected based on their ability to rapidly form the amide bond, which minimizes the lifetime of the racemization-prone activated intermediate.

  • Carbodiimides (e.g., DIC, EDC): These reagents are prone to causing significant racemization when used alone.[5][6] They must be used in combination with racemization-suppressing additives like HOBt or, preferably, Oxyma Pure.[3][5]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These reagents are generally highly efficient and are often the preferred choice for difficult couplings, including those involving N-methylated amino acids.[7][8]

    • HATU is frequently cited as a top-performing reagent for sterically hindered couplings.[7][8]

    • COMU is a modern, highly efficient uronium salt that incorporates an Oxyma moiety, making it a safer and often more effective alternative to HBTU and HATU.[3][7][9]

  • Phosphonium Salts (e.g., PyBOP, PyAOP, PyBrOP): These are also excellent choices for hindered couplings.

    • PyAOP is particularly effective for coupling an N-methyl amino acid onto another N-methyl amino acid residue.[7][9]

    • PyBrOP is extremely reactive and can be used for the most challenging couplings, but prolonged reaction times can increase racemization risk due to its high reactivity.[3][10]

Q4: What is the precise role of additives like HOBt and Oxyma Pure?

Additives are essential for suppressing racemization, especially when using carbodiimide-based activators like DIC. When a carbodiimide reacts with the carboxylic acid, it forms a highly reactive O-acylisourea intermediate, which is very susceptible to racemization.

Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) intercept this O-acylisourea.[5][11] They convert it into their respective active esters (OBt-, OAt-, or Oxyma-esters). These active esters are still reactive enough to form the desired peptide bond but are significantly more stable and less prone to racemization than the O-acylisourea intermediate.[5][11] Oxyma Pure is now widely recommended as it is a non-explosive and highly effective alternative to the benzotriazole-based additives.[6][12]

Q5: How does the choice of base influence the degree of racemization?

The base is often the primary culprit in initiating racemization by abstracting the α-proton. Therefore, its selection is critical.

  • Strong, Sterically Unhindered Bases: Bases like triethylamine (TEA) and even the commonly used N,N-diisopropylethylamine (DIPEA) are strong enough to readily abstract the α-proton, significantly increasing racemization rates.[5][11]

  • Weaker or Sterically Hindered Bases: To minimize racemization, it is highly advisable to use a weaker base or one that is sterically bulky.

    • N-methylmorpholine (NMM) , with a pKa of 7.38, is a weaker and better alternative to DIPEA (pKa ~10.1).[5][11]

    • 2,4,6-Collidine (TMP) , with a similar pKa to NMM but greater steric hindrance, is exceptionally effective at minimizing base-catalyzed racemization and is often the best choice for sensitive couplings.[6][11][13]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving racemization issues encountered during your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
High degree of epimerization (>2-5%) detected by chiral HPLC analysis after coupling. 1. Inappropriate Base: The use of a strong, non-hindered base like DIPEA or TEA is a common cause.[5]Action: Replace DIPEA/TEA with a more suitable base. Primary Choice: 2,4,6-Collidine (TMP). Alternative: N-methylmorpholine (NMM). Ensure you are using the minimum stoichiometric amount of base required for the reaction.[5][6]
2. Suboptimal Coupling Reagent: Using a carbodiimide (DIC, EDC) without an additive, or using a reagent not potent enough for a sterically hindered N-methyl amino acid.[6][8]Action: Switch to a proven, low-racemization coupling strategy. Option A (High-Efficiency): Use HATU or COMU as the coupling reagent.[7] Option B (Maximum Suppression): Use the DIC/Oxyma Pure combination, which avoids the need for a tertiary amine base if the incoming amine is not a salt.[12]
3. Elevated Reaction Temperature: The rate of racemization increases with temperature.[3]Action: Perform the activation and coupling steps at a reduced temperature. Start the activation at 0°C (ice bath) and allow the reaction to proceed at 0°C or slowly warm to room temperature.[5][14]
4. Prolonged Pre-activation Time: Allowing the activated amino acid to sit for an extended period before the addition of the nucleophile (the amine) increases the opportunity for racemization.Action: Keep the pre-activation time to a minimum. A duration of 1-5 minutes is typically sufficient. Add the activated amino acid solution to the amine component immediately after this short pre-activation period.[14]
5. Polar Solvent Effects: Highly polar aprotic solvents like DMF can sometimes promote racemization.[4]Action: If racemization persists, consider changing the solvent system. Alternative: Use dichloromethane (DCM) or a mixture of DCM/DMF to reduce the polarity of the reaction medium.[14]
Quantitative Data Summary: Impact of Reagents on Racemization

The following table provides illustrative data on the extent of racemization that can be expected with different reagent combinations for sensitive couplings. Actual values may vary based on specific substrates and reaction conditions.

Coupling ReagentAdditiveBaseTemp (°C)Typical RacemizationCitation(s)
DCCNoneDIPEA258-15%[14]
DICHOBtDIPEA25<2%[3][14]
DIC Oxyma Pure None/NMM0 - 25 <1% [6][12][15]
HBTUNoneDIPEA25~2-5%[14]
HATU NoneDIPEA25<1% [7][14]
HATU None2,4,6-Collidine 0 - 25 <0.5% [11][13]

Recommended Experimental Protocols

The following protocols provide detailed, step-by-step methodologies designed to minimize racemization during the activation and coupling of N-Boc-N-methyl-4-methoxy-L-phenylalanine.

Protocol 1: Low-Racemization Coupling via DIC/Oxyma Pure (Solid-Phase)

This protocol is ideal for maximizing stereochemical purity by leveraging an additive and avoiding strong tertiary bases.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in peptide-grade DMF for 30-60 minutes.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove any residual piperidine from the previous Fmoc-deprotection step.

  • Activation Mixture Preparation: In a separate, dry glass vessel, dissolve N-Boc-N-methyl-4-methoxy-L-phenylalanine (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

  • Pre-activation: Allow the mixture to pre-activate at room temperature for approximately 2-5 minutes.

  • Coupling: Drain the DMF from the washed resin and immediately add the activation mixture.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. The reaction progress for N-methylated amino acids cannot be monitored with a ninhydrin test; the bromophenol blue test is recommended.[8]

  • Washing: Once the reaction is complete (indicated by a yellow color in the bromophenol blue test), drain the reaction solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (2x) before drying under vacuum or proceeding to the next step.

Protocol 2: High-Efficiency Coupling via HATU/2,4,6-Collidine (Solution-Phase Example)

This protocol is highly effective for challenging couplings where high efficiency is required, while still actively suppressing racemization.

  • Reagent Preparation: In a dry, inert-atmosphere flask, dissolve the amine component (e.g., H-Gly-OMe·HCl, 1.0 eq.) in anhydrous DCM or DMF.

  • Neutralization: Add 2,4,6-Collidine (1.1 eq.) and stir for 5-10 minutes.

  • Activation: In a separate dry flask, dissolve N-Boc-N-methyl-4-methoxy-L-phenylalanine (1.05 eq.) and HATU (1.0 eq.) in anhydrous DCM/DMF. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add 2,4,6-Collidine (1.1 eq.) to the cooled amino acid/HATU solution. Stir for 1-2 minutes.

  • Coupling: Transfer the activated amino acid solution to the flask containing the neutralized amine component using a cannula or syringe.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS until completion.

  • Workup: Proceed with a standard aqueous workup to quench the reaction and purify the resulting dipeptide by flash chromatography.

Visualization of Troubleshooting Workflow

troubleshooting_workflow decision decision solution solution start Start: Racemization > 2% Detected decision1 Base is DIPEA or TEA? start->decision1 Step 1: Analyze Base solution1 Solution: Replace with 2,4,6-Collidine or NMM. decision1->solution1 Yes decision2 Step 2: Analyze Reagent decision1->decision2 No decision3 Additive (Oxyma/HOAt) is present? decision2->decision3 Using Carbodiimide (DIC/EDC)? decision4 Step 3: Check Temp. decision2->decision4 Using Uronium/ Phosphonium Salt solution2 Solution: Add 1.0 eq. of Oxyma Pure to the activation step. decision3->solution2 No decision3->decision4 Yes decision5 decision5 decision4->decision5 Reaction at RT or elevated temp? solution3 Solution: Perform activation and coupling at 0°C. decision5->solution3 Yes solution4 Advanced Troubleshooting: - Minimize pre-activation time - Consider DCM as solvent - Ensure reagents are anhydrous decision5->solution4 No

Caption: A systematic workflow for troubleshooting racemization issues.

References

  • Yebol. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Yebol. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2561. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Epimerisation in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (Note: A direct link to a specific study on tertiary amine salts by Benoiton is referenced in the text, though a general review is provided here for context).
  • ResearchGate. (n.d.). Coupling Reagents. ResearchGate. [Link]

  • Umetsu, Y., et al. (2005). Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. Chemistry – A European Journal, 11(13), 3939-3950. [Link]

  • Otsuka, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5349. [Link]

Sources

Improving low coupling yields of N-methylated 4-methoxy-phenylalanine residues

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving coupling yields for N-methylated 4-methoxy-phenylalanine (N-Me-Phe(4-OMe)) residues. Operator: Senior Application Scientist Status: Online

Welcome to the Technical Support Center

You are likely here because your synthesis of a peptide containing N-Me-Phe(4-OMe) (also known as


-methyl-

-methyl-tyrosine) has stalled. You are observing either low coupling efficiency, missing peaks in your mass spec, or significant racemization.

This residue presents a "perfect storm" of synthetic difficulty:

  • Steric Hindrance: The

    
    -methyl group creates a massive steric wall, blocking the approach of the incoming activated amino acid.
    
  • Electronic Deactivation: The secondary amine is less nucleophilic than a primary amine.

  • Aggregation:

    
    -methylation disrupts hydrogen bonding, often leading to "beta-sheet" like aggregation in growing chains, causing resin collapse.
    

Below are the troubleshooting modules designed to resolve these specific failure modes.

Module 1: Coupling Reagents & Activation

Q: I am using standard HBTU/DIPEA. Why is the coupling yield <20%?

A: HBTU is insufficient for sterically hindered


-methyl couplings. The active ester formed is not reactive enough to overcome the steric clash of the 

-methyl group on the resin-bound amine.

The Fix: You must upgrade your coupling chemistry.

  • Primary Recommendation (The "Gold Standard"): COMU / Oxyma Pure .

    • Why: COMU (a uronium salt) combined with Oxyma Pure (an oxime additive) generates a highly reactive ester that is safer and more efficient than HATU. It also shows superior suppression of racemization, which is critical for

      
      -methylated residues [1].
      
  • Secondary Recommendation (For "Impossible" Couplings): PyBrOP .

    • Why: PyBrOP is a phosphonium reagent.[1] Unlike uronium salts (HBTU/HATU), it can be driven by forming an acid bromide in situ (if used with specific conditions), which is an extremely hot electrophile capable of forcing the bond formation despite steric bulk [2].

Q: What is the exact protocol for coupling onto the N-Me-Phe(4-OMe) residue?

A: Coupling the next amino acid onto the N-methylated nitrogen is the hardest step. Use this optimized microwave protocol.

Protocol: Microwave-Assisted Coupling (Double Couple)

  • Reagents:

    • Amino Acid (5 eq)

    • COMU (5 eq)

    • Oxyma Pure (5 eq)

    • DIPEA (10 eq) in NMP (N-methylpyrrolidone).

  • Cycle 1: Microwave at 75°C (25 Watts max) for 10 minutes .

  • Wash: DMF (3x).

  • Cycle 2: Fresh reagents. Microwave at 75°C for 10 minutes .

  • Wash: DMF (3x), DCM (3x).

Note: If using Cys or His, lower temp to 50°C to prevent racemization.

Visual Workflow: Coupling Decision Tree

CouplingLogic Figure 1: Decision Logic for Coupling onto N-Methylated Residues Start Coupling onto N-Me-Phe(4-OMe) Check1 Is the incoming AA sterically hindered? (Val, Ile, Thr, N-Me) Start->Check1 Standard Use COMU / Oxyma (Double Couple) Check1->Standard No Hard Use PyBrOP or HATU/HOAt Check1->Hard Yes Microwave Apply Microwave 75°C, 10 min Standard->Microwave Hard->Microwave Monitor Check with Chloranil Test Microwave->Monitor

Module 2: The "Missing Peptide" (Diketopiperazine Formation)

Q: After removing the Fmoc from the residue after N-Me-Phe(4-OMe), my peptide mass is gone. What happened?

A: You likely triggered Diketopiperazine (DKP) formation . When you have a dipeptide on the resin where the second residue is


-methylated (e.g., Fmoc-AA2-N(Me)AA1-Resin), removing the Fmoc group exposes a free amine. Because of the 

-methyl conformation (cis-amide preference), this amine can curl back and attack the carbonyl attaching the peptide to the resin. This cleaves the dipeptide off the resin as a cyclic byproduct (DKP), leaving you with nothing [3].
Q: How do I prevent DKP?

A: You must destabilize the cyclization transition state or reduce the time the amine is free.[2]

Prevention Protocol:

  • Bulky Protection: Use Trityl (Trt) protection for the N-terminus of the second amino acid instead of Fmoc. Trityl is removed with mild acid (1% TFA), which does not catalyze the DKP formation like the basic piperidine used for Fmoc removal.[2]

  • Short Deprotection (If using Fmoc):

    • Do not use standard 20% Piperidine (2 x 10 min).

    • Use 0.1 M HOBt in 20% Piperidine/DMF . The HOBt suppresses the basicity slightly to prevent side reactions.

    • Perform extremely short deprotection cycles: 3 x 30 seconds in a flow system or rapid batch mode, then wash immediately.

Visual Mechanism: DKP Formation

DKP_Mechanism Figure 2: Mechanism of Peptide Loss via DKP Formation Step1 Fmoc Removal (Free Amine Exposed) Step2 Conformational Twist (Cis-amide favored by N-Me) Step1->Step2 Step3 Nucleophilic Attack on Resin Linker Step2->Step3 Step4 Cyclization & Cleavage Step3->Step4 Result Loss of Peptide chain (DKP Byproduct) Step4->Result

Module 3: Monitoring & Validation

Q: The Kaiser test is negative (yellow), but MS shows the coupling failed. Why?

A: The Kaiser (Ninhydrin) test relies on primary amines.[3][4] It does not react with secondary amines like N-Me-Phe(4-OMe). A negative Kaiser test here is a false negative.

Q: How do I reliably check if the coupling worked?

A: You must use the Chloranil Test or the Isatin Test .[3][5]

Protocol: Chloranil Test (For Secondary Amines)

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% p-Chloranil in DMF.

  • Procedure:

    • Take a few resin beads in a small tube.[4][5]

    • Add 2 drops of Reagent A and 2 drops of Reagent B.

    • Wait 5 minutes at room temperature.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (Free secondary amine present -> Coupling Incomplete).

    • Colorless/Yellow Beads: Negative (Amine capped -> Coupling Complete).

Summary Data Table: Reagent Comparison

FeatureHATU / HBTUCOMU / OxymaPyBrOP
Reactivity (Steric) ModerateHighVery High
Racemization Risk ModerateLow (Best for N-Me)High (Requires care)
Safety Explosive (Benzotriazole)Safer (Oxime)Standard
Base Requirement 2.0 eq1.0 eq (Efficient)2.0 - 3.0 eq
Best Use Case Standard CouplingsN-Me Coupling (Standard) N-Me Coupling (Difficult)

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. Link

  • Gairí, M., et al. (1990).[6] Use of BOP reagent for the suppression of diketopiperazine formation in Boc/Bzl solid-phase peptide synthesis. Tetrahedron Letters, 31(50), 7363-7366. Link

  • Vojkovsky, T. (1995).[4] Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237. Link

Sources

Technical Support Center: Preventing Diketopiperazine (DKP) Formation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Methylated Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

Diketopiperazine (DKP) formation is a catastrophic side reaction in SPPS that results in the cleavage of the peptide chain from the resin at the dipeptide stage.[1][2] While typically associated with C-terminal Proline or Glycine, N-methylated amino acids are particularly aggressive promoters of DKP formation.[2][3]

This guide addresses the specific kinetic and thermodynamic challenges posed by N-methylated residues. It provides a self-validating troubleshooting framework to eliminate DKP formation through resin selection, optimized deprotection cocktails, and structural intervention.

Module 1: The Mechanistic Hazard

Why are N-methylated amino acids high-risk? Standard peptide bonds (secondary amides) overwhelmingly prefer the trans conformation (


), which keeps the N-terminal amine far from the C-terminal ester carbonyl. N-methylation removes the amide proton, significantly lowering the energy barrier for cis/trans isomerization. The cis conformation brings the deprotected N-terminal amine into immediate proximity with the resin-linker ester, facilitating intramolecular nucleophilic attack (cyclization).

The Result:

  • Formation of a cyclic dipeptide (DKP) in the solution.[4]

  • Loss of the peptide chain from the resin (deletion sequence).

  • Generation of a truncated impurity (hydroxymethyl-resin).

Visualization: DKP Formation Pathway

The following diagram illustrates the kinetic competition between the desired chain elongation and the parasitic DKP cyclization.

DKP_Mechanism cluster_0 Dipeptide-Resin Stage cluster_1 Kinetic Competition cluster_2 Outcomes Start Fmoc-N(Me)AA-AA-Resin Deprotection Fmoc Removal (Base Treatment) Start->Deprotection Intermediate Free Amine: H-N(Me)AA-AA-Resin Deprotection->Intermediate Path_A Path A: Desired Coupling (Fast Acylation) Intermediate->Path_A High k_couple Path_B Path B: DKP Cyclization (Intramolecular Attack) Intermediate->Path_B High k_cyc (cis-isomer) Product Tripeptide-Resin (Successful Synthesis) Path_A->Product Byproduct Cyclic DKP + Free Resin (Chain Loss) Path_B->Byproduct

Caption: Kinetic competition between desired acylation (Path A) and parasitic DKP formation (Path B) driven by N-methyl cis-isomerization.

Module 2: Resin Selection (The First Line of Defense)

Q: I am using Wang resin and seeing massive yield loss. Is this the problem? A: Yes. Wang resin utilizes a benzyl ester linkage.[1] The electron-donating nature of the linker makes the ester carbonyl sufficiently electrophilic to be attacked by the amine.

Protocol: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin The 2-CTC resin is the "gold standard" for preventing DKP.

  • Mechanism: The massive steric bulk of the trityl group physically shields the ester carbonyl from nucleophilic attack.

  • Validation: If you switch to 2-CTC and yield improves by >40%, the issue was DKP.

FeatureWang Resin2-Chlorotrityl (2-CTC) Resin
Linkage Type Benzyl EsterTrityl Ester
Steric Hindrance LowExtremely High
DKP Risk High Negligible
Cleavage Condition 95% TFA1% TFA (Protected Fragments)
Module 3: Optimized Deprotection (Kinetic Control)

Q: I cannot change resins. How do I modify my deprotection step? A: DKP formation is base-catalyzed.[2][3] Standard 20% Piperidine/DMF is often too aggressive and too slow to wash out, allowing time for cyclization. You must switch to a "Fast/Mild" deprotection cocktail.

Troubleshooting Protocol: The DBU/Piperazine Cocktail Use this protocol for the removal of Fmoc from the N-methylated residue (the step that exposes the amine).

  • Reagent: Prepare 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine in NMP .

    • Why? DBU is a non-nucleophilic base that removes Fmoc rapidly but is less likely to stabilize the transition state for DKP compared to high-concentration piperidine.

  • Procedure:

    • Step 1: Short deprotection (30 seconds). Drain.

    • Step 2: Short deprotection (3 minutes). Drain.

    • Step 3: IMMEDIATE and aggressive washing with NMP (5 x 30 seconds).

    • Step 4: Proceed immediately to coupling. Do not let the resin sit.

Module 4: Structural Intervention (The "Nuclear" Option)

Q: I have a sequence like Fmoc-Ala-NMeLeu-Gly-Resin. Nothing stops the DKP. A: When thermodynamic driving forces (sequence + conformation) are too strong, kinetic control fails. You must bypass the dipeptide-resin stage entirely.[5]

Protocol: Dipeptide Unit Coupling Instead of coupling the N-methyl amino acid and the subsequent residue separately, synthesize or purchase the Fmoc-dipeptide (e.g., Fmoc-Ala-NMeLeu-OH) and couple it as a single unit to the Gly-Resin.

  • Logic: The critical "free amine at the dipeptide stage" never exists on the resin. The amine is exposed only after the tripeptide is formed, where the ring size for cyclization would be 9-membered (kinetically disfavored) rather than 6-membered.

FAQ: Troubleshooting Specific Scenarios

Q1: Does the choice of solvent affect DKP rates? A: Yes.

  • Avoid: DMF (Dimethylformamide) can solvate the transition state of the cyclization effectively.

  • Prefer: DCM (Dichloromethane) or NMP (N-methylpyrrolidone).[6] While NMP is polar, it is often preferred for coupling efficiency. However, for the coupling of the third residue, using a solvent mixture like DCM/DMF (1:1) can alter the conformation enough to slow cyclization.

Q2: Can I use backbone protection? A: Yes. If you cannot use dipeptides, use Hmb (2-hydroxy-4-methoxybenzyl) protection on the second amino acid (the one attached to the resin).

  • Mechanism: The Hmb group creates huge steric hindrance and prevents the N-terminal amine from approaching the C-terminal carbonyl.

Q3: How do I confirm DKP is my impurity? A: Analyze your cleavage mixture via LC-MS.

  • DKP Signature: You will see a large peak corresponding to the molecular weight of the cyclic dipeptide (Use MW(AA1) + MW(AA2) - 18 Da).

  • Resin Signature: You will see the "deleted" peptide (missing the first two amino acids).

Decision Tree: Strategy Selection

Use this flowchart to select the correct protocol based on your current constraints.

Strategy_Tree Start Start: DKP Issue Detected ResinCheck Can you change the resin? Start->ResinCheck YesResin Switch to 2-CTC Resin ResinCheck->YesResin Yes NoResin Is the sequence Pro/Gly/N-Me rich? ResinCheck->NoResin No HighRisk High Risk Sequence NoResin->HighRisk Yes (N-Me/Pro) ModRisk Moderate Risk NoResin->ModRisk No Dipeptide Strategy: Couple as Dipeptide (Bypass dipeptide stage) HighRisk->Dipeptide OptimizedDeprot Strategy: 2% DBU/5% Pip + Fast Coupling ModRisk->OptimizedDeprot

Caption: Decision tree for selecting the appropriate anti-DKP strategy based on experimental constraints.

References
  • Diketopiperazine Formation in Peptide Synthesis: Mechanism, Risks, and Prevention. Peptide Chemistry. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation. ACS Omega. [Link]

  • Use of N-tritylamino acids for the suppression of diketopiperazine formation. Tetrahedron Letters. [Link][2]

Sources

Resolving solubility issues of N-Boc-N-methyl-4-methoxy-L-phenylalanine in DMF

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility Issues of N-Boc-N-methyl-4-methoxy-L-phenylalanine in DMF Target Audience: Peptide Chemists, Formulators, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize highly modified, non-natural amino acid building blocks. N-Boc-N-methyl-4-methoxy-L-phenylalanine is a notoriously stubborn derivative. Its extreme hydrophobicity—driven by the tert-butyloxycarbonyl (Boc) group, the N-methyl modification, and the para-methoxybenzyl side chain—creates unique solvation challenges in polar aprotic solvents like N,N-Dimethylformamide (DMF).

This guide synthesizes field-proven methodologies and mechanistic chemistry to help you diagnose and resolve these solubility issues permanently.

Quantitative Diagnostic Matrix

Before altering your coupling conditions, compare your experimental observations against this quantitative diagnostic matrix to identify the root cause of your solubility failure.

Parameter / ObservationTypical Value / ThresholdRoot CauseCorrective Action
Insoluble White Suspension Soluble at < 0.05 M onlyCompound supplied as a DCHA/CHA saltPerform Protocol A (Salt Wash).
Target SPPS Concentration 0.2 M – 0.5 MN/AStandard peptide coupling baseline.
Viscous Gelation > 0.3 M (Free Acid)Rotameric stacking / Hydrophobic aggregationPerform Protocol B (Dilution/Sonication).
Aqueous Wash pH pH 2.0 – 3.0Ensures complete protonation of free acidUse 10% H

PO

; verify with pH paper.
Delayed Precipitation Cloudiness after 1–2 hrsAmine/Moisture contamination in DMFUse fresh, anhydrous peptide-grade DMF.
Mechanistic FAQs: Understanding the Chemistry

Q1: I purchased N-Boc-N-methyl-4-methoxy-L-phenylalanine, but it looks like a white powder that refuses to dissolve in pure DMF. Standard Boc-amino acids dissolve instantly. What is wrong? A: You have likely purchased the dicyclohexylamine (DCHA) or cyclohexylamine (CHA) salt of the amino acid, not the free acid. Because highly lipophilic, N-methylated Boc-amino acids tend to form thick, unmanageable syrups or oils at room temperature, manufacturers frequently crystallize them as DCHA salts to improve shelf-life and handling [1]. While the free acid is highly soluble in DMF, the bulky DCHA salt is virtually insoluble in polar aprotic solvents unless neutralized. You must liberate the free acid prior to use in Solid-Phase Peptide Synthesis (SPPS) [2].

Q2: I confirmed my compound is the free acid, but when I try to make a 0.5 M solution for SPPS, it forms a thick, viscous gel. Why does this happen? A: This is a classic case of hydrophobic aggregation driven by cis/trans isomerism. In standard secondary amides, the trans conformation is heavily favored. However, the N-methyl group creates steric bulk that lowers the energy barrier between cis and trans rotamers around the tertiary carbamate bond [3]. At high concentrations (>0.3 M), these mixed rotameric states disrupt the normal DMF solvation shell, causing the highly lipophilic para-methoxybenzyl and Boc groups to self-associate via hydrophobic stacking. This manifests macroscopically as a gel.

Q3: Can I use standard Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) to break the DCHA salt? A: Absolutely not. The Boc protecting group is highly acid-labile. Using strong acids like TFA or HCl will prematurely cleave the Boc group, ruining your building block and potentially forming an insoluble dicyclohexylammonium chloride salt [1]. You must use a mild acid, such as 10% Phosphoric Acid (H


PO

) or 5% Potassium Bisulfate (KHSO

), which provides a low enough pH (2.0–3.0) to protonate the carboxylic acid without triggering Boc deprotection.
Standard Operating Procedures (SOPs)
Protocol A: Liberating the Free Acid from the DCHA Salt (The "Salt Wash")

This protocol is a self-validating system. The visual transition from a suspension to a biphasic clear liquid confirms the successful liberation of the free acid.

  • Suspension: Suspend 1.0 equivalent of the N-Boc-N-methyl-4-methoxy-L-phenylalanine DCHA salt in 5 to 10 volumes of cold Ethyl Acetate (EtOAc) in a separatory funnel.

  • Acidification: Slowly add 10% aqueous H

    
    PO
    
    
    
    (or 5% KHSO
    
    
    ) while swirling vigorously. Continue adding until the white solid completely dissolves and two distinct, clear liquid phases form.
  • Validation (Critical): Check the pH of the lower aqueous phase using pH paper. It must read between 2.0 and 3.0. If it is higher, add more mild acid.

  • Separation: Drain and discard the lower aqueous phase (which now contains the water-soluble DCHA-phosphate salt).

  • Washing: Wash the organic (EtOAc) phase once more with 2 volumes of 10% H

    
    PO
    
    
    
    . Then, wash the organic phase three times with deionized water.
  • Neutrality Check: Check the pH of the final water wash. It should be ≥ 4.0, indicating all excess mineral acid has been removed.

  • Drying & Recovery: Dry the organic phase over anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    ). Filter out the drying agent, and evaporate the EtOAc in vacuo. The resulting product will likely be a thick oil or foam—this is the pure free acid, ready to be dissolved in DMF.
Protocol B: Optimizing Dissolution for High-Concentration Coupling

If you have the free acid but are experiencing gelation or slow dissolution kinetics at >0.3 M concentrations.

  • Solvent Quality: Ensure your DMF is "Peptide Synthesis Grade" (amine-free, H

    
    O < 0.01%). Degraded DMF contains dimethylamine, which can trigger side reactions and alter solubility.
    
  • Thermal Activation: Place the sealed vial containing the free acid and DMF in a sonication bath at 35°C – 40°C for 5 to 10 minutes. The ultrasonic energy and mild heat provide the activation energy necessary to overcome the rotational barrier of the cis/trans rotamers, breaking the hydrophobic aggregates.

  • Co-Solvent Addition (Optional): If gelation persists at 0.5 M, reduce the concentration to 0.2 M, or add 10–20% v/v of N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM) to the DMF. NMP is slightly more lipophilic and disrupts the aggregation of N-methylated species effectively.

Troubleshooting Workflow

G Start Solubility Issue in DMF (N-Boc-N-Me-Phe(4-OMe)-OH) CheckForm Check Certificate of Analysis (CoA) Is it a DCHA/CHA salt? Start->CheckForm IsSalt Yes: DCHA/CHA Salt CheckForm->IsSalt IsFree No: Free Acid CheckForm->IsFree ActionSalt Perform Liquid-Liquid Extraction (EtOAc / 10% H3PO4) IsSalt->ActionSalt CheckConc Check Concentration & DMF Quality IsFree->CheckConc Success Fully Solubilized Free Acid Ready for Coupling ActionSalt->Success HighConc Concentration > 0.3 M (Gelation/Rotameric Aggregation) CheckConc->HighConc WetDMF Wet/Degraded DMF (Moisture/Amine Contamination) CheckConc->WetDMF ActionConc Dilute to 0.2 M or add co-solvent (NMP/DCM) + Sonication HighConc->ActionConc ActionDMF Use fresh, anhydrous Peptide-Grade DMF WetDMF->ActionDMF ActionConc->Success ActionDMF->Success

Figure 1: Decision tree for diagnosing and resolving N-Boc-N-Me-Phe(4-OMe)-OH solubility issues.

References
  • Lee, Y. S., et al. "Design, Synthesis, and Biological Evaluation of Novel Bifunctional C-Terminal-Modified Peptides for δ/μ Opioid Receptor Agonists and Neurokinin-1 Receptor Antagonists." Journal of Medicinal Chemistry, National Institutes of Health (PMC). URL:[Link]

Reducing aggregation in peptides with N-methyl-4-methoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-methyl-4-methoxy-L-phenylalanine ( -Me-Phe(4-OMe))

To: Research & Development Teams From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide for Utilizing


-Me-Phe(4-OMe) to Abrogate Aggregation
Executive Summary

You are likely employing N-methyl-4-methoxy-L-phenylalanine to solve two problems simultaneously: poor solubility driven by


-sheet aggregation, and metabolic instability. This residue is a "power tool" in peptide engineering. It mimics Tyrosine (without the reactive hydroxyl) while the 

-methylation acts as a "beta-breaker," physically blocking the hydrogen bonding required for amyloid-like fibril formation.

However, the very steric properties that prevent aggregation make this residue difficult to synthesize and analyze. This guide addresses the specific bottlenecks of coupling onto this hindered amine and resolving the rotameric peak splitting often seen during HPLC.

Module 1: Synthesis Troubleshooting

The "N-Methyl Barrier"

The most common failure point is not the coupling of


-Me-Phe(4-OMe), but the coupling of the subsequent amino acid onto it. The 

-methyl group creates significant steric hindrance, making the secondary amine a poor nucleophile.[1]
FAQ: Why is my coupling yield low after the N-methyl residue?

Diagnosis: Standard reagents (HBTU/HCTU) and protocols are insufficient for reacting a hindered secondary amine. Solution: You must switch to high-efficiency phosphonium or uronium reagents and employ aggressive protocols.

Recommended Protocol: The "Power Coupling" Cycle Use this specifically for the step immediately following


-Me-Phe(4-OMe).
ParameterStandard ProtocolRequired Protocol for N-Me Step
Coupling Reagent HBTU or HCTUHATU or PyAOP (with HOAt)
Base DIPEA (2 equiv)DIPEA (2 equiv) or TMP (Collidine)
Equivalents 3-5x5-10x
Reaction Time 30-60 mins2-4 hours (or double couple)
Monitoring Kaiser TestChloranil or Isatin Test

Critical Technical Note: Do NOT rely on the Kaiser (Ninhydrin) test to verify deprotection of the


-methyl residue. The Kaiser test detects primary amines.[2][3][4][5] It will give a false negative (colorless) result for secondary amines like 

-Me-Phe(4-OMe). You must use the Chloranil Test .
Visual Workflow: Overcoming Steric Hindrance

SynthesisWorkflow Start Resin-Bound N-Me-Phe(4-OMe) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect QC_Amine QC: Secondary Amine Exposed? (MUST use Chloranil Test) Deprotect->QC_Amine Coupling Coupling Next AA Reagent: HATU/HOAt Time: 2x 2hr QC_Amine->Coupling Positive (Blue/Green) QC_Complete QC: Coupling Complete? (Chloranil Test) Coupling->QC_Complete Recouple Re-Couple (Switch to PyAOP or PyBrOP) QC_Complete->Recouple Positive (Incomplete) NextStep Proceed to Next Cycle (Standard Kaiser Test OK now) QC_Complete->NextStep Negative (Colorless) Recouple->QC_Complete

Caption: Workflow for coupling onto the sterically hindered N-methyl secondary amine. Note the specific requirement for Chloranil testing.

Module 2: Purification & Analysis

The "Ghost Peak" Phenomenon

FAQ: Why does my pure peptide show two peaks on HPLC/LC-MS?

Diagnosis: You are likely observing cis/trans isomerization (rotamers). Mechanism: The


-methyl group introduces a high energy barrier for rotation around the amide bond. Unlike standard peptide bonds (which are >99% trans), 

-methylated bonds often exist as a mix of cis and trans populations that interconvert slowly on the chromatographic timescale. This results in split peaks or broad "shoulders" with identical mass.

Validation Protocol:

  • Run at Room Temp: Observe the split peak.

  • Run at 60°C: Heat the HPLC column to 50-60°C.

  • Result: If the peaks coalesce into a single sharper peak or the ratio changes significantly, they are conformational isomers, not impurities.

FeatureImpurityRotamer (Conformer)
Mass (LC-MS) Different (

,

, etc.)
Identical
Peak Shape Sharp, distinctBroad, bridging, or split
Temperature Effect NoneCoalesces at high Temp
Module 3: Mechanism of Action

Why N-Methylation Works

To justify the synthetic difficulty to stakeholders, you must articulate the mechanism. Aggregation in peptides (especially amyloidogenic sequences) is driven by intermolecular hydrogen bonding between the amide proton (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and carbonyl oxygen (

) of parallel strands, forming

-sheets.[6]

The


-Me-Phe(4-OMe) Advantage: 
  • H-Bond Deletion: Replacing the

    
     with a 
    
    
    
    removes the donor capability.
  • Steric Clash: The methyl group physically prevents the close approach of a neighboring strand.

  • Solubility: The 4-methoxy group prevents ionization (unlike Tyrosine), maintaining consistent lipophilicity across pH ranges, while the

    
    -methyl disrupts lattice energy in the solid state.
    
Visual Mechanism: Beta-Sheet Disruption

AggregationMechanism cluster_0 Standard Peptide (Aggregation Prone) cluster_1 N-Methylated Peptide (Soluble) Strand1 Strand A (-NH- ... O=C-) Strand2 Strand B (-C=O ... HN-) Strand1->Strand2 H-Bonds (Beta Sheet) NMe_Strand N-Me-Phe(4-OMe) (No Amide Proton) Strand1->NMe_Strand Modification Blocked Incoming Strand NMe_Strand->Blocked Steric Clash No H-Bond

Caption: Mechanism of aggregation inhibition. The N-methyl group removes the H-bond donor and sterically blocks the beta-sheet interface.

References
  • Synthesis & Coupling Reagents: Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem
  • Monitoring Protocols (Chloranil vs Kaiser)

    • Title: Monitoring of Peptide Coupling and Capping: Coupling Tests
    • Source: AAPPTec
    • URL:[Link]

  • Mechanism of Aggregation Inhibition

    • Title: Spatial separation of beta-sheet domains of beta-amyloid: disruption of each beta-sheet by N-methyl amino acids[7]

    • Source: PubMed (Biochemistry)
    • URL:[Link]

  • HPLC Troubleshooting (Rotamers): Title: HPLC Troubleshooting Guide (Peak Shape & Temperature effects) Source: Sigma-Aldrich (Merck)

Sources

Alternative activation methods for unreactive N-methylated amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Alternative Activation Methods for Unreactive N-Methylated Amino Acids

Welcome to the Advanced Peptide Synthesis Support Center. Incorporating N-methylated amino acids into peptide sequences is a highly effective strategy for improving oral bioavailability, enzymatic stability, and membrane permeability[1][2]. However, the N-methyl group introduces severe steric hindrance and alters the fundamental reactivity of the amino acid, frequently leading to incomplete couplings, sequence deletions, and racemization[3][4].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome the kinetic barriers of N-methyl amino acid activation.

Core FAQ: The Mechanistic Hurdles of N-Methylation

Q: Why do standard coupling reagents (like DIC/HOBt or HBTU) fail when coupling to an N-methylated amino acid? A: Standard reagents rely on the formation of active esters (like OBt) that require a specific trajectory for nucleophilic attack. The N-methyl group creates a massive steric shield around the secondary amine, physically blocking this trajectory[2][4]. Furthermore, N-methylation eliminates the amide hydrogen, removing a critical hydrogen-bond donor that typically stabilizes the transition state during aminolysis[2].

Q: Why is coupling an N-methyl amino acid to another N-methyl amino acid exceptionally difficult? A: This scenario presents extreme steric hindrance on both the electrophilic (activated carboxyl) and nucleophilic (secondary amine) fronts[1]. The amidation reactivity of N-methyl amino acids is approximately 1/10th to 1/100th that of standard amino acids[3]. To overcome this, you must abandon standard active esters and utilize highly reactive, small-radius leaving groups such as acid chlorides or acid fluorides[5][6].

Q: Why does racemization occur so frequently with hindered couplings, and how do alternative methods prevent it? A: Sluggish coupling rates give the activated amino acid more time to undergo base-catalyzed cyclization into an oxazolone, which rapidly racemizes[5][6]. Alternative methods solve this either by utilizing leaving groups that do not readily form oxazolones (e.g., acid fluorides) or by exploiting the fact that N-methyl amino acid chlorides inherently cannot form oxazolones due to the lack of an amide proton[5][6].

Quantitative Comparison of Activation Strategies

To select the appropriate reagent, you must balance the required electrophilicity against the risk of side reactions. The table below summarizes the quantitative and mechanistic profiles of leading alternative activation methods.

Coupling Reagent / MethodActive IntermediateReactivity LevelRacemization RiskBest Use Case
DIC / Oxyma Oxyma EsterModerateLowStandard AA to N-Me AA; minimizes epimerization[4][7].
COMU / Oxyma Morpholino UroniumHighLowHindered couplings; requires only 1 equiv. base[7][8].
Pivaloyl Anhydride (Piv₂O) Mixed AnhydrideHighLowOne-step in situ generation for sterically hindered amides[3].
BTC (Triphosgene) Acid ChlorideExtremeLow (for N-Me AA)N-Me to N-Me couplings; requires strict solvent control[6].
DAST / Cyanuric Fluoride Acid FluorideExtremeLowHighly hindered sequences with acid-labile side chains[5][9].
Workflow: Decision Matrix for Reagent Selection

Use the following logical workflow to determine the optimal activation strategy based on the specific steric environment and protecting group chemistry of your sequence.

Workflow Start Identify Coupling Scenario for N-Methyl Amino Acid Cond1 N-Me AA to N-Me AA (Extreme Steric Hindrance) Start->Cond1 Cond2 Standard AA to N-Me AA (Moderate Steric Hindrance) Start->Cond2 Dec1 Are there acid-labile protecting groups? Cond1->Dec1 Act_COMU COMU / Oxyma Activation (Morpholino Uronium Salt) Cond2->Act_COMU Act_BTC BTC / Triphosgene Activation (In situ Acid Chloride) Dec1->Act_BTC No Act_Fluoride Acid Fluoride Activation (DAST / Cyanuric Fluoride) Dec1->Act_Fluoride Yes

Decision matrix for selecting activation methods based on steric hindrance and side-chain lability.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating systems. They include specific causality checkpoints to ensure the chemistry is proceeding as intended.

Protocol A: In Situ Acid Chloride Generation using BTC (Triphosgene)

Causality Check: Bis(trichloromethyl)carbonate (BTC) generates an ultra-reactive acid chloride in situ. Because N-methyl amino acid chlorides cannot convert to oxazolones in the presence of base, this method achieves high yields without the typical racemization penalties associated with acid chlorides[6]. Critical Warning: You must use THF or dioxane as the solvent. NMP reacts with BTC to form a chloroiminium ion, which will destroy chiral integrity[5][6].

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl resin containing the N-terminal N-methyl amino acid in anhydrous THF for 30 minutes.

  • Activation: In a separate vial, dissolve 3 equivalents of Fmoc-N-Me-AA-OH and 1 equivalent of BTC in anhydrous THF.

  • Primary Base Addition: Add 8 equivalents of sym-collidine to the activation vial. Causality: Sym-collidine is a weak base that facilitates carboxy activation without triggering side reactions[6].

  • Coupling: Transfer the activated solution to the resin. Immediately add 4 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as the stronger base required to drive the aminolysis reaction forward[6].

  • Agitation: Shake at room temperature for 2 hours.

  • Self-Validation (Bromophenol Blue Test): Do not use the Kaiser test, as it yields false negatives for secondary amines. Remove a few resin beads, wash with methanol, and add 2 mL of Bromophenol Blue test solution (250 mg in 50 mL DMF)[1][4].

    • Blue beads: Unreacted secondary amine remains. Repeat the coupling.

    • Yellow/Green beads: Coupling is complete.

Protocol B: COMU/Oxyma Activation for Standard-to-N-Methyl Couplings

Causality Check: COMU is a third-generation uronium salt featuring a morpholino carbon skeleton and an Oxyma leaving group[7][8]. Unlike HBTU, COMU's morpholino group acts as an internal hydrogen-bond acceptor, organizing the transition state and allowing it to perform exceptionally well with only 1 equivalent of base[7][8].

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF).

  • Activation Cocktail: Dissolve 4 equivalents of Fmoc-AA-OH, 4 equivalents of COMU, and 4 equivalents of Oxyma in DMF (approx. 2 mL per 0.1 mmol resin)[10].

  • Base Addition: Add 8 equivalents of DIPEA to the cocktail. Causality: The solution will undergo a distinct color change, validating the formation of the active Oxyma ester[7].

  • Coupling: Add the cocktail to the resin and agitate at room temperature for 2 hours[10].

  • Washing: Filter the resin and wash extensively with DMF (3x) and DCM (3x)[4][10]. The by-products of COMU are highly soluble and easily removed[8].

  • Self-Validation: Perform the Bromophenol Blue test to confirm the absence of the N-methylated secondary amine[1][4].

References
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. peptide.com. 1

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. globalresearchonline.net. 5

  • Developments in peptide and amide synthesis. luxembourg-bio.com. 6

  • Total Synthesis of Cyclosporin O: Exploring the Utility of Bsmoc-NMe- Amino Acid Fluorides and KOAt. researchgate.net.9

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. acs.org. 7

  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. chemrxiv.org. 3

  • Backbone N-methylation of peptides. ssrn.com. 2

  • COMU: A third generation of uronium-type coupling reagents. researchgate.net.8

  • A Comparative Guide to the Efficacy of Coupling Agents for Fmoc-N-Me-Glu(OtBu)-OH. benchchem.com.4

  • Supporting Information - DOI. doi.org. 10

Sources

Technical Support Center: Purification of Hydrophobic Peptides Containing N-methyl-4-methoxy-Phe

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Invisible" Barrier in Peptidomimetics

You are likely accessing this guide because you are facing a dual-threat challenge. Peptides containing N-methyl-4-methoxy-phenylalanine (N-Me-4-OMe-Phe) represent a "perfect storm" in purification:

  • Extreme Hydrophobicity: The 4-methoxy group combined with the phenylalanine core creates a highly lipophilic residue.

  • Conformational Heterogeneity: The N-methylation removes a hydrogen bond donor, allowing the peptide backbone to toggle slowly between cis and trans amide bond conformers on the HPLC time scale.

The Symptom: You observe split peaks, broad "humps," or complete retention (loss of sample) on standard C18 columns.

This guide moves beyond standard protocols to address the causality of these failures, providing a self-validating workflow to recover high-purity material.

Module 1: Solubilization (The Pre-requisite)

The Trap: Most researchers attempt to dissolve these peptides in 50% Acetonitrile/Water. This often causes "micro-precipitation"—invisible aggregates that clog column frits and cause peak tailing.

The "Helix-Breaking" Solubilization Protocol

Why this works: N-methyl peptides are prone to aggregation not just via hydrophobic effects, but by stacking. We must disrupt secondary structures before injection.

Step-by-Step Methodology:

  • Dry Weighing: Weigh crude peptide into a glass vial (avoid plastic if using HFIP later).

  • Primary Solvation (The "Hard" Solvent):

    • Add 100% Hexafluoroisopropanol (HFIP) or 100% DMSO .

    • Volume: Use 10-20% of your final target volume.

    • Action: Vortex and sonicate for 5 minutes. The solution must be perfectly clear.

  • Secondary Dilution:

    • Slowly add your Mobile Phase A (e.g., 0.1% TFA in Water).[1]

    • Critical Check: If cloudiness appears, stop. Add 6M Guanidine-HCl dropwise until clear.

  • Centrifugation: Spin at 12,000 x g for 10 minutes. Inject only the supernatant.

Visualization: Solubilization Decision Tree

SolubilityTree Start Dry Crude Peptide Step1 Add 100% DMSO (20% of final vol) Start->Step1 Check1 Solution Clear? Step1->Check1 Step2 Dilute with Mobile Phase A Check1->Step2 Yes Fail1 Add HFIP (Helix Breaker) or 6M Guanidine HCl Check1->Fail1 No Final Centrifuge & Inject Step2->Final Check2 Solution Clear? Fail1->Check2 Check2->Step2 Yes Stop Use Formic Acid (60%) as solvent Check2->Stop No

Caption: Logic flow for solubilizing aggregation-prone hydrophobic peptides prior to HPLC injection.

Module 2: Chromatographic Resolution (The Core)

The Problem: You see two peaks for a single pure peptide, or a massive broad smear. The Cause: Cis/Trans Isomerization.[2] The N-methyl group creates a steric clash that makes the cis and trans states energetically similar. The interconversion rate is slow (seconds to minutes), matching the timescale of the chromatographic run.

The "Thermal Coalescence" Workflow

We use heat to accelerate the isomerization rate so it becomes faster than the separation time, merging the split peaks into one sharp peak.

Experimental Protocol:

  • Column Selection: Use a column stable at high temperatures (e.g., PLRP-S or Sterically Protected C18).

  • Baseline Run (30°C): Inject analytical sample. Note peak shape (likely broad or split).[1]

  • Thermal Ramp:

    • Increase column oven temperature to 45°C . Run.

    • Increase to 60°C . Run.

    • Increase to 70°C (Ensure column limit is not exceeded). Run.

  • Validation: If the two peaks merge into one sharp peak as temperature rises, they are conformers, not impurities.

Data Presentation: Effect of Temperature on N-Me Peptide Peak Shape

TemperaturePeak AppearanceResolution StatusAction
25°C Doublet (Split 60:40)FailedDo not collect fractions separately.
45°C Broad "Saddle" shapePoorIncrease Temp.
65°C Single Sharp PeakOptimal Collect this fraction.
Visualization: Thermal Coalescence Logic

ThermalLoop Input Split Peak Observed IsImpurity Is it an Impurity? Input->IsImpurity Heat Increase Temp +15°C IsImpurity->Heat Test Result Peaks Merge? Heat->Result Conformer Conformers Confirmed (Proceed to Prep) Result->Conformer Yes (Coalescence) RealImpurity Real Impurity (Optimize Gradient) Result->RealImpurity No (Still Split) RealImpurity->Heat Retry Max 80°C

Caption: Diagnostic loop to distinguish between synthesis impurities and N-methyl conformers using temperature.

Module 3: Stationary & Mobile Phase Optimization

For N-Me-4-OMe-Phe , standard C18 columns often result in irreversible adsorption (the peptide sticks and never comes off).

Stationary Phase Selection Matrix
Column ChemistryHydrophobicitySuitability for N-Me-4-OMe-PheWhy?
C18 (Standard) HighLowRisk of permanent retention; requires high % organic to elute.
C8 or C4 Moderate/LowHigh Lower carbon load allows elution before 100% ACN.
Phenyl-Hexyl ModerateHigh Pi-Pi interactions with the 4-OMe-Phe ring offer unique selectivity vs. impurities.
Polymer (PLRP-S) HighMedium Excellent for high pH/Temp, but very hydrophobic.
Mobile Phase "Doping" Technique

If the peptide elutes late (>80% B) or tails significantly:

  • Mobile Phase A: 0.1% TFA in Water.[3][4][5]

  • Mobile Phase B: 0.1% TFA in 90% Acetonitrile / 10% Isopropanol (IPA) .

    • Mechanism:[1][6][7][8][9] IPA is a stronger eluent than ACN and helps solvate the methoxy-phenyl ring, preventing precipitation inside the column pores.

Frequently Asked Questions (FAQs)

Q1: I collected the "pure" peak at 60°C, but when I re-analyzed it at room temperature, it split into two peaks again. Did my peptide degrade? A: No. This is the hallmark of conformational equilibrium . At 60°C, the interconversion is fast (one peak). When you cooled the fraction down, the equilibrium slowed, and the population split back into the distinct cis and trans rotamers. This confirms you have the correct product.

Q2: My peptide is crashing out in the fraction collector tubes. What should I do? A: The peptide is soluble in the high-organic mobile phase inside the column but precipitates when it hits the air or cools down.

  • Fix: Pre-load your fraction collector tubes with 100-200 µL of Glacial Acetic Acid or DMF . This keeps the peptide solubilized immediately upon elution.

Q3: I see a +14 Da impurity that I cannot separate. Is this a methylation error? A: Likely yes. In N-methyl synthesis, if the methylation step is incomplete, you get the "des-methyl" sequence (-14 Da). If you see +14 Da (or +15/16), check for Methionine oxidation (if Met is present) or methyl ester formation on acidic side chains (Asp/Glu) if you used methanol during cleavage.

References

  • Effect of Temperature on N-Methyl Peptide HPLC

    • Title: "Separation of cis/trans conformers of N-methylated peptides by high temper
    • Source: Journal of Peptide Science.
    • Context: Explains the thermodynamic basis of peak coalescence.
    • URL:[Link] (General Journal Link for verification of scope)

  • Solubility Strategies for Hydrophobic Peptides

    • Title: "Synthesis and Purification of Highly Hydrophobic Peptides."[10][11]

    • Source: N
    • Context: Validates the use of HFIP and specific wash protocols.
    • URL:[Link]

  • Chaotropic Salts in HPLC

    • Title: "Use of Chaotropic Agents in Prepar
    • Source: YMC Chrom
    • Context: Supports the use of perchlorate or guanidine in mobile phases for solubility.
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of N-Boc-N-methyl-4-methoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-Boc-N-methyl-4-methoxy-L-phenylalanine, a key building block in modern peptide synthesis and medicinal chemistry. As researchers and drug developers, the unambiguous structural confirmation of such chiral intermediates is paramount. This document moves beyond a simple data report to offer a comparative framework, enabling scientists to confidently distinguish the target molecule from common structural analogs and troubleshoot potential spectral artifacts.

The Strategic Importance of N-Methylated, Methoxy-Substituted Phenylalanine Derivatives

N-Boc-N-methyl-4-methoxy-L-phenylalanine is a triply modified amino acid derivative. Each modification imparts specific, desirable properties for peptide-based therapeutics:

  • N-methylation: The introduction of a methyl group on the amide nitrogen removes the hydrogen bond donor capability, which can disrupt secondary structures like α-helices and β-sheets.[1] This modification is a powerful tool for tuning peptide conformation, increasing metabolic stability by hindering enzymatic cleavage, and improving cell permeability.[2]

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a staple in peptide chemistry, providing robust protection of the amine under a wide range of reaction conditions while being readily removable with mild acid. Its bulky tert-butyl group gives rise to a highly characteristic ¹H NMR signal.

  • 4-Methoxy Substitution: The methoxy group on the phenyl ring serves as a subtle electronic and steric modulator. It can influence aromatic stacking interactions and may be used as a synthetic handle for further functionalization or as a probe in structure-activity relationship (SAR) studies.

Given these strategic modifications, confirming the successful synthesis and purity of the final building block is a critical quality control step, for which ¹H NMR is the primary analytical tool.

Deciphering the ¹H NMR Fingerprint of N-Boc-N-methyl-4-methoxy-L-phenylalanine

The ¹H NMR spectrum of this molecule provides a unique fingerprint. The expected chemical shifts (in CDCl₃ at 400 MHz) are detailed below. Note that the presence of the tert-butoxycarbonyl group can lead to hindered rotation around the N-C(O) bond, potentially causing the appearance of two distinct sets of signals for nearby protons (rotamers).

Molecular Structure with Proton Assignments

Caption: Labeled structure of the target molecule.

Table 1: Predicted ¹H NMR Spectral Data for N-Boc-N-methyl-4-methoxy-L-phenylalanine
Proton AssignmentMultiplicityIntegrationApprox. Chemical Shift (δ ppm)Causality of Chemical Shift
Boc (C(CH₃)₃) Singlet9H~1.40Aliphatic protons on the tert-butyl group are shielded, appearing far upfield. This sharp singlet is a hallmark of the Boc-protecting group.[3]
N-Methyl (N-CH₃) Singlet3H~2.75 - 2.85The methyl group is attached to a nitrogen, which is adjacent to a carbonyl, causing a downfield shift relative to a simple alkane. This is a key diagnostic peak.[1]
β-CH₂ Multiplet (dd)2H~2.90 - 3.20These diastereotopic protons are adjacent to the chiral center and the aromatic ring, appearing as a complex multiplet.
Methoxy (Ar-OCH₃) Singlet3H~3.79Protons of a methyl group attached to an electronegative oxygen atom are deshielded. Its position on an aromatic ring places it in a very consistent region.[4][5]
α-CH Multiplet (dd)1H~4.80 - 5.00The alpha-proton is significantly deshielded due to its proximity to the electronegative nitrogen atom and the carbonyl group of the carboxylic acid.
Aromatic (meta to OCH₃) Doublet2H~6.85 (J ≈ 8.5 Hz)These protons are ortho to the electron-donating methoxy group, which increases electron density via resonance, causing a significant upfield (shielding) shift.[6][7]
Aromatic (ortho to OCH₃) Doublet2H~7.10 (J ≈ 8.5 Hz)These protons are meta to the strongly donating methoxy group and ortho to the electron-withdrawing alkyl substituent, resulting in a more downfield position.[7]
Carboxylic Acid (COOH) Broad Singlet1H~10.0 - 12.0The acidic proton is highly deshielded and often exchanges with trace water, leading to a broad signal. Its visibility can be solvent and concentration-dependent.[8]

Comparative Analysis: A Key to Unambiguous Identification

The true power of NMR analysis lies in comparison. A scientist must be able to rule out closely related structures, such as starting materials or side products. The table below contrasts the expected ¹H NMR spectrum of our target molecule with key alternatives.

Table 2: Comparative ¹H NMR Data of Phenylalanine Analogs
CompoundBoc-H (9H, s)N-CH₃ (3H, s)O-CH₃ (3H, s)Aromatic-H Pattern (Integration)NH (1H)Key Differentiator(s)
Target: N-Boc-N-methyl-4-methoxy-L-phenylalanine ~1.40 ~2.80 ~3.79 Two Doublets (4H) Absent Presence of BOTH N-CH₃ and O-CH₃ singlets and the characteristic A₂B₂ aromatic pattern.
N-Boc-4-methoxy-L-phenylalanine~1.41Absent~3.78Two Doublets (4H)Present (~5.0)Absence of the N-CH₃ singlet and the presence of a broad NH signal.
N-Boc-N-methyl-L-phenylalanine~1.38~2.75AbsentMultiplet, ~7.1-7.3 (5H)AbsentAbsence of the O-CH₃ singlet and a complex multiplet for the 5 aromatic protons of the unsubstituted phenyl ring.[2]
N-Boc-L-phenylalanine~1.36AbsentAbsentMultiplet, ~7.26 (5H)Present (~5.1)Absence of both N-CH₃ and O-CH₃ singlets; presence of an NH signal and a 5H aromatic multiplet.[3]

This comparative approach provides a logical framework for confirmation. For instance, the presence of an N-CH₃ signal confirms successful methylation, while the A₂B₂ aromatic pattern and O-CH₃ signal confirm the correct phenylalanine backbone was used. The absence of a broad NH signal further corroborates N-methylation.

A Validated Protocol for High-Fidelity ¹H NMR Acquisition

To ensure reproducible and high-quality data, a standardized protocol is essential. The following workflow is designed to be self-validating by minimizing common sources of error.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis prep1 1. Weigh ~5-10 mg of sample prep2 2. Dissolve in ~0.6 mL of CDCl₃ prep1->prep2 prep3 3. Add TMS as internal standard (0 ppm) prep2->prep3 prep4 4. Transfer to a clean, dry NMR tube prep3->prep4 acq1 5. Lock and Shim instrument prep4->acq1 acq2 6. Set acquisition parameters (e.g., 16 scans, 1s relaxation delay) acq1->acq2 acq3 7. Acquire spectrum acq2->acq3 proc1 8. Fourier Transform acq3->proc1 proc2 9. Phase and Baseline Correction proc1->proc2 proc3 10. Calibrate to TMS (0.00 ppm) proc2->proc3 proc4 11. Integrate signals proc3->proc4 proc5 12. Assign peaks and compare to reference proc4->proc5

Caption: Standard workflow for NMR sample prep and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale for Solvent Choice: Chloroform-d (CDCl₃) is the preferred solvent as it is aprotic and effectively solubilizes most protected amino acids. It generally provides sharp signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is a viable alternative if solubility is an issue, but be aware that chemical shifts will vary, and the residual water peak can obscure signals.[9]

    • Protocol:

      • Accurately weigh 5-10 mg of N-Boc-N-methyl-4-methoxy-L-phenylalanine into a clean vial.

      • Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS).

      • Ensure the sample is fully dissolved before transferring the solution to a 5 mm NMR tube.

  • Instrumental Analysis:

    • Rationale for Parameters: A 400 MHz spectrometer provides sufficient resolution for unambiguous analysis of this molecule. A 1-second relaxation delay and 16 scans are typically adequate for achieving a good signal-to-noise ratio for a sample of this concentration.

    • Protocol:

      • Insert the sample into the spectrometer.

      • Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

      • Perform automated or manual shimming to optimize magnetic field homogeneity, ensuring sharp, symmetrical peaks.

      • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Processing:

    • Rationale for Processing Steps: Proper processing is crucial for accurate interpretation. Phasing ensures that all peaks are in the positive absorptive mode, and baseline correction provides a flat, zero-baseline, which is essential for accurate integration.

    • Protocol:

      • Apply Fourier transformation to the acquired Free Induction Decay (FID).

      • Manually perform zero- and first-order phase correction.

      • Apply an appropriate baseline correction algorithm.

      • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

      • Integrate all signals and normalize the integration values (e.g., set the 9H Boc singlet to an integral of 9.0).

Conclusion

The ¹H NMR spectrum of N-Boc-N-methyl-4-methoxy-L-phenylalanine offers a rich set of diagnostic signals that, when analyzed within a comparative framework, allow for its definitive and unambiguous characterization. The key identifiers are the simultaneous presence of singlets for the Boc (~1.40 ppm), N-methyl (~2.80 ppm), and methoxy (~3.79 ppm) groups, combined with the characteristic A₂B₂ splitting pattern of the 4-substituted aromatic ring and the absence of an amide proton signal. By following a validated experimental protocol, researchers can generate high-fidelity data, ensuring the quality and structural integrity of this valuable synthetic building block for advanced peptide and drug discovery programs.

References

  • Sun, D., Zhang, L., & Wang, J. (2007). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Chinese Chemical Society, 54(3), 745-750. Available at: [Link]

  • Chemistry Stack Exchange. (2020). 1H NMR of 4-Methylanisole. Available at: [Link]

  • MODULE 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY. Available at: [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Available at: [Link]

  • PubChem. (n.d.). Boc-L-phenylalanine methyl ester. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-methoxypropane. Available at: [Link]

  • NTU Institutional Repository. (n.d.). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Available at: [Link]

  • FREDI. (n.d.). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Available at: [Link]

  • ResearchGate. (n.d.). 15N NMR chemical shifts of amino acid methyl ester hydrochlorides. Available at: [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group. Available at: [Link]

  • Eurisotop. (n.d.). Protected Amino Acids. Available at: [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3). Available at: [Link]

  • ResearchGate. (n.d.). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditions. Available at: [Link]

  • Cheminfo.org. (n.d.). Determine the structure of Boc amino acids. Available at: [Link]

  • PubChem. (n.d.). Boc-N-Me-Phe-OH. National Center for Biotechnology Information. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. Available at: [Link]

  • Wiley Online Library. (n.d.). Supporting information to Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. Available at: [Link]

  • Dergipark. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • University of Zurich. (n.d.). Peptide/Protein NMR. Available at: [Link]

  • DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Available at: [Link]

Sources

HPLC methods for determining purity of N-Boc-N-methyl-4-methoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive HPLC Purity Determination of N-Boc-N-methyl-4-methoxy-L-phenylalanine: Overcoming Rotameric Peak Splitting and Chiral Resolution

As a Senior Application Scientist, one of the most frequent analytical hurdles I encounter in peptide chemistry is the accurate purity assessment of highly substituted, non-natural amino acid building blocks. N-Boc-N-methyl-4-methoxy-L-phenylalanine (CAS: 73584-84-6) is a prime example of a sterically demanding monomer that routinely confounds standard analytical workflows[1],[2].

This guide objectively compares high-performance liquid chromatography (HPLC) methodologies for this specific molecule, explaining the physicochemical causality behind standard method failures and providing field-proven, self-validating protocols for both chemical and enantiomeric purity determination.

The Analytical Challenge: The Thermodynamics of Tertiary Amides

To analyze N-Boc-N-methyl-4-methoxy-L-phenylalanine effectively, we must first understand its structural behavior in solution. The molecule features a tert-butyloxycarbonyl (Boc) protecting group attached to an N-methylated amine. This creates a tertiary carbamate (amide) bond.

The Causality of Peak Splitting: Unlike secondary amides, which predominantly exist in the trans conformation, tertiary amides possess a high rotational energy barrier (typically 15–20 kcal/mol) due to the steric clash between the N-methyl group and the bulky Boc group. This restricted rotation results in a mixture of stable cis and trans conformational isomers (rotamers)[3].

On the chromatographic timescale at ambient temperature, these rotamers interconvert slowly. As the sample travels down an HPLC column, the cis and trans forms interact differently with the stationary phase, leading to peak broadening, severe tailing, or distinct split peaks for a single chemically pure compound. Attempting to integrate these split peaks at 25°C invariably leads to inaccurate chemical purity assessments[4].

RotamerCoalescence A N-Boc-N-methyl-4-methoxy-L-Phe (Solution State) B Ambient Temp (25°C) Slow Interconversion A->B Standard HPLC C High Temp (65°C) Fast Interconversion A->C High-Temp HPLC D Cis-Rotamer Peak (t_R1) B->D Resolves E Trans-Rotamer Peak (t_R2) B->E Resolves F Coalesced Single Peak (t_R_avg) C->F Thermodynamic Coalescence

Figure 1: Thermodynamic pathway of N-Boc-N-methyl rotamer coalescence vs. column temperature.

Methodological Comparison: Selecting the Right System

To achieve a self-validating analytical system, the method must be tailored to the specific type of purity being assessed. Below is an objective comparison of three distinct HPLC approaches.

Method A: Standard Reversed-Phase HPLC (Ambient) - The Baseline Failure

Running a standard C18 gradient at 25°C fails to overcome the rotational energy barrier of the Boc-N-methyl bond. The resulting chromatogram typically shows a doublet peak or a single peak with a massive shoulder. This method cannot reliably distinguish between a rotameric anomaly and a genuine structurally related impurity (e.g., a des-methyl or des-methoxy derivative).

Method B: High-Temperature RP-HPLC - The Chemical Purity Standard

By elevating the column compartment temperature to 65°C–70°C, we provide sufficient thermal energy to exceed the rotational barrier. The cis and trans rotamers rapidly interconvert on the timescale of the chromatographic separation. This phenomenon, known as thermodynamic coalescence , collapses the split peaks into a single, sharp, Gaussian peak[3],[4]. This is the only reliable way to integrate the main peak against actual chemical impurities.

Method C: Normal-Phase Chiral HPLC - The Stereochemical Standard

Because this is an L-phenylalanine derivative, verifying the absence of the D-enantiomer is critical for drug development applications. Reversed-phase C18 columns cannot resolve enantiomers. A chiral stationary phase (CSP), such as immobilized amylose tris(3,5-dimethylphenylcarbamate), combined with a normal-phase isocratic elution, is required to determine the enantiomeric excess (%ee).

Quantitative Performance Comparison

The following table summarizes the expected performance metrics of the three methodologies based on typical validation data for N-methylated amino acids.

Analytical MetricMethod A: Ambient RP-HPLC (25°C)Method B: High-Temp RP-HPLC (65°C)Method C: Chiral NP-HPLC (25°C)
Primary Application None (Not recommended)Chemical Purity (Related Substances)Enantiomeric Purity (%ee)
Peak Symmetry (As) > 2.5 (Severe tailing/splitting)0.95 – 1.05 (Excellent)1.0 – 1.2 (Good)
Rotamer Resolution Partial (Confounding)Coalesced (Single Peak)N/A (Isocratic normal phase)
Chiral Resolution (Rs) 0.0 (Co-elution)0.0 (Co-elution)> 2.0 (Baseline separation)
Purity Accuracy Highly Variable / InaccurateHighly Accurate (>99% confidence)Highly Accurate for %ee

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

AnalyticalWorkflow Start Sample: N-Boc-N-methyl-4-methoxy-L-Phe Branch1 Chemical Purity Assessment Start->Branch1 Branch2 Enantiomeric Purity Assessment Start->Branch2 Step1A RP-HPLC (C18 Column) Mobile Phase: H2O/MeCN (0.1% TFA) Branch1->Step1A Step2A NP-HPLC (Chiralpak AD-H) Mobile Phase: Hexane/IPA Branch2->Step2A Step1B Column Oven: 65°C (Suppress Rotamers) Step1A->Step1B Result1 Accurate Area % Integration (Chemical Purity) Step1B->Result1 Step2B Column Oven: 25°C (Isocratic Elution) Step2A->Step2B Result2 L/D Enantiomer Separation (Chiral Purity %ee) Step2B->Result2

Figure 2: Comprehensive analytical workflow for complete purity profiling of the compound.

Protocol 1: Chemical Purity via High-Temperature RP-HPLC

Mechanistic Note: The addition of 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of the free carboxylic acid moiety, ensuring the molecule remains fully protonated and retains well on the hydrophobic C18 phase.

  • System Preparation: Equip the HPLC with a high-quality C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). Ensure the column oven is calibrated and set to 65°C .

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve N-Boc-N-methyl-4-methoxy-L-phenylalanine in 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 15.0 min: Linear ramp to 90% B

    • 15.0 - 18.0 min: Hold at 90% B

    • 18.0 - 18.1 min: Return to 10% B

    • 18.1 - 22.0 min: Re-equilibration at 10% B

  • Detection: Set the UV detector to 225 nm (optimal for the substituted phenyl ring) and 275 nm (specific for the methoxy-aromatic system). Flow rate: 1.0 mL/min. Injection volume: 10 µL.

  • Validation Check: The main peak should elute with a symmetry factor between 0.95 and 1.05. If tailing occurs, increase the temperature to 70°C to force complete coalescence.

Protocol 2: Enantiomeric Purity via Chiral NP-HPLC

Mechanistic Note: Chiral recognition relies on hydrogen bonding, pi-pi interactions, and steric fit within the chiral cavities of the stationary phase. Normal-phase solvents are required to prevent disruption of these delicate interactions.

  • System Preparation: Flush the HPLC system with Isopropanol (IPA) to remove all aqueous buffers. Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Set the column oven to 25°C .

  • Mobile Phase Preparation: Prepare an isocratic blend of Hexane / Isopropanol / TFA in a ratio of 85:15:0.1 (v/v/v). Note: The trace TFA is critical to prevent the carboxylic acid from smearing on the column.

  • Sample Preparation: Dissolve the sample in Hexane/IPA (50:50) to a concentration of 1.0 mg/mL.

  • Chromatographic Run: Run isocratically at a flow rate of 1.0 mL/min for 30 minutes.

  • Detection: UV at 275 nm.

  • Validation Check: Inject a racemic standard (mixture of L- and D- enantiomers) first to prove baseline resolution (Rs > 2.0). Subsequently, inject the sample. Calculate the %ee based on the relative area of the D-enantiomer peak compared to the main L-enantiomer peak.

References

  • ACS Publications. "Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides." The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health (PMC). "Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams." Available at: [Link]

Sources

Advanced Mass Spectrometry Characterization of N-Methyl-4-Methoxy-L-Phenylalanine in Peptide Therapeutics: A Comparative Guide to Fragmentation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics evolve, the incorporation of non-canonical amino acids has become a cornerstone strategy for overcoming poor metabolic stability and low cell permeability. Among these, N-methyl-4-methoxy-L-phenylalanine (N-Me-4-MeO-Phe) is highly valued for its ability to introduce conformational rigidity, enhance lipophilicity, and confer absolute resistance to specific proteolytic enzymes.

However, characterizing peptides containing this residue via tandem mass spectrometry (MS/MS) presents a severe analytical challenge. As a Senior Application Scientist, I frequently observe that standard sequencing workflows fail when applied to these modifications. This guide objectively compares the performance of Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) for characterizing N-Me-4-MeO-Phe, providing the mechanistic causality and self-validating protocols required to confidently sequence these complex molecules.

Mechanistic Causality: The Physics of N-Me-4-MeO-Phe Fragmentation

To optimize a mass spectrometry method, one must first understand the gas-phase chemistry dictated by the molecule's structure. The difficulty in sequencing N-Me-4-MeO-Phe stems from a "double-edged sword" of structural modifications:

  • The N-Methyl Effect (Depletion of the Mobile Proton): Standard peptide fragmentation relies on the "mobile proton" model, where protons migrate to amide nitrogen atoms to weaken the peptide bond and initiate charge-directed cleavage. N-methylation replaces the critical amide proton with a methyl group, significantly increasing the thermodynamic energy barrier for dissociation at that specific peptide bond [1].

  • The 4-Methoxy Effect (Neighboring Group Participation): The 4-methoxy group on the phenyl ring is powerfully electron-donating. According to Hammett equation analyses of protonated phenylalanine derivatives, electron-donating substituents drastically lower the transition state energy for an aryl-assisted neighboring group pathway [2].

Instead of undergoing the standard combined loss of H₂O and CO to form an immonium ion, the electron-rich aromatic ring attacks the alpha-carbon. This drives the rapid expulsion of the N-terminal amine—which, due to the N-methylation, is ejected as methylamine (


m = 31.04 Da)  rather than ammonia (17.03 Da) [2]. This reaction forms a highly stable phenonium ion that acts as a thermodynamic "energy sink," suppressing sequence-informative backbone cleavages (b/y ions) in low-energy regimes [3].

Comparative Performance of Fragmentation Techniques

To overcome the phenonium energy sink, the choice of fragmentation technique is critical.

  • CID (Ion Trap): Operates in a low-energy, slow-heating regime. The energy supplied is entirely consumed by the lowest-energy pathway (the loss of methylamine to form the phenonium ion). Consequently, CID spectra of N-Me-4-MeO-Phe peptides are dominated by neutral losses (-31.04 Da, -H₂O), resulting in poor sequence coverage C-terminal to the modification.

  • HCD (Beam-Type / Orbitrap): Delivers higher activation energy over a shorter timeframe, allowing the molecule to bypass the phenonium energy sink. HCD successfully generates the diagnostic immonium ion at m/z 164.11 (calculated as Residue Mass 191.09 - 28[CO] + 1 [H]). Secondary fragmentation of the methoxy group (loss of formaldehyde, CH₂O) is also observable, providing high-confidence structural confirmation.

  • ETD (Electron Transfer Dissociation): A radical-driven process that transfers an electron to the peptide polycation. This induces rapid, non-ergodic cleavage of the N-C

    
     bond to form c and z ions. Because ETD is entirely independent of the mobile proton model and neighboring group effects, it cleaves the N-methylated tertiary amide bond with the same efficiency as canonical peptide bonds, making it the gold standard for full sequence coverage.
    
Quantitative Data: Fragmentation Performance Metrics
ParameterCID (Ion Trap)HCD (Orbitrap)ETD (Orbitrap)
Primary Ion Types Generated b, y (truncated)b, y, immoniumc, z
Cleavage at N-Me Site < 10% EfficiencyModerate (~40%)Excellent (>90%)
Diagnostic Immonium Ion (m/z 164.11) Not ObservedHigh Intensity Not Observed
Dominant Neutral Losses Methylamine (-31.04 Da)CO (-28 Da), CH₂O (-30 Da)Minimal
Overall Sequence Coverage PoorGoodOptimal

Self-Validating Experimental Protocol: Alternating HCD/ETD Acquisition

To ensure absolute trustworthiness in your structural characterization, the following protocol utilizes a Data-Dependent Acquisition (DDA) method with alternating HCD and ETD scans.

Self-Validation Checkpoint: Every run must be spiked with a canonical L-phenylalanine analog peptide (e.g., Angiotensin II) as an internal standard. If the canonical peptide yields a complete b/y ion series while the target peptide yields truncated b/y ions but complete c/z ions, the system self-validates that the suppression is strictly due to the N-Me-4-MeO-Phe chemistry, not instrument miscalibration or ion suppression.

Step-by-Step Methodology
  • Sample Preparation:

    • Reconstitute the N-Me-4-MeO-Phe containing peptide and the canonical internal standard in 0.1% Formic Acid (FA) in water to a final concentration of 1 pmol/µL.

    • Ensure the sample is free of particulate matter by filtering through a 0.22 µm spin filter to protect the LC column and ensure stable electrospray [1].

  • Liquid Chromatography (LC) Setup:

    • Column: C18 reverse-phase analytical column (e.g., 75 µm x 25 cm, 2 µm particle size).

    • Gradient: 5% to 35% Mobile Phase B (0.1% FA in Acetonitrile) over 30 minutes at a flow rate of 300 nL/min.

  • Mass Spectrometry (MS/MS) Acquisition:

    • MS1 Scan: Orbitrap resolution 60,000; Scan range m/z 350-1500.

    • Decision Tree / DDA: Select the top 5 most intense precursors (charge states +2 to +5).

    • HCD Scan: Normalized Collision Energy (NCE) set to 28%. Orbitrap resolution 15,000. Purpose: Detect the m/z 164.11 immonium ion and generate b/y ions.

    • ETD Scan: Calibrate fluoranthene radical anion reaction time (typically 50-100 ms). Orbitrap resolution 15,000. Purpose: Generate comprehensive c/z ions across the N-methylated site.

  • Data Processing:

    • In your search engine (e.g., Proteome Discoverer or MaxQuant), set a variable modification for N-methylation (+14.016 Da) and 4-methoxy substitution (+30.011 Da) on Phenylalanine.

    • Enable dynamic neutral losses for methylamine (-31.042 Da) to account for residual phenonium pathway fragmentation.

Fragmentation Pathway Visualization

The following diagram illustrates the divergent gas-phase pathways of the N-Me-4-MeO-Phe precursor ion under different activation methods.

G Precursor Precursor Peptide [M+nH]n+ (N-Me-4-MeO-Phe) HCD HCD (Higher-energy Collisional) Precursor->HCD Beam-Type Activation ETD ETD (Electron Transfer) Precursor->ETD Radical Anion Reaction CID CID (Collision-Induced) Precursor->CID Ion Trap Activation Immonium Diagnostic Immonium Ion m/z 164.11 HCD->Immonium H2O + CO Loss Phenonium Phenonium Ion (-31 Da Methylamine Loss) HCD->Phenonium High Energy Override CZ_Ions c and z type ions (Complete Sequence) ETD->CZ_Ions N-Cα Bond Cleavage CID->Phenonium Neighboring Group Pathway BY_Ions b and y type ions (Suppressed Cleavage) CID->BY_Ions Mobile Proton Depletion

Fig 1: Fragmentation pathways of N-Me-4-MeO-Phe peptides under CID, HCD, and ETD MS/MS conditions.

References

  • Neighbouring group processes in the deamination of protonated phenylalanine derivatives. Lioe, H., & O'Hair, R. A. J. Organic & Biomolecular Chemistry (RSC Publishing), 2005. URL:[Link][2]

  • Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine derivatives. Frontiers in Chemistry (National Institutes of Health / PMC), 2023. URL:[Link][3]

Sources

A Researcher's Guide to Determining Enantiomeric Excess of N-Boc-N-methyl-4-methoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Chromatographic, Spectroscopic, and Polarimetric Methods

In the synthesis of chiral molecules like N-Boc-N-methyl-4-methoxy-L-phenylalanine, a crucial intermediate in various pharmaceutical and research applications, the precise determination of enantiomeric excess (ee) is paramount. The biological activity and safety of the final product often depend on the stereochemical purity of its precursors. This guide provides a comprehensive comparison of the primary analytical techniques used to quantify the enantiomeric excess of this and similar N-protected amino acids, offering insights into the underlying principles, experimental protocols, and data interpretation to aid researchers in selecting the most suitable method for their needs.

Introduction to Enantiomeric Excess and its Significance

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological properties. Therefore, regulatory agencies and quality control standards demand accurate quantification of the enantiomeric composition of chiral drugs and intermediates.[1] Enantiomeric excess (% ee) is a measure of this purity and is defined as:

% ee = |([L-enantiomer] – [D-enantiomer]) / ([L-enantiomer] + [D-enantiomer])| x 100

The choice of analytical method for determining ee depends on factors such as the required accuracy and precision, sample matrix, available instrumentation, and throughput needs. This guide will explore three major techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.

Comparative Analysis of Analytical Techniques

Each method for determining enantiomeric excess operates on a distinct principle, offering a unique set of advantages and limitations.

Technique Principle Advantages Disadvantages Typical Accuracy
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to separation.[2]High accuracy, precision, and sensitivity.[3] Direct quantification of each enantiomer.[4]Method development can be time-consuming. Requires specialized, often expensive, chiral columns.[5]>99.8%
NMR Spectroscopy Formation of diastereomeric complexes with a chiral auxiliary, resulting in distinguishable signals for each enantiomer.[6]Rapid analysis. Provides structural information.[7]Lower sensitivity compared to HPLC. Requires a chiral auxiliary, which can introduce impurities.[8]95-99%
Polarimetry Measurement of the rotation of plane-polarized light by a chiral sample.[9] The degree of rotation is proportional to the enantiomeric purity.[10]Fast, non-destructive, and cost-effective.[9]Less sensitive and accurate for high ee values. Susceptible to impurities and concentration errors.[5]90-98%

Experimental Protocols and Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is widely regarded as the gold standard for ee determination due to its ability to physically separate enantiomers, providing a direct and accurate measurement.[3][4]

Workflow for Chiral HPLC Analysis

cluster_0 Method Development cluster_1 Sample Analysis cluster_2 Data Analysis CSP_Selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Mobile_Phase_Screening Screen Mobile Phases (e.g., Hexane/IPA, ACN/Water) CSP_Selection->Mobile_Phase_Screening Optimization Optimize Flow Rate & Temperature Mobile_Phase_Screening->Optimization Sample_Prep Prepare Sample Solution (e.g., 1 mg/mL in mobile phase) Optimization->Sample_Prep Racemic_Std Inject Racemic Standard Sample_Prep->Racemic_Std Sample_Inject Inject Sample Racemic_Std->Sample_Inject Peak_Integration Integrate Peak Areas Sample_Inject->Peak_Integration ee_Calculation Calculate % ee Peak_Integration->ee_Calculation

Caption: Workflow for Chiral HPLC Analysis.

Detailed Protocol:

  • Column Selection: For N-protected amino acids like N-Boc-N-methyl-4-methoxy-L-phenylalanine, polysaccharide-based chiral stationary phases (CSPs) such as those derived from cellulose or amylose often provide excellent enantioselectivity.[3] Macrocyclic glycopeptide-based CSPs are also a viable option.[11]

  • Mobile Phase Optimization: A systematic screening of mobile phase compositions is crucial. For normal-phase chromatography, mixtures of hexane and isopropanol are common. For reversed-phase, acetonitrile and water with additives like trifluoroacetic acid can be effective.[3]

  • Sample Preparation:

    • Prepare a stock solution of a racemic standard of N-Boc-N-methyl-4-methoxy-phenylalanine at a concentration of approximately 1 mg/mL in the mobile phase.

    • Prepare a sample solution of the synthesized N-Boc-N-methyl-4-methoxy-L-phenylalanine at the same concentration.

  • Chromatographic Conditions (Example):

    • Column: Chiralpak® IA or similar polysaccharide-based column.

    • Mobile Phase: Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Analysis and Calculation:

    • Inject the racemic standard to determine the retention times of the D- and L-enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess using the formula: % ee = (Area_L - Area_D) / (Area_L + Area_D) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for ee determination by converting the enantiomers into diastereomers in situ using a chiral auxiliary.[7]

Workflow for NMR Analysis

cluster_0 Sample Preparation cluster_1 Data Acquisition & Analysis Sample_Dissolve Dissolve Analyte in Deuterated Solvent Add_CSA Add Chiral Solvating Agent (CSA) Sample_Dissolve->Add_CSA Acquire_Spectrum Acquire ¹H NMR Spectrum Add_CSA->Acquire_Spectrum Identify_Signals Identify Diastereomeric Signals Acquire_Spectrum->Identify_Signals Integrate_Signals Integrate Signal Areas Identify_Signals->Integrate_Signals Calculate_ee Calculate % ee Integrate_Signals->Calculate_ee

Caption: Workflow for NMR-based ee Determination.

Detailed Protocol:

  • Selection of Chiral Auxiliary: A chiral solvating agent (CSA) that interacts with the analyte to form transient diastereomeric complexes is required. For carboxylic acids like the analyte, chiral amines or alcohols are often used. (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol is a common choice. Alternatively, a chiral derivatizing agent (CDA) can be used to form covalent diastereomeric esters.

  • Sample Preparation:

    • Dissolve approximately 10 mg of N-Boc-N-methyl-4-methoxy-L-phenylalanine in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add 1.0 to 1.5 equivalents of the chosen chiral solvating agent to the NMR tube.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum. It is important to achieve good signal-to-noise and resolution to accurately integrate the signals.

  • Data Analysis and Calculation:

    • Identify a proton signal in the analyte that is well-resolved for the two diastereomeric complexes. The N-methyl or methoxy protons are often good candidates.

    • Carefully integrate the areas of the two distinct signals corresponding to the L- and D-enantiomers.

    • Calculate the enantiomeric excess: % ee = (Integral_L - Integral_D) / (Integral_L + Integral_D) x 100

Polarimetry

Polarimetry is a classical and straightforward technique for assessing enantiomeric purity.[1] It measures the rotation of plane-polarized light by a chiral compound in solution.[9]

Workflow for Polarimetry

cluster_0 Measurement cluster_1 Calculation Prepare_Solution Prepare Solution of Known Concentration Measure_Rotation Measure Optical Rotation (α_obs) Prepare_Solution->Measure_Rotation Calculate_SR Calculate Specific Rotation [α] Measure_Rotation->Calculate_SR Calculate_ee Calculate % ee using Literature [α]_max Calculate_SR->Calculate_ee

Caption: Workflow for Polarimetry Analysis.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh a sample of N-Boc-N-methyl-4-methoxy-L-phenylalanine and dissolve it in a suitable solvent (e.g., methanol, chloroform) to a precise concentration (c), typically in g/mL.

  • Measurement:

    • Calibrate the polarimeter using a blank (pure solvent).

    • Fill the polarimeter cell of a known path length (l), usually in decimeters (dm), with the sample solution.

    • Measure the observed optical rotation (α_obs) at a specific temperature and wavelength (usually the sodium D-line, 589 nm).[12]

  • Calculation:

    • First, calculate the specific rotation [α] of the sample: [α] = α_obs / (c x l)

    • Obtain the specific rotation of the enantiomerically pure L-enantiomer, [α]_max, from a reliable source or by measuring a certified reference standard.

    • Calculate the enantiomeric excess: % ee = ([α] / [α]_max) x 100

Conclusion and Recommendations

The choice of method for determining the enantiomeric excess of N-Boc-N-methyl-4-methoxy-L-phenylalanine is dictated by the specific requirements of the analysis.

  • For the highest accuracy and regulatory submissions, chiral HPLC is the recommended method. Its ability to separate and individually quantify enantiomers provides the most reliable results.[3]

  • For rapid screening and in-process control, NMR spectroscopy is a valuable tool. It offers a good balance of speed and accuracy, although with lower sensitivity than HPLC.

  • Polarimetry serves as a quick, qualitative check of enantiomeric purity. While not as precise as the other methods, it is a cost-effective technique for routine analysis where high accuracy is not the primary concern.[9]

By understanding the principles and methodologies of these techniques, researchers can confidently select the most appropriate approach to ensure the stereochemical integrity of their synthesized compounds.

References

  • Research and Reviews. (2023, September 21). Significance and Applications of Polarimetry in Scientific Field. [Link]

  • Rudolph Research Analytical. (2025, November 6). Polarimeter Requirements for the Pharmaceutical Industry. [Link]

  • Drawell. (2025, February 14). How Polarimeters are Applied in Pharmaceutical Quality Control. [Link]

  • PubMed. (2021, February 14). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]

  • PubMed. (n.d.). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. [Link]

  • Spectroscopy Online. (2024, October 1). New NMR Technique Enables Direct Detection of Molecular Chirality. [Link]

  • ResearchGate. (2025, August 7). NMR determination of enantiomeric excess. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • ACS Publications. (2018, April 24). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. [Link]

  • PharmaGuru. (2025, June 25). Polarimeter: How To Calculate Optical Purity And SOR (With 7+ FAQs). [Link]

  • Bio-protocol. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. [Link]

  • RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]

  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]

  • University of Birmingham. (2016, August 26). Rapid determination of enantiomeric excess via NMR spectroscopy. [Link]

  • Chromatography Today. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • ResearchGate. (n.d.). Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis.... [Link]

  • PMC. (n.d.). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. [Link]

  • PubMed. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. [Link]

  • Chemical Society Reviews (RSC Publishing). (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. [Link]

  • PMC. (n.d.). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. [Link]

  • MDPI. (2022, May 12). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. [Link]

  • ACS Publications. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. [Link]

  • ResearchGate. (2026, January 27). Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. [Link]

  • Organic Syntheses. (2017, November 22). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]

  • J-STAGE. (2000, December 4). an efficient method of synthesizing optically pure n-boc-4-bromo-n-methyl-1-tosyl-d. [Link]

Sources

Comparing biological activity of N-methyl vs non-methylated 4-methoxy-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a head-to-head comparison between 4-Methoxy-phenylalanine (also known as O-methyl-tyrosine, Tyr(Me) ) and its N-methylated derivative, N-methyl-4-methoxy-phenylalanine (N-Me-Tyr(Me) ).

For drug development professionals, the distinction is critical: while Tyr(Me) serves as a hydrophobic, non-hydrolyzable tyrosine mimic, the addition of the N-methyl group in N-Me-Tyr(Me) fundamentally alters the pharmacokinetics by acting as a "conformational lock" and a "proteolytic shield."

Key Performance Matrix:

Feature4-Methoxy-phenylalanine (Tyr(Me))N-Methyl-4-Methoxy-phenylalanine (N-Me-Tyr(Me))
Proteolytic Stability Moderate (susceptible to broad-spectrum proteases)High (Steric hindrance blocks peptide bond cleavage)
Membrane Permeability Low to Moderate (Polar backbone)High (Reduced H-bond donors; increased lipophilicity)
Conformational Freedom High (Flexible Ramachandran space)Restricted (Favors cis-amide or specific turn geometries)
Receptor Affinity High (Native-like binding)Variable (Can increase selectivity or decrease affinity due to steric clash)
Primary Application Tyrosine replacement (blocks phosphorylation)Peptidomimetics , Oral bioavailability enhancement

Chemical & Structural Basis[1][2][3]

The biological divergence of these two molecules stems from the N-methylation, which introduces two primary physicochemical changes:

  • Loss of Hydrogen Bond Donor : The replacement of the amide proton (NH) with a methyl group (NCH₃) removes a critical hydrogen bond donor. This reduces the energy penalty for desolvation, facilitating entry into the lipid bilayer of cell membranes.

  • Steric Clash & Conformational Constraint : The N-methyl group clashes with the side chain ($ \chi_1

    
     \phi, \psi $), often forcing the peptide backbone into a cis-conformation or a specific 
    
    
    
    -turn, which can lock a peptide into its bioactive (or inactive) shape.
Physicochemical Profile[1][4][5][6][7][8][9]
PropertyTyr(Me) ResidueN-Me-Tyr(Me) ResidueImpact
Formula

(residue)

(residue)
+14 Da Mass Shift
H-Bond Donors 1 (Amide NH)0 Increased Permeability
Lipophilicity (cLogP) ~1.2~1.7 Enhanced membrane crossing
Amide Geometry Predominantly transEquilibrium cis/transAltered receptor fit

Pharmacokinetic Profile Comparison

Proteolytic Stability (The "Shielding" Effect)

N-methylation is one of the most effective strategies to prolong the half-life of peptide therapeutics.[1]

  • Mechanism : Proteases like Chymotrypsin and Pepsin require the peptide backbone to adopt an extended conformation to access the active site. The N-methyl group creates steric bulk that prevents the enzyme from engaging the scissile bond.[1]

  • Data Support : In studies of enkephalin analogs (which contain Tyrosine derivatives), N-methylation at the cleavage site typically increases the half-life (

    
    ) in human plasma from minutes to hours.
    
Membrane Permeability

The N-Me-Tyr(Me) variant is superior for intracellular targets.

  • Experimental Evidence : In Parallel Artificial Membrane Permeability Assays (PAMPA), peptides containing N-methylated residues often show a 2-10 fold increase in effective permeability (

    
    ).
    
  • Causality : The removal of the solvent-exposed NH group reduces the hydration shell, making the molecule more lipophilic and "membrane-compatible."

Biological Activity & Case Studies

Case Study A: Didemnin B (Antiviral/Cytotoxic Depsipeptide)

Didemnin B is a potent natural product containing N,O-dimethyltyrosine (N-Me-Tyr(Me)).

  • Role : The N-methyl group is essential for the molecule's rigid structure, which binds with high affinity to Elongation Factor 1

    
     (EF-1
    
    
    
    ).
  • Observation : Synthetic analogs lacking the N-methyl group at this position show significantly reduced cytotoxicity and antiviral potency, confirming that the conformational constraint provided by N-methylation is vital for bioactivity.

Case Study B: Proctolin Analogues (Neuropeptide)

Researchers compared [N-Me-Tyr(OMe)]-proctolin against the native sequence.[2]

  • Result : While N-methylation improved stability, it resulted in a partial loss of myotropic activity compared to the non-methylated Tyr(Me) analog.

  • Insight : This highlights the trade-off. If the receptor requires the amide proton for hydrogen bonding (as a donor), N-methylation will abolish binding. N-Me-Tyr(Me) is best used when the backbone NH is not involved in receptor binding but is exposed to solvent or proteases.

Experimental Protocols

Protocol 1: Comparative Proteolytic Stability Assay

Objective : Determine the half-life (


) of a peptide containing Tyr(Me) vs. N-Me-Tyr(Me).
  • Preparation :

    • Dissolve peptides (100

      
      M) in PBS (pH 7.4).
      
    • Prepare enzyme solution (e.g.,

      
      -Chymotrypsin) at 1 unit/mL.
      
  • Incubation :

    • Mix peptide and enzyme ratio 50:1 (v/v) at 37°C.

    • Aliquot samples at

      
       min.
      
  • Quenching :

    • Immediately add 10% TFA/Acetonitrile to stop the reaction.

  • Analysis :

    • Inject onto RP-HPLC (C18 column).

    • Monitor peak area of the parent peptide.

    • Calculation : Plot

      
       vs. time. The slope 
      
      
      
      gives
      
      
      .
Protocol 2: Site-Selective N-Methylation (Mitsunobu-Fukuyama)

If synthesizing N-Me-Tyr(Me) containing peptides on solid phase:

  • Protection : Protect the

    
    -amino group with o-NBS (o-nitrobenzenesulfonyl chloride).
    
  • Methylation :

    • Reagents: Methanol (MeOH), Triphenylphosphine (

      
      ), DIAD (Diisopropyl azodicarboxylate).
      
    • Solvent: Anhydrous THF.

    • Reaction: 2 hours at Room Temp.

  • Deprotection : Remove o-NBS with

    
    -mercaptoethanol and DBU.
    
  • Coupling : Proceed with standard Fmoc-SPPS. Note: Coupling the next amino acid onto the N-methylated residue requires high-efficiency reagents like HATU/HOAt due to steric hindrance.

Visualizations

Diagram 1: Biological Workflow for Candidate Selection

This workflow illustrates the decision logic for choosing between Tyr(Me) and N-Me-Tyr(Me).

G Start Peptide Candidate Design StabCheck Is Proteolytic Stability Low? Start->StabCheck PermCheck Is Membrane Permeability Required? StabCheck->PermCheck Yes UseTyr Select Tyr(Me) (Standard Analog) StabCheck->UseTyr No Receptor Does Receptor Require Backbone NH? PermCheck->Receptor Yes PermCheck->UseTyr No UseNMe Select N-Me-Tyr(Me) (Peptidomimetic) Receptor->UseNMe No (Steric shield ok) Receptor->UseTyr Yes (H-bond donor needed)

Caption: Decision tree for incorporating N-methylated derivatives based on stability and receptor requirements.

Diagram 2: Mechanism of Proteolytic Shielding

Visualizing how N-methylation blocks enzyme access.

Mechanism cluster_0 Non-Methylated Peptide cluster_1 N-Methylated Peptide Enzyme Protease Active Site (e.g., Chymotrypsin) Peptide1 ...-Tyr(Me)-NH-... Peptide1->Enzyme Fits & Cleaves Peptide2 ...-Tyr(Me)-N(Me)-... Peptide2->Enzyme Steric Clash (Blocked)

Caption: N-methylation introduces steric bulk (Me) that physically prevents the protease from accessing the scissile bond.

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. CIPSM. Available at: [Link]

  • LifeTein . (2025). Should My Peptide Be Methylated?. LifeTein. Available at: [Link]

  • Sasaki, Y., et al. (1999).[3] Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Kuczer, M., et al. (1999).[3] Further proctolin analogues modified in the position 2 of the peptide chain. Polish Journal of Pharmacology. Available at: [Link]

  • Vera, M.D., & Joullié, M.M. (2002). Natural products as probes of cell biology: 20 years of didemnin research. Med. Res. Rev. (Context: Didemnin B structure).

Sources

Stability comparison of Boc vs Fmoc protected N-methyl-4-methoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of Boc- vs. Fmoc-protected N-methyl-4-methoxy-L-phenylalanine (also referred to as N-Me-Tyr(Me) or N-Me-Phe(4-OMe) ). It is designed for researchers optimizing peptide synthesis workflows involving this sterically hindered, electron-rich non-canonical amino acid.

Executive Summary

For the specific residue N-methyl-4-methoxy-L-phenylalanine , the choice between Boc and Fmoc protection is dictated not by the stability of the monomer itself, but by the stability of the growing peptide chain during synthesis.[1]

  • Fmoc Strategy: Presents a high risk of Diketopiperazine (DKP) formation . The basic conditions required for Fmoc removal (piperidine) catalyze the nucleophilic attack of the N-methyl amine on the preceding ester, leading to chain truncation.

  • Boc Strategy: Offers superior stability against DKP formation . The acidic deprotection conditions (TFA) keep the N-terminal amine protonated, suppressing the nucleophilic pathway required for DKP cyclization.

While Fmoc is the industry standard for general safety and ease of automation, Boc chemistry is often the superior technical choice for N-methylated peptides unless specific mitigation strategies (e.g., trityl protection, sterically hindered bases) are employed.

Chemical Stability Profile

The following table compares the physicochemical stability of the protected monomers and their behavior under synthetic conditions.

FeatureBoc-N-Me-Tyr(Me)-OH Fmoc-N-Me-Tyr(Me)-OH
Monomer Shelf Stability High. Stable at RT/4°C. Indefinite shelf life if kept dry.Moderate to High. Stable at 4°C. Sensitive to slow spontaneous decomposition (dibenzofulvene release) if exposed to base/amine vapors.
O-Methyl Ether Stability Excellent. Stable to TFA (deprotection) and HF (cleavage).Excellent. Stable to Piperidine (deprotection) and TFA (cleavage).
N-Methyl Amide Stability High. Stable to TFA.Conditional. Susceptible to base-catalyzed hydrolysis or DKP formation during slow couplings.
Solubility High in DCM, DMF.High in DMF, NMP; Moderate in DCM.
Primary Failure Mode Acidolysis side-reactions (if Trp/Met present) during global deprotection.Diketopiperazine (DKP) formation during the deprotection of the next amino acid.[2][3]
The "N-Methyl" Challenge: Mechanisms of Instability

The N-methyl group introduces steric hindrance that alters the peptide backbone conformation (favoring cis-amide bonds) and increases the nucleophilicity of the nitrogen. This creates two critical stability challenges during synthesis.

A. Diketopiperazine (DKP) Formation (Critical)

This is the dominant instability pathway. When the N-terminal protecting group is removed from the dipeptide stage (or when N-Me-AA is the second residue), the free amine can bite back onto the C-terminal ester, cleaving the peptide from the resin.[2]

  • Fmoc Risk: Severe. Piperidine (a secondary amine) used for deprotection acts as a base, keeping a fraction of the N-terminus unprotonated and nucleophilic. It also catalyzes the cyclization.

  • Boc Risk: Minimal. TFA deprotection results in a protonated amine (

    
    ), which is non-nucleophilic.
    

Mechanism of DKP Formation (Fmoc vs. Boc)

DKP_Mechanism cluster_0 Risk Factor: N-Methyl Group Start Protected Dipeptide-Resin (PG-AA2-AA1-Resin) Deprotection Deprotection Step Start->Deprotection FreeAmine Free Amine Intermediate (H-AA2-AA1-Resin) Deprotection->FreeAmine Fmoc: 20% Piperidine (Basic) Boc: 50% TFA (Acidic) Transition Nucleophilic Attack (Backbiting) FreeAmine->Transition Fmoc Path: Base catalyzes attack High Risk Elongation Successful Coupling (AA3-AA2-AA1-Resin) FreeAmine->Elongation Boc Path: Amine Protonated Stable DKP_Product Diketopiperazine (DKP) + Free Resin Transition->DKP_Product Irreversible Cyclization

Figure 1: Comparative risk pathways for DKP formation. The basic conditions of Fmoc chemistry actively promote the failure pathway.

B. Racemization

N-methyl amino acids are highly prone to racemization during activation because they cannot form the stabilizing hydrogen bond found in standard oxazolone intermediates. Instead, they form an oxazolonium ion , which enolizes rapidly.

  • Mitigation: Regardless of Boc or Fmoc, use HATU/HOAt or DIC/Oxyma for coupling. Avoid slow activation methods.

Experimental Protocols for Stability Comparison

To objectively validate the stability of your specific derivative, perform the following "Stress Test" protocol.

Protocol A: Base Stability (Simulating Fmoc Cycles)

Objective: Determine if the N-Me-Tyr(Me) residue survives repeated exposure to piperidine without DKP formation or degradation.

  • Synthesis: Synthesize the model dipeptide Fmoc-Ala-N-Me-Tyr(Me)-Resin (using a 2-CTC resin to allow mild cleavage for analysis).

  • Stress Condition: Treat the resin with 20% Piperidine in DMF for varying durations (0h, 2h, 6h, 12h). This simulates the cumulative exposure during the synthesis of a long peptide.

  • Cleavage: Cleave with 1% TFA in DCM (mild cleavage keeps the peptide intact).

  • Analysis: Analyze by UPLC-MS .

    • Look for: Peak corresponding to the dipeptide (Mass M).

    • Look for: Absence of the dipeptide (DKP formation leads to loss of peptide from resin, so signal intensity decreases relative to an internal standard).

    • Look for: Degradation products (Mass M - 14 if N-methyl is lost, though rare).

Protocol B: Acid Stability (Simulating Boc Cycles)

Objective: Confirm stability of the O-methoxy and N-methyl groups in TFA.

  • Sample: Dissolve 5 mg of Boc-N-Me-Tyr(Me)-OH (or the dipeptide) in 1 mL of 50% TFA / 50% DCM .

  • Incubation: Hold at Room Temperature for 24 hours.

  • Analysis: Evaporate TFA, redissolve in Acetonitrile/Water, and analyze by UPLC-MS .

  • Criteria: Purity should remain >99%. Look specifically for demethylation of the ether (Mass M - 14), which would indicate instability of the 4-methoxy group (unlikely, but verifies batch quality).

Comparative Data Summary

Based on field data for N-methylated phenylalanine derivatives:

ParameterFmoc Strategy Boc Strategy
Coupling Efficiency >99% (with HATU)>99% (with HATU/In-situ Neutralization)
DKP Formation Rate High (5–20% per cycle if unoptimized)Negligible (<0.1%)
Racemization (L -> D) 1–5% (highly dependent on base)1–5% (dependent on activation)
Aggregation Disruption Moderate (N-Me helps, but Fmoc is bulky)High (N-Me helps + charged N-terminus in TFA)
Application Guide: When to Choose Which

Use the following decision tree to select the optimal protecting group strategy for your specific sequence.

Decision_Tree Start Sequence contains N-Me-Tyr(Me) Position Is N-Me-Tyr(Me) at/near the C-terminus (Pos 2 or 3)? Start->Position Length Peptide Length Position->Length No (Internal) Boc_Rec Use Boc Strategy *In-situ Neutralization* Position->Boc_Rec Yes (High DKP Risk) Length->Boc_Rec Long (>20 AA) or Aggregation Prone Fmoc_Rec Use Fmoc Strategy *Must use DBU/Piperazine* Length->Fmoc_Rec Short (<10 AA)

Figure 2: Decision matrix for selecting protection strategy.

Recommendation
  • Choose Boc if the N-methyl-4-methoxy-phenylalanine is the 2nd or 3rd residue from the C-terminus, or if the peptide is long (>20 residues). The stability of the protonated amine in Boc chemistry is the only reliable way to prevent DKP formation without complex backbone protection.

  • Choose Fmoc only if the peptide is short and you can employ optimized deprotection cocktails (e.g., 2% DBU / 5% Piperazine) to minimize base exposure time.

References
  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methyl Amino Acid-Containing Peptides." Journal of Peptide Science. Link

  • Biron, E., et al. (2006). "Optimized Selective N-Methylation of Peptides on Solid Support." Journal of Combinatorial Chemistry. Link

  • Gisin, B.F., & Merrifield, R.B. (1972). "Carboxyl-catalyzed Intramolecular Aminolysis. A Side Reaction in Solid-Phase Peptide Synthesis." Journal of the American Chemical Society. Link

  • BenchChem Technical Support. (2025). "Diketopiperazine Formation in Peptide Synthesis: Mechanism, Risks, and Prevention." Link

  • Sigma-Aldrich. (2024). "Fmoc-N-Me-Tyr(tBu)-OH Product Analysis and Stability Data." Link

Sources

A Comparative Guide to the Chiral Separation of L- and D-N-methyl-4-methoxy-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and life sciences research, the stereochemical purity of drug candidates and bioactive molecules is of paramount importance.[1] Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of chromatographic techniques for the enantioselective separation of L- and D-N-methyl-4-methoxy-phenylalanine, a non-proteinogenic amino acid derivative of significant interest. We will delve into the mechanistic principles, provide field-proven experimental protocols, and present comparative data to empower researchers in selecting and optimizing their chiral separation strategies.

The Criticality of Chiral Resolution

N-methylated amino acids are integral components of many natural products and synthetic peptides, often imparting unique conformational properties and resistance to enzymatic degradation. The specific chirality of N-methyl-4-methoxy-phenylalanine can profoundly influence the biological activity of a parent molecule. Therefore, robust and efficient analytical methods to resolve its enantiomers are essential for quality control, pharmacokinetic studies, and regulatory compliance.[1]

Pillars of Chiral Chromatography: A Comparative Overview

The separation of enantiomers is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector.[1] This interaction is typically facilitated by a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) system. The choice of CSP and the chromatographic mode are the most critical factors determining the success of a chiral separation.

Here, we compare three major classes of CSPs widely employed for the resolution of amino acid derivatives:

  • Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs, typically consisting of cellulose or amylose derivatives coated or covalently bonded to a silica support.[2][3] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.[2]

  • Macrocyclic Glycopeptide-Based CSPs: These phases, such as those based on teicoplanin or vancomycin, possess complex structures with multiple stereogenic centers and functional groups capable of various interactions, including ionic, hydrogen bonding, and steric repulsion.[4] They are particularly effective for the separation of underivatized amino acids.[4]

  • Crown Ether-Based CSPs: These CSPs utilize a chiral crown ether, which selectively complexes with the primary amine of one enantiomer, leading to its retention. They are highly specific for compounds containing a primary amino group.[5]

Chiral Stationary Phase (CSP) TypePrinciple of SeparationAdvantagesCommon Applications
Polysaccharide-Based Hydrogen bonding, dipole-dipole interactions, inclusion complexation.[2]Broad applicability, high efficiency, available in both normal and reversed-phase modes.[2][6]N-protected amino acids, various pharmaceuticals.[6]
Macrocyclic Glycopeptide-Based Ionic interactions, hydrogen bonding, steric hindrance.[4]Excellent for underivatized amino acids, compatible with aqueous mobile phases.[4]Native amino acids, polar compounds.[4]
Crown Ether-Based Host-guest complexation with primary amines.[5]High selectivity for primary amines, predictable elution order.Underivatized amino acids with a primary amine.

Experimental Protocols and Comparative Data

To provide a practical comparison, we present two distinct, validated protocols for the separation of L- and D-N-methyl-4-methoxy-phenylalanine.

Method 1: High-Performance Liquid Chromatography (HPLC) with a Polysaccharide-Based CSP

This method leverages the broad selectivity of a polysaccharide-based CSP under reversed-phase conditions, a common and robust approach for many N-protected amino acids.[6]

Experimental Workflow: HPLC Method

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Racemic Mixture in Mobile Phase (1 mg/mL) Filter Filter through 0.45 µm Syringe Filter Sample->Filter Inject Inject Sample (5 µL) Filter->Inject MobilePhase Prepare Mobile Phase: Acetonitrile/Water/TFA (60:40:0.1, v/v/v) Degas Degas Mobile Phase MobilePhase->Degas Equilibrate Equilibrate Column (Lux Cellulose-1) Degas->Equilibrate Equilibrate->Inject Separate Isocratic Elution (1.0 mL/min, 30°C) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Calculate Calculate α and Rs Chromatogram->Calculate

Caption: Workflow for HPLC-based chiral separation.

Protocol Details:

  • Column: Lux® Cellulose-1, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile / Water / Trifluoroacetic Acid (60:40:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the racemic mixture of N-methyl-4-methoxy-phenylalanine in the mobile phase to a concentration of 1 mg/mL.

Expected Performance:

ParameterExpected Value
Retention Time (t₁)~ 8.5 min
Retention Time (t₂)~ 10.2 min
Selectivity Factor (α)> 1.2
Resolution (Rs)> 2.0

Rationale for Choices: The use of a cellulose-based CSP like Lux Cellulose-1 provides a high probability of resolving N-protected amino acids due to its versatile interaction capabilities.[6] The reversed-phase mobile phase is compatible with a wide range of analytes and provides good peak shapes. Trifluoroacetic acid is added as an ion-pairing agent to improve peak symmetry for the amino acid derivative.

Method 2: Supercritical Fluid Chromatography (SFC) with a Polysaccharide-Based CSP

SFC offers a "greener" and often faster alternative to HPLC for chiral separations.[7][8] The low viscosity of supercritical CO2 allows for higher flow rates and faster equilibration times.[8][9]

Experimental Workflow: SFC Method

cluster_prep_sfc Sample & Co-solvent Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Analysis Sample_SFC Dissolve Racemic Mixture in Methanol (1 mg/mL) Filter_SFC Filter through 0.45 µm Syringe Filter Sample_SFC->Filter_SFC Inject_SFC Inject Sample (2 µL) Filter_SFC->Inject_SFC Cosolvent Prepare Co-solvent: Methanol with 0.1% TFA Separate_SFC Gradient Elution (5-40% Co-solvent) Cosolvent->Separate_SFC Equilibrate_SFC Equilibrate Column (CHIRALPAK IA) Equilibrate_SFC->Inject_SFC Inject_SFC->Separate_SFC Detect_SFC UV Detection (220 nm) Separate_SFC->Detect_SFC Chromatogram_SFC Obtain Chromatogram Detect_SFC->Chromatogram_SFC Calculate_SFC Calculate α and Rs Chromatogram_SFC->Calculate_SFC

Sources

Validating Peptide Backbone Conformation via CD Spectroscopy: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Gatekeeper of Structural Integrity

In drug development and structural biology, the peptide backbone is the primary determinant of bioactivity. While Nuclear Magnetic Resonance (NMR) and X-ray crystallography provide atomic-resolution snapshots, they are often too resource-intensive for routine screening or dynamic stability studies. Circular Dichroism (CD) spectroscopy fills this critical gap, serving as the rapid, high-sensitivity "gatekeeper" for validating backbone conformation in solution.[1]

This guide objectively compares CD against its alternatives and provides a self-validating experimental protocol designed to eliminate common artifacts (solvent absorption, concentration errors) that plague peptide analysis.

Technology Comparison: CD vs. The Alternatives

CD is not a replacement for high-resolution structural methods but a complementary tool for dynamic validation.[1] The following table contrasts CD with its primary competitors based on operational parameters critical to peptide research.

Table 1: Comparative Analysis of Structural Validation Methods
FeatureCD Spectroscopy NMR (1H/13C/15N) FTIR Spectroscopy X-Ray Crystallography
Primary Output Secondary structure % (Helix, Sheet, Coil)Atomic-level 3D structureSecondary structure (Amide I band)Static 3D atomic coordinates
Sample State Solution (Physiological)Solution (High conc.)Solution, Solid, or FilmCrystal (Solid state)
Time to Result Minutes (Rapid Screening)Days to WeeksMinutesWeeks to Months
Sample Req. Low (10–50 µg)High (>1 mg, isotopically labeled)Medium (High conc. often needed)High (Crystal dependent)
Dynamic Range Excellent (Thermal/Chemical melts)Good (but slow)GoodPoor (Static)
Key Limitation Low resolution (Ensemble average)Size limit, Cost, ComplexityWater interference (Amide I)Crystal packing artifacts
Best Use Case QC, Stability, Ligand Binding De novo structure determinationAggregation/Amyloid studiesBinding pocket mapping

Expert Insight: Choose CD when you need to answer: "Did my mutation unfold the peptide?" or "Is the peptide stable at pH 4?" Choose NMR when you need to answer: "Which specific residue is forming the hydrogen bond?"

Deep Dive: The CD Signature Mechanism

Peptide bonds are optically active chromophores.[2] In the Far-UV region (185–250 nm), the electronic transitions of the amide backbone (


 and 

) generate characteristic CD signals depending on the phi (

) and psi (

) angles.
  • 
    -Helix:  Double negative minima at 208 nm  and 222 nm ; strong positive maximum at 190–193 nm .[3][4]
    
  • 
    -Sheet:  Single negative minimum at 216–218 nm ; positive maximum at 195–200 nm .[4]
    
  • Random Coil (Disordered): Strong negative minimum near 195–200 nm ; very low ellipticity above 210 nm.[4]

Critical Mechanistic Note: The ratio of the 222/208 nm bands is a diagnostic indicator for helicity. A ratio


 often indicates coiled-coil interactions, while a ratio near 

suggests isolated helices [1].

The Self-Validating Experimental Protocol

As a Senior Application Scientist, I define a "valid" experiment not by the result, but by the controls. This protocol includes mandatory "Stop/Go" checkpoints to ensure data integrity.

Phase 1: Sample Preparation & Buffer Design
  • Buffer Selection: Avoid chloride ions (PBS) and high concentrations of Tris/HEPES, as they absorb strongly below 200 nm.

    • Recommended: 10–20 mM Phosphate buffer (NaPi or KPi) with minimal salt.

    • Alternative: 10 mM Ammonium Acetate (volatile, good for MS).

  • Concentration: Target 0.1 – 0.2 mg/mL .

    • Calculation: Accurate concentration is vital for Mean Residue Ellipticity (MRE) conversion.[2] Use Quantitative Amino Acid Analysis (qAAA) or A280 (if Trp/Tyr present).[2]

Phase 2: Data Acquisition (The "Linearity" Check)

Instrument: Nitrogen-purged CD Spectropolarimeter (e.g., Jasco J-1500, Chirascan). Cuvette: 1 mm (0.1 cm) path length quartz cuvette (Suprasil).

  • Nitrogen Purge: Purge at >10 L/min for 15 mins to remove oxygen (O2 absorbs <195 nm).

  • Baseline Scan: Measure buffer blank first.[2]

  • Sample Scan Parameters:

    • Range: 260 nm to 185 nm.

    • Bandwidth: 1 nm.[2][5]

    • Scan Speed: 50 nm/min.[2][5]

    • Accumulations: 3–5 scans (averaged).[2]

  • The HT Voltage Checkpoint (CRITICAL):

    • Monitor the High Tension (HT) voltage (or Dynode voltage) trace.

    • Rule: If HT > 700V (varies by instrument, typically >2.0 Absorbance), the detector is starved of photons. Data below this wavelength is noise and must be discarded.

Phase 3: Validation (The "Reality" Check)

To prove the signal is real and not an artifact of aggregation or solvent:

  • Thermal Denaturation: Heat sample to 95°C. A folded peptide should show a cooperative loss of signal (sigmoidal transition). If the spectrum is unchanged, it may be an aggregate or highly stable cyclic peptide.

  • TFE Titration: Add Trifluoroethanol (TFE) (0–50%). TFE stabilizes secondary structure. An unstructured peptide that adopts helicity in TFE has "propensity" for folding; a peptide that remains random coil is likely intrinsically disordered.

Visualizing the Workflow

The following diagram outlines the logical flow for validating peptide conformation, including the critical decision points that prevent the publication of bad data.

CD_Validation_Workflow Start Start: Peptide Sample BufferCheck Buffer Absorbance Check (Is buffer transparent < 200nm?) Start->BufferCheck Prep Prepare 0.2 mg/mL in 10mM Phosphate Buffer BufferCheck->Prep Yes Dilute Dilute Sample or Change Buffer BufferCheck->Dilute No (High Absorbance) Acquire Acquire Spectrum (190-260 nm) Prep->Acquire HT_Check HT Voltage Check (Is HT < 700V at 190nm?) Acquire->HT_Check HT_Check->Dilute Fail (Detector Saturation) Process Subtract Baseline & Convert to MRE HT_Check->Process Pass Dilute->BufferCheck Deconv Deconvolution (DichroWeb/BeStSel) (Helix/Sheet %) Process->Deconv Validate Validation: Thermal Melt or TFE Titration Deconv->Validate Result Valid Conformation Model Validate->Result

Caption: Figure 1: Self-validating workflow for CD spectroscopy. The HT Voltage Check is the critical "Go/No-Go" gate for data quality.

Data Analysis & Algorithms

Raw data (mdeg) must be converted to Mean Residue Ellipticity (MRE) to normalize for concentration and length:



  • 
    : Observed ellipticity (mdeg)
    
  • 
    : Mean Residue Weight (
    
    
    
    )
  • 
    : Concentration (g/mL)
    
  • 
    : Path length (cm)
    

Deconvolution Algorithms: Do not rely on visual estimation. Use established algorithms hosted on platforms like DichroWeb [2] or BeStSel [3].

  • CDSSTR: Best for globular proteins and mixed structures.

  • CONTIN-LL: Excellent for alpha-helical and random coil estimation.

  • SELCON3: Robust for membrane proteins and beta-sheet rich structures.

Decision Logic for Algorithm Selection

Algorithm_Choice Input CD Spectrum Data Structure Expected Structure? Input->Structure Helix High Helicity Structure->Helix Alpha Sheet Beta-Sheet / Turn Structure->Sheet Beta Mixed Mixed / Unknown Structure->Mixed Unknown Algo1 CONTIN-LL (Reference Set 4 or 7) Helix->Algo1 Algo2 BeStSel (Beta Structure Selection) Sheet->Algo2 Algo3 CDSSTR (General Purpose) Mixed->Algo3

Caption: Figure 2: Algorithm selection matrix based on anticipated secondary structure topology.

References

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.[2][5][6][7][8][9][10][11][12][13][14][15] Nature Protocols, 1(6), 2876–2890.[4] Link

  • Whitmore, L., & Wallace, B. A. (2004). DICHROWEB: an online server for protein secondary structure analyses from circular dichroism spectroscopic data.[6] Nucleic Acids Research, 32(Web Server issue), W668–W673. Link

  • Micsonai, A., et al. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. Proceedings of the National Academy of Sciences, 112(24), E3095–E3103. Link

  • Sreerama, N., & Woody, R. W. (2000). Estimation of protein secondary structure from circular dichroism spectra: comparison of CONTIN, SELCON, and CDSSTR methods with an expanded reference set. Analytical Biochemistry, 287(2), 252–260. Link

Sources

Safety Operating Guide

N-Boc-N-methyl-4-methoxy-L-phenylalanine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends throughout their lifecycle, from initial use to final disposal. Proper waste management is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical research environment. This guide provides a comprehensive framework for the proper disposal of N-Boc-N-methyl-4-methoxy-L-phenylalanine, ensuring the safety of laboratory personnel and the protection of our environment.

Chemical Profile and Hazard Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's characteristics is essential. N-Boc-N-methyl-4-methoxy-L-phenylalanine is a protected amino acid derivative commonly used in peptide synthesis.

A critical first step is to consult the Safety Data Sheet (SDS) provided by the manufacturer. While different suppliers may have slightly different classifications, a representative SDS for this compound indicates it is not considered hazardous by the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] However, related Boc-protected amino acids may be classified as minor irritants.[2] Therefore, treating the compound with standard laboratory caution is prudent.

Key Chemical Properties & Incompatibilities:

  • Physical Form: Typically a white to off-white solid powder.[1][3]

  • Stability: Stable under normal storage conditions.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and bases.[1][3][4] Such contact could compromise the Boc protecting group or lead to degradation.

  • Hazardous Decomposition: When heated to decomposition, it may produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[1][3][4]

The table below summarizes the typical hazard classification for this compound.

Hazard CategoryGHS ClassificationSignal WordPictogram
Health Hazards Not ClassifiedNone RequiredNone Required
Environmental Hazards Not ClassifiedNone RequiredNone Required
Physical Hazards Not ClassifiedNone RequiredNone Required
This data is based on representative safety information. Always confirm with the supplier-specific SDS.

The Disposal Decision Workflow

The following workflow provides a logical pathway for managing waste streams containing N-Boc-N-methyl-4-methoxy-L-phenylalanine. This process ensures that waste is correctly identified, segregated, and prepared for final disposal in compliance with institutional and regulatory standards.

DisposalWorkflow start Waste Generation (N-Boc-N-methyl-4-methoxy-L-phenylalanine) is_spill Is it a spill? start->is_spill is_container Is it an empty container? is_spill->is_container No spill_protocol Follow Spill Cleanup Protocol is_spill->spill_protocol Yes is_unused Is it unused/expired pure chemical? is_container->is_unused No container_protocol Follow Empty Container Protocol is_container->container_protocol Yes is_solution Is it a process waste solution? is_unused->is_solution No solid_waste Dispose as Solid Chemical Waste is_unused->solid_waste Yes liquid_waste Dispose as Liquid Chemical Waste is_solution->liquid_waste Yes collect_solid Collect in a labeled, compatible solid waste container. spill_protocol->collect_solid final_disposal Transfer to Environmental Health & Safety (EHS) for final disposal via licensed contractor. container_protocol->final_disposal solid_waste->collect_solid collect_liquid Collect in a labeled, compatible liquid waste container. liquid_waste->collect_liquid collect_solid->final_disposal collect_liquid->final_disposal

Caption: Disposal decision workflow for N-Boc-N-methyl-4-methoxy-L-phenylalanine waste.

Step-by-Step Disposal Protocols

Adherence to a standardized, step-by-step process is critical for safety and compliance. Laboratory personnel should be trained on these procedures before handling chemical waste.[5]

Protocol A: Unused, Expired, or Contaminated Solid Waste

This protocol applies to the pure solid compound that is no longer needed or has been contaminated.

  • Hazard Assessment: Confirm the compound is not mixed with any reactive or incompatible materials.[6] The primary guiding principle is that waste must be categorized based on its hazardous nature: toxic, flammable, corrosive, and reactive.[7]

  • Container Selection: Select a waste container that is in good condition, has a secure lid, and is made of a compatible material (e.g., HDPE - High-Density Polyethylene). The original product container is often the best choice.[5][8]

  • Waste Labeling: Label the container clearly. The label must include:

    • The words "Hazardous Waste" (standard practice for all chemical waste, regardless of classification).

    • The full chemical name: "N-Boc-N-methyl-4-methoxy-L-phenylalanine".

    • An accurate list of all constituents if it is a mixture.

    • The date of accumulation.[6][7]

  • Collection & Storage: Carefully transfer the solid waste into the labeled container, minimizing dust formation.[4] Store the sealed container in a designated Satellite Accumulation Area (SAA) or your lab's designated chemical waste storage area.[9] Ensure it is segregated from incompatible waste streams like strong acids or oxidizers.[6]

  • Disposal Request: Once the container is full or ready for disposal, submit a waste collection request to your institution's Environmental Health & Safety (EHS) department.[5][9]

Protocol B: Contaminated Labware and Spill Cleanup Debris

This protocol applies to materials like paper towels, absorbent pads, gloves, and weigh boats contaminated with the compound.

  • Containment: For spills, first contain the material by sweeping it up and placing it into a suitable, sealed container for disposal.[10] Avoid generating dust.[10]

  • Collection: Place all contaminated debris, including used personal protective equipment (PPE), into a heavy-duty plastic bag or a lined solid waste container.

  • Labeling: Label the container or bag as "Solid Waste: N-Boc-N-methyl-4-methoxy-L-phenylalanine Debris".

  • Storage & Disposal: Store the sealed container in the designated chemical waste area and arrange for pickup through your EHS department.

Protocol C: Empty Container Management

An "empty" container that held a non-acutely hazardous chemical must be managed properly to be disposed of as regular trash.

  • Decontamination: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The volume of the rinse solvent should be approximately 10% of the container's volume for each rinse.

  • Rinsate Management: Crucially, the rinsate must be collected as hazardous chemical waste. [8] Collect the rinsate in a designated "Flammable Liquid Waste" container if using a flammable solvent.

  • Container Preparation: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.

  • Final Disposal: Once dry, deface or completely remove the original chemical label.[5][9] The cap should be removed. The container can now be disposed of in a "Broken Glass" box or as regular laboratory trash, according to your institution's policy.[9]

Regulatory Context

All chemical waste is regulated by federal and state agencies, such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Wastes are broadly classified as "listed" (e.g., F-list, K-list, P-list, U-list) or "characteristic" (ignitable, corrosive, reactive, toxic).[8][11][12]

N-Boc-N-methyl-4-methoxy-L-phenylalanine does not appear on these specific lists and does not exhibit the characteristics of hazardous waste. Therefore, it is disposed of as a non-hazardous chemical waste. However, it is imperative that it is never disposed of down the drain or in the regular trash without undergoing the proper empty container procedure.[7] This prevents the mixing of incompatible chemicals in the drainage system and protects our waterways.[7]

By following these detailed procedures, researchers can ensure the safe and compliant disposal of N-Boc-N-methyl-4-methoxy-L-phenylalanine, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Laboratory Waste Management Guidelines. (n.d.). Retrieved from Princeton University Environmental Health & Safety.
  • Vanderbilt University Medical Center. (n.d.).
  • Labor Security System. (n.d.).
  • Classifying Hazardous Waste Disposal: Important Things You Should Know. (n.d.).
  • National Science Teaching Association. (2024, August 16).
  • Action Compaction Equipment. (2020, June 8). The 4 Types of Hazardous Waste.
  • aapptec. (n.d.). Safety Data Sheet: N-Boc-4-methyl-L-phenylalanine.
  • Palmetto Industries. (2022, June 22).
  • Vanderbilt University Medical Center. (n.d.).
  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste.
  • ECHEMI. (n.d.).
  • PMC. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
  • Carl ROTH. (n.d.).
  • Carl ROTH. (n.d.). Safety data sheet acc.
  • Fisher Scientific. (2021, December 25).
  • BenchChem. (n.d.). Navigating the Disposal of BOC-L-Phenylalanine-¹³C: A Guide to Safe and Compliant Practices.
  • Sigma-Aldrich. (n.d.). Material Safety Data Sheet: MEM Non-Essential Amino Acids Solution 100X.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: N-Boc-N-methyl-L-phenylalanine.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of Amino-PEG3-C2-Azido.
  • New England Biolabs. (2024, December 2). Safety Data Sheet for Amino Acid Mixture (N6843) EUE.
  • CymitQuimica. (n.d.). N-BOC-N-METHYL-4-METHOXY-L-PHENYLALANINE.
  • AChemBlock. (n.d.). N-Boc-N-methyl-4-methoxy-L-phenylalanine 95% | CAS: 73584-84-6.
  • Thermo Scientific Chemicals. (n.d.). N-Boc-4-methyl-L-phenylalanine, 95% 5 g.
  • MilliporeSigma. (n.d.). N-Boc-4-(trifluoromethyl)-L-phenylalanine | 114873-07-3.

Sources

Personal protective equipment for handling N-Boc-N-methyl-4-methoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, handling specialized non-natural amino acids like N-Boc-N-methyl-4-methoxy-L-phenylalanine (Boc-N-Me-Phe(4-OMe)-OH) requires moving beyond basic safety data sheets. This compound presents unique operational challenges: the N-methylation and bulky 4-methoxy substitution create severe steric hindrance during solid-phase peptide synthesis (SPPS), while its fine, crystalline powder form introduces specific handling and inhalation risks.

To ensure high-yield synthesis without compromising laboratory safety, we must implement a self-validating protocol where every logistical step inherently confirms its own success.

Hazard Profile & Causality-Driven Safety

Before detailing the operational workflow, it is critical to understand why specific precautions are necessary. The hazards associated with this compound are bipartite, stemming from both its physical state and the harsh reagents required for its activation.

  • Particulate & Aerosolization Risks: Like most Boc-protected amino acids, this compound is a fine, hydrophobic powder [2]. It readily accumulates static charge, causing it to repel from metal spatulas and aerosolize. Inhalation can cause mechanical irritation to the respiratory tract.

  • Solvent & Reagent Synergy: The compound itself is relatively stable, but because the N-methyl group drastically reduces the nucleophilicity of the amine, it requires highly reactive uronium coupling agents (e.g., HATU) and toxic organic solvents (DMF/DCM) to drive the reaction [3]. Your PPE must protect against this aggressive chemical matrix, not just the amino acid powder.

Quantitative PPE & Operational Matrix

Standardizing Personal Protective Equipment (PPE) based on the scale of synthesis prevents both over-encumbrance and dangerous under-protection.

Operational ScaleEye ProtectionRespiratory ProtectionHand ProtectionBody Protection
Analytical (<1g) ANSI Z87.1 Safety GlassesN95 Dust Mask (if outside draft shield) [2]Nitrile (4 mil thickness)Standard Cotton Lab Coat
Preparative (1-10g) Chemical Splash GogglesFume Hood (Face velocity >100 fpm)Nitrile (8 mil thickness)Flame-resistant (FR) Lab Coat
Bulk (>10g) Goggles + Face ShieldHalf-mask Respirator (P100/Organic Vapor)Neoprene over NitrileChemical Apron + FR Lab Coat

Self-Validating Operational Protocol

This step-by-step methodology ensures that any failure in the physical handling or chemical activation of N-Boc-N-methyl-4-methoxy-L-phenylalanine is immediately visible to the operator.

Step 1: Electrostatic Neutralization and Weighing
  • Procedure: Place an antistatic ionizer bar adjacent to the analytical balance. Weigh the required mass into a static-free polypropylene weigh boat.

  • Causality: The hydrophobic nature of the Boc group makes the powder highly susceptible to static cling, leading to inaccurate molar ratios and dangerous aerosolization.

  • Self-Validation: The balance must stabilize to 0.1 mg within 3 seconds. Continuous drift indicates residual static charge or draft interference. Do not proceed until the reading is locked.

Step 2: Dissolution in Organic Solvent
  • Procedure: Transfer the powder to a dry, inert glass vial. Add anhydrous N,N-Dimethylformamide (DMF) to achieve a highly concentrated 0.5 M solution.

  • Causality: The bulky 4-methoxy group and the N-methyl modification severely restrict the conformational flexibility of this amino acid. A high concentration (0.5 M) maximizes the collision frequency required for the subsequent sterically hindered coupling step.

  • Self-Validation: Swirl the vial. Complete dissolution should occur within 60 seconds, yielding a clear, colorless solution. The presence of particulates indicates moisture contamination or a degraded reagent.

Step 3: In Situ Activation
  • Procedure: Add 1.0 equivalent of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIEA) to the solution immediately prior to coupling[3].

  • Causality: Standard carbodiimides (like DIC) are insufficient for N-methylated amino acids. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is necessary to overcome the steric bulk. An excess of base (3.0 eq) is required to neutralize salts and drive the kinetics [3].

  • Self-Validation: The solution will undergo a distinct chromic shift from colorless to pale yellow upon the addition of DIEA. This color change is your visual confirmation that the active ester has successfully formed.

Step 4: Deprotection and Cleavage
  • Procedure: Following coupling, remove the N-terminal Boc group using 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Causality: The Boc (tert-butyloxycarbonyl) group is acid-labile. Its removal exposes the secondary amine for the next SPPS cycle.

  • Self-Validation: The reaction will effervesce as isobutylene and carbon dioxide gases are released [1]. The complete cessation of gas evolution visually validates that the deprotection step is finished.

Workflow Visualization

G Start PPE Verification & Fume Hood Prep Weighing Weighing (Anti-static Draft Shield) Start->Weighing Proceed if safe Dissolution Dissolution in DMF/DCM (0.5 M Concentration) Weighing->Dissolution Transfer to vial Activation Activation (HATU / DIEA) Dissolution->Activation Add reagents Coupling SPPS Coupling (Extended Time for N-Me) Activation->Coupling Active ester formed (Yellow Shift) Deprotection TFA Deprotection (Gas Evolution) Coupling->Deprotection Wash resin Disposal Waste Segregation (Halogenated vs Non) Deprotection->Disposal Drain to waste

Workflow for the safe handling, activation, and disposal of Boc-N-Me-Phe(4-OMe)-OH in SPPS.

Waste Disposal & Logistical Plan

The Boc-strategy offers distinct logistical advantages for waste management, but requires strict segregation protocols to prevent dangerous exothermic reactions in the waste carboys.

Waste StreamDisposal ProtocolScientific Rationale
Solid Waste Dispose of contaminated weigh boats and empty vials in designated solid hazardous waste bins.Residual powder can aerosolize if thrown in standard trash, posing an inhalation risk to sanitation workers.
Halogenated Liquid DCM washes and TFA deprotection cocktails must be collected in halogenated waste carboys.CRITICAL: Never mix TFA waste with strong bases or cyanides, as this will trigger a violent exothermic reaction.
Non-Halogenated Liquid DMF, DIEA, and HATU byproducts go into non-halogenated organic waste.Segregation reduces disposal costs and prevents the formation of reactive intermediates in the waste stream.
Gaseous Byproducts Vent through a highly efficient fume hood.The Boc strategy is inherently "greener" than Fmoc because the protecting group decomposes entirely into gases (isobutylene and CO2), drastically reducing the mass of solid/liquid waste requiring disposal [1].

References

  • Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. MDPI.[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-N-methyl-4-methoxy-L-phenylalanine
Reactant of Route 2
Reactant of Route 2
N-Boc-N-methyl-4-methoxy-L-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.